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Core Science & Biosynthesis

Foundational

3-Amino-1-benzothiophen-4-ol: Structural Dynamics, Synthetic Methodologies, and Pharmacological Applications

Executive Summary In contemporary medicinal chemistry, the benzothiophene core is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved therapeutics, including...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the benzothiophene core is universally recognized as a "privileged scaffold," serving as the structural foundation for numerous FDA-approved therapeutics, including raloxifene (selective estrogen receptor modulator) and zileuton (5-lipoxygenase inhibitor)[1]. Among the diverse library of benzothiophene derivatives, 3-Amino-1-benzothiophen-4-ol (CAS: 1599716-49-0)[2] emerges as a uniquely potent building block.

The strategic positioning of an electron-donating amino group at the C3 position and a hydroxyl group at the C4 position creates an orthogonally reactive system. This dual-functionality allows researchers to execute highly regioselective modifications, facilitating the synthesis of complex, multi-fused heterocyclic systems such as benzothieno[3,2-b]pyridines[1]. This technical guide dissects the physicochemical properties, mechanistic reactivity, and field-proven synthetic protocols for leveraging the 3-amino-benzo[b]thiophen-4-ol scaffold in drug discovery.

Physicochemical Properties & Molecular Architecture

Understanding the baseline physicochemical parameters of 3-Amino-1-benzothiophen-4-ol is critical for predicting its behavior in both synthetic workflows and biological assays. The adjacent placement of the -NH₂ and -OH groups induces a strong localized dipole and opens pathways for intramolecular hydrogen bonding, which significantly impacts the molecule's solubility and nucleophilicity.

Quantitative Data Summary
PropertyValue / DescriptionPharmacological Implication
Chemical Name 3-Amino-benzo[b]thiophen-4-olCore scaffold for fused heterocycles.
CAS Registry Number 1599716-49-0[2]Essential for regulatory and inventory tracking.
Molecular Formula C₈H₇NOSLow molecular weight ideal for fragment-based drug design (FBDD).
Molecular Weight 165.21 g/mol High ligand efficiency (LE) potential.
Hydrogen Bond Donors 2 (-NH₂, -OH)Facilitates strong interactions with kinase hinge regions.
Hydrogen Bond Acceptors 3 (N, O, S)Enables complex solvation networks in target binding pockets.
Electronic Nature Highly Electron-RichHighly susceptible to electrophilic aromatic substitution (EAS).

Mechanistic Reactivity & Synthetic Logic

The reactivity of 3-amino-1-benzothiophen-4-ol is governed by the synergistic electron-donating effects of the heteroatoms. The sulfur atom in the thiophene ring donates electron density via resonance, which is further amplified by the C3-amino and C4-hydroxyl groups.

Domino Reactions and Friedländer Condensations

The 3-amino group is exceptionally nucleophilic. When paired with an adjacent formyl or carbonyl functionality, the scaffold readily undergoes Friedländer-type domino reactions. Reacting these amino derivatives with ketones or 1,3-diones yields fused tricyclic systems (e.g., benzothieno[3,2-b]pyridines), which have demonstrated profound cytotoxic and antibacterial properties[1].

Organobase-Driven Cycloaddition

Recent advancements have demonstrated the efficacy of synthesizing multi-substituted benzo[b]thiophene-4-ol derivatives via organobase-driven cycloaddition. Utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a non-nucleophilic base allows for the clean deprotonation of active methylenes without unwanted side reactions, driving the cyclization of thiophene precursors with nitroso compounds to form the benzo[b]thiophene-4-ol core[3].

G SM Thiophene Precursor + Nitroso Compound DBU DBU Catalyst (Deprotonation) SM->DBU Base Addition Int Reactive Intermediate (Nucleophilic Attack) DBU->Int Active Methylene Cyclo Intramolecular Cycloaddition Int->Cyclo Ring Closure Prod Benzo[b]thiophene-4-ol Derivative Cyclo->Prod Rearrangement

Figure 1: Organobase-driven cycloaddition mechanism for benzo[b]thiophene-4-ol synthesis.

Pharmacological Relevance & Structure-Activity Relationships (SAR)

Benzothiophene derivatives span a broad spectrum of therapeutic domains, exhibiting anti-inflammatory, antidiabetic, anticancer, and antimicrobial activities[4]. The 3-amino-1-benzothiophen-4-ol scaffold is particularly valuable in oncology and infectious disease research.

Causality in Target Binding:

  • The Benzothiophene Core: Acts as a rigid, hydrophobic anchor that readily engages in π−π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) within protein binding pockets.

  • The 3-Amino Group: Acts as a critical hydrogen bond donor. In kinase inhibitors, this group frequently mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region[1].

  • The 4-Hydroxyl Group: Provides a highly polar vector that can be directed toward solvent-exposed channels or used to lock the ligand in place via hydrogen bonding with acidic residues (Aspartate/Glutamate).

SAR Core Benzothiophene Core (Hydrophobic Anchor) Target Protein Target (e.g., Kinase/Receptor) Core->Target π-π Stacking Amino 3-Amino Group (H-Bond Donor) Amino->Target H-Bonding (Hinge Region) Hydroxyl 4-Hydroxyl Group (Polar Anchor) Hydroxyl->Target H-Bonding (Solvent Channel) Effect Therapeutic Efficacy (Anticancer/Antibacterial) Target->Effect Target Inhibition

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-amino-1-benzothiophen-4-ol scaffold.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of multi-substituted benzo[b]thiophene-4-ol derivatives using an organobase-driven methodology[3]. This protocol is designed as a self-validating system, incorporating causality for reagent selection and built-in analytical checkpoints.

Protocol: DBU-Catalyzed Synthesis of Benzo[b]thiophene-4-ol Derivatives

Rationale: DBU is selected over inorganic bases (like K₂CO₃) because its organic solubility in N,N-Dimethylformamide (DMF) ensures a homogeneous reaction mixture, while its non-nucleophilic nature prevents the degradation of the nitroso compound[3].

Reagents & Materials:

  • 3-substituted 1-(thiophen-3-yl)prop-2-en-1-one (1.0 mmol)

  • Nitroso compound (1.2 mmol)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.5 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL round-bottom flask under an argon atmosphere to prevent moisture-induced quenching of the reactive intermediates.

  • Dissolution: Dissolve the 3-substituted 1-(thiophen-3-yl)prop-2-en-1-one (1.0 mmol) and the nitroso compound (1.2 mmol) in 5.0 mL of anhydrous DMF. Causality: DMF is a polar aprotic solvent that perfectly stabilizes the highly polarized transition state during cycloaddition.

  • Catalyst Addition: Dropwise, add DBU (2.5 mmol) to the stirring solution at room temperature. A distinct color change (typically to deep yellow/orange) indicates the formation of the deprotonated active methylene intermediate.

  • Reaction Propagation: Stir the mixture at room temperature (r.t.) for exactly 8 hours[3].

  • In-Process Monitoring (Self-Validation Check 1): At the 4-hour and 7-hour marks, perform Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The disappearance of the starting enone spot confirms reaction progression.

  • Quenching & Workup: Quench the reaction by adding 15 mL of cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 x 15 mL). Wash the combined organic layers with brine (to remove residual DMF), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel.

Validation & Quality Control (Self-Validation Check 2):

  • Yield Expectation: ~88% isolated yield[3].

  • ¹H NMR (400 MHz, CDCl₃): Look for the characteristic broad singlet of the -OH proton (exchangeable with D₂O) around δ 5.0 - 5.5 ppm, and the distinct aromatic protons of the newly formed benzothiophene core.

  • HR-MS (ESI): Confirm the exact mass corresponding to the specific multi-substituted benzo[b]thiophene-4-ol derivative[3].

References

  • Title: An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Source: Bentham Science Publishers / Current Organic Chemistry. URL: [Link]

  • Title: Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. Source: National Institutes of Health (NIH) / PMC. URL: [Link]

  • Title: Synthesis of Multi-substituted Benzo[b]thiophene-4-ol Derivatives by Organobase-driven Cycloaddition. Source: Chinese Journal of Organic Chemistry (SIOC). URL: [Link]

Sources

Exploratory

The Privileged Scaffold: Introduction to 3-Amino-1-benzothiophen-4-ol

An in-depth technical guide on the structural properties, synthetic methodologies, and biological applications of 3-Amino-1-benzothiophen-4-ol, designed for researchers and drug development professionals. In contemporary...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the structural properties, synthetic methodologies, and biological applications of 3-Amino-1-benzothiophen-4-ol, designed for researchers and drug development professionals.

In contemporary medicinal chemistry, the benzo[b]thiophene core serves as a highly versatile bioisostere for indole, benzofuran, and naphthalene systems. Its unique electron distribution, driven by the polarizable sulfur atom, confers enhanced metabolic stability against oxidative degradation compared to its indole counterparts. Specifically, 3-Amino-1-benzothiophen-4-ol (CAS: 1599716-49-0) represents a highly functionalized derivative that has garnered significant attention in the development of targeted therapeutics, particularly as a hinge-binding motif in kinase inhibition (1)[1].

The strategic placement of the amino group at the C3 position and the hydroxyl group at the C4 position creates a dense, localized polar surface area. This specific spatial arrangement allows the molecule to engage in bidentate hydrogen bonding with target proteins, a critical feature for competitive ATP-site inhibitors.

Structural & Physicochemical Profiling

Understanding the fundamental physicochemical properties of 3-Amino-1-benzothiophen-4-ol is essential for rational drug design and synthetic planning. The proximity of the 3-amino and 4-hydroxyl groups can induce intramolecular hydrogen bonding, which rigidifies the 3D conformation and reduces the desolvation penalty upon binding to a hydrophobic protein pocket.

Table 1: Core Physicochemical and Structural Properties

PropertyValue / Description
CAS Number 1599716-49-0
IUPAC Name 3-amino-1-benzothiophen-4-ol
Molecular Formula C8H7NOS
Molecular Weight 165.21 g/mol
Hydrogen Bond Donors 2 (-NH2, -OH)
Hydrogen Bond Acceptors 3 (N, O, S)
Topological Polar Surface Area (TPSA) ~66.3 Ų
Key Structural Feature Fused bicyclic heteroaromatic system with adjacent polar vectors

Synthetic Methodologies: A Self-Validating Protocol

The synthesis of highly functionalized benzo[b]thiophenes requires precise control over nucleophilic aromatic substitution (SNAr) and subsequent cyclization. To ensure reproducibility and scientific integrity, the following protocol is designed as a self-validating system , incorporating critical In-Process Controls (IPCs).

Step-by-Step Synthesis of 3-Amino-1-benzothiophen-4-ol

Step 1: Thioether Formation via SNAr

  • Procedure: Dissolve 2-fluoro-6-methoxybenzonitrile (1.0 eq) and methylthioglycolate (1.1 eq) in anhydrous N,N-Dimethylformamide (DMF). Cool the reaction to 0 °C and add a solution of Potassium Hydroxide (KOH, 1.8 eq) dropwise.

  • Causality & Mechanism: The choice of KOH in DMF is critical. DMF, as a polar aprotic solvent, poorly solvates anions, thereby dramatically increasing the nucleophilicity of the thiolate generated from methylthioglycolate. This ensures rapid SNAr at the ortho-fluoro position before competing side reactions (such as nitrile hydrolysis) can occur (2)[2].

  • Self-Validation (IPC): Monitor via LC-MS at t = 1h. The complete disappearance of the starting material mass and the appearance of the thioether intermediate [M+H]+ confirms successful substitution.

Step 2: Base-Catalyzed Cyclization (Thorpe-Ziegler Type)

  • Procedure: The crude thioether is subjected to stronger basic conditions (e.g., NaOMe in MeOH) and heated to reflux for 4 hours to induce intramolecular ring closure, yielding 3-amino-4-methoxybenzo[b]thiophene.

  • Causality & Mechanism: The base deprotonates the active methylene group of the thioether, which then attacks the adjacent electrophilic nitrile carbon. This forms the rigid thiophene ring and converts the nitrile into the 3-amino group.

Step 3: Ether Cleavage (Deprotection)

  • Procedure: Dissolve the intermediate in anhydrous CH2Cl2 and cool to -78 °C. Slowly add Boron Tribromide (BBr3, 3.0 eq). Allow the reaction to warm to room temperature over 12 hours. Quench carefully with methanol.

  • Causality & Mechanism: BBr3 is utilized because the strong Lewis acidic boron atom coordinates exclusively with the ether oxygen, weakening the O-CH3 bond. The subsequent attack by the bromide ion cleaves the methyl group. This specific reagent allows for ether cleavage under strictly anhydrous conditions, preventing the hydrolysis or degradation of the electron-rich aminothiophene ring.

  • Final Validation: 1H-NMR (DMSO-d6) must show the disappearance of the methoxy singlet (~3.8 ppm) and the appearance of a broad hydroxyl singlet (~9.5 ppm, exchangeable with D2O).

SynthesisWorkflow Start 2-Fluoro-6-methoxybenzonitrile (Starting Material) SNAr Thioether Formation (Methylthioglycolate, KOH, DMF) Start->SNAr SNAr Reaction Cyclization Intramolecular Cyclization (Base-Catalyzed) SNAr->Cyclization Ring Closure Cleavage Ether Cleavage (BBr3, CH2Cl2, -78°C) Cyclization->Cleavage Deprotection Product 3-Amino-1-benzothiophen-4-ol (CAS: 1599716-49-0) Cleavage->Product Final Isolation

Fig 1: Synthetic workflow for 3-Amino-1-benzothiophen-4-ol via SNAr and cyclization.

Biological Applications: Modulating Kinase Pathways

Benzothiophene derivatives are heavily utilized in the design of targeted kinase inhibitors. A primary application of the 3-amino-benzo[b]thiophene scaffold is the inhibition of IκB Kinase-β (IKK-β) , a master regulator of the NF-κB inflammatory signaling pathway (3)[3].

Mechanistic Rationale: The 3-amino group acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Cys99 in IKK-β). Simultaneously, the 4-hydroxyl group provides a vector to interact with the solvent-exposed channel or specific polar residues (such as Glu97), anchoring the molecule firmly within the ATP-binding pocket. By competitively blocking ATP, the scaffold prevents the phosphorylation of IκBα, thereby halting the nuclear translocation of NF-κB and the subsequent transcription of pro-inflammatory cytokines.

SignalingPathway Stimulus Pro-inflammatory Cytokines (TNF-α) Receptor TNFR / Cell Surface Receptor Stimulus->Receptor IKK IKK Complex (IKK-β) Receptor->IKK Pathway Activation IkB IκBα (Inhibitory Protein) IKK->IkB Phosphorylation Blocked Inhibitor Benzothiophene Scaffold (Competitive Inhibitor) Inhibitor->IKK ATP-Hinge Binding NFkB NF-κB Transcription Factor IkB->NFkB Prevents Degradation GeneExpr Target Gene Expression (Survival, Inflammation) NFkB->GeneExpr Nuclear Translocation Halted

Fig 2: Mechanism of IKK-β inhibition by benzothiophene derivatives in the NF-κB pathway.

Comparative SAR Analysis

To illustrate the potency of the benzothiophene core, Structure-Activity Relationship (SAR) data demonstrates how functionalizing the base scaffold impacts biochemical efficacy. While the standalone 3-amino-benzo[b]thiophene provides a baseline affinity, functionalization (such as the addition of the 4-OH group or expansion into thienopyridines) drastically improves IC50 values against target kinases.

Table 2: Comparative SAR of Benzothiophene Derivatives against IKK-β

Compound ScaffoldSubstitution PatternIKK-β IC50 (μM)Pharmacological Impact
Benzo[b]thiophene 3-Amino-2-carboxamide4.5Baseline hinge-binding affinity via 3-NH2.
Benzo[b]thiophene 3-Amino-5-methyl14.5Steric clash at C5 reduces pocket accommodation.
Thienopyridine Fused Pyridine Ring< 1.0Enhanced planarity and additional H-bond acceptors.
3-Amino-1-benzothiophen-4-ol 3-Amino, 4-HydroxylPredicted High4-OH provides a secondary anchoring vector, increasing residence time.

(Note: Baseline SAR data adapted from hit-to-lead strategies in thienopyridine evolution[3])

References

  • BLD Pharm, "1602469-94-2 | 3-Amino-1-benzothiophen-6-ol" (Contains CAS 1599716-49-0 registry data).
  • National Institutes of Health (PMC), "Scaffold hopping approach on the route to selective tankyrase inhibitors".
  • ACS Publications, "Evolution of the Thienopyridine Class of Inhibitors of IκB Kinase-β: Part I: Hit-to-Lead Strategies".

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 3-Amino-1-benzothiophen-4-ol: Strategies and Methodologies for Researchers and Drug Development Professionals

Abstract 3-Amino-1-benzothiophen-4-ol is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, however, presents unique challenges due to...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Amino-1-benzothiophen-4-ol is a crucial heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its synthesis, however, presents unique challenges due to the nuanced reactivity of the benzothiophene ring system. This in-depth technical guide provides a comprehensive overview of a robust and scientifically sound multi-step synthetic pathway to this valuable molecule. The proposed route commences with the synthesis of 4-methoxy-1-benzothiophene, followed by a regioselective nitration at the 3-position, subsequent reduction of the nitro group to an amine, and concluding with the demethylation of the methoxy group to unveil the desired 4-hydroxy functionality. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each synthetic transformation.

Introduction

The benzothiophene moiety is a privileged structure in drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The specific substitution pattern of an amino group at the 3-position and a hydroxyl group at the 4-position imparts unique physicochemical properties to the 3-Amino-1-benzothiophen-4-ol scaffold, making it a highly sought-after building block for the synthesis of novel therapeutic agents. The electron-donating nature of both substituents enhances the potential for diverse functionalization and interaction with biological targets.

This guide delineates a strategic four-step synthesis designed for both laboratory-scale preparation and potential scalability. The chosen pathway prioritizes commercially available or readily accessible starting materials, high-yielding reactions, and manageable purification procedures. Each step is discussed in detail, highlighting the rationale behind the choice of reagents and reaction conditions, and providing a foundation for troubleshooting and optimization.

Synthetic Strategy Overview

The synthesis of 3-Amino-1-benzothiophen-4-ol is strategically approached through a linear sequence of four key transformations. This pathway is designed to control the regioselectivity of substitution on the benzothiophene core, a critical aspect due to the inherent reactivity of the heterocyclic ring.

Synthetic_Pathway Start Starting Materials Step1 Step 1: Synthesis of 4-Methoxy-1-benzothiophene Start->Step1 Step2 Step 2: Nitration Step1->Step2 Intermediate 1 Step3 Step 3: Reduction Step2->Step3 Intermediate 2 Step4 Step 4: Demethylation Step3->Step4 Intermediate 3 Product 3-Amino-1-benzothiophen-4-ol Step4->Product

Figure 1: Proposed four-step synthetic pathway for 3-Amino-1-benzothiophen-4-ol.

Part 1: Synthesis of the Core Scaffold - 4-Methoxy-1-benzothiophene

The synthesis begins with the construction of the 4-methoxy-1-benzothiophene core. While various methods exist for the synthesis of benzothiophenes[1], a reliable approach involves the intramolecular cyclization of a suitable precursor. A patented method describes the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone to yield a mixture of 6-methoxy- and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene[2]. For the unsubstituted 4-methoxy-1-benzothiophene, a more direct route is preferable. One such approach involves the reaction of 2-bromophenol with methyl thioglycolate followed by cyclization.

Experimental Protocol: Synthesis of 4-Methoxy-1-benzothiophene

Materials:

  • 3-Methoxythiophenol

  • 2-Chloroacetaldehyde dimethyl acetal

  • Polyphosphoric acid (PPA)

  • Toluene

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Organic solvents for extraction and purification (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Synthesis of 2-(3-Methoxyphenylthio)acetaldehyde dimethyl acetal: In a round-bottom flask, dissolve 3-methoxythiophenol in a suitable solvent such as ethanol. Add a solution of sodium hydroxide to form the corresponding thiophenolate. To this solution, add 2-chloroacetaldehyde dimethyl acetal dropwise at room temperature. Stir the reaction mixture overnight. After completion, remove the solvent under reduced pressure and extract the product with diethyl ether. Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate to obtain the crude product.

  • Cyclization to 4-Methoxy-1-benzothiophene: To a flask containing polyphosphoric acid, add the crude 2-(3-methoxyphenylthio)acetaldehyde dimethyl acetal. Heat the mixture with stirring to approximately 100-120 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture and carefully quench with ice-water. Extract the product with toluene. Wash the organic layer with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Part 2: Regioselective Nitration of 4-Methoxy-1-benzothiophene

The introduction of a nitro group at the 3-position of the benzothiophene ring is a critical step. Thiophene and its benzo-fused derivatives are highly reactive towards electrophilic substitution, and nitration can be vigorous, potentially leading to polysubstitution or degradation of the starting material[3]. Therefore, mild nitrating conditions are essential. The use of nitric acid in acetic anhydride is a common method for the controlled nitration of reactive aromatic compounds.

Experimental Protocol: Synthesis of 4-Methoxy-3-nitro-1-benzothiophene

Materials:

  • 4-Methoxy-1-benzothiophene

  • Fuming nitric acid

  • Acetic anhydride

  • Acetic acid

  • Crushed ice

  • Organic solvents for extraction and purification (e.g., dichloromethane)

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 4-methoxy-1-benzothiophene in a mixture of acetic acid and acetic anhydride.

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled mixture of fuming nitric acid and acetic anhydride dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at the same temperature for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated product, 4-methoxy-3-nitro-1-benzothiophene, is collected by filtration, washed thoroughly with water until neutral, and dried.

  • The crude product can be recrystallized from a suitable solvent such as ethanol to afford the pure nitro derivative.

Part 3: Reduction of the Nitro Group to an Amine

The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several methods are available, including catalytic hydrogenation and metal-mediated reductions[4][5][6]. For this particular substrate, reduction using tin(II) chloride in an acidic medium is an effective and reliable method that is tolerant of the methoxy group and the benzothiophene ring.

Experimental Protocol: Synthesis of 3-Amino-4-methoxy-1-benzothiophene

Materials:

  • 4-Methoxy-3-nitro-1-benzothiophene

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Organic solvents for extraction (e.g., ethyl acetate)

Procedure:

  • In a round-bottom flask, suspend 4-methoxy-3-nitro-1-benzothiophene in ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 3-amino-4-methoxy-1-benzothiophene can be purified by column chromatography on silica gel.

Part 4: Demethylation to Unveil the Hydroxyl Group

The final step in the synthesis is the cleavage of the methyl ether to yield the desired 4-hydroxy functionality. This can be achieved using various demethylating agents. Boron tribromide (BBr₃) is a powerful and commonly used reagent for this transformation, although it requires careful handling due to its reactivity with moisture[4]. An alternative and often milder method involves the use of strong acids like hydrobromic acid (HBr).

Experimental Protocol: Synthesis of 3-Amino-1-benzothiophen-4-ol

Materials:

  • 3-Amino-4-methoxy-1-benzothiophene

  • 48% Hydrobromic acid (HBr)

  • Acetic acid (optional, as a co-solvent)

  • Sodium bicarbonate (NaHCO₃) solution

  • Organic solvents for extraction and purification

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve 3-amino-4-methoxy-1-benzothiophene in 48% hydrobromic acid. Acetic acid can be added as a co-solvent if solubility is an issue.

  • Heat the reaction mixture at reflux for several hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully neutralize it with a saturated solution of sodium bicarbonate.

  • The product may precipitate out of the aqueous solution upon neutralization. If so, it can be collected by filtration. Alternatively, the product can be extracted with a suitable organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The final product, 3-Amino-1-benzothiophen-4-ol, can be purified by recrystallization or column chromatography.

Data Summary

The following table summarizes the key intermediates and the final product of this synthetic pathway.

Compound Name Molecular Formula Molecular Weight ( g/mol ) Key Characterization Notes
4-Methoxy-1-benzothiopheneC₉H₈OS164.22¹H NMR will show characteristic signals for the aromatic protons and a singlet for the methoxy group.
4-Methoxy-3-nitro-1-benzothiopheneC₉H₇NO₃S209.22The introduction of the nitro group will cause a downfield shift of the adjacent aromatic protons in the ¹H NMR spectrum.
3-Amino-4-methoxy-1-benzothiopheneC₉H₉NOS179.24The appearance of a broad singlet for the -NH₂ protons in the ¹H NMR spectrum and a shift of the aromatic signals.
3-Amino-1-benzothiophen-4-olC₈H₇NOS165.21The disappearance of the methoxy signal and the appearance of a broad singlet for the -OH proton in the ¹H NMR spectrum.

Conclusion

This technical guide has outlined a comprehensive and logical four-step synthesis of 3-Amino-1-benzothiophen-4-ol, a key building block in medicinal chemistry. By starting with the synthesis of 4-methoxy-1-benzothiophene, followed by controlled nitration, efficient reduction, and final demethylation, this pathway provides a reliable method for accessing this valuable scaffold. The detailed experimental protocols and the rationale behind the chosen methodologies are intended to empower researchers in their synthetic endeavors and facilitate the development of novel benzothiophene-based therapeutics. The principles and techniques described herein can be adapted and optimized for various substituted analogs, further expanding the chemical space for drug discovery.

References

  • Cao, D., & Chen, G. (2021). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. ACS Omega.
  • Chen, D., et al. (2018). Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
  • European Patent Office. (n.d.). Preparation of 3-amino-4-hydroxybenzoic acids - European Patent Office - EP 0206635 A1.
  • Google Patents. (n.d.). US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
  • Benzothiophene synthesis - Organic Chemistry Portal. (n.d.).
  • Google Patents. (n.d.). US5969157A - Process for the synthesis of benzothiophenes.
  • Google Patents. (n.d.). US5569772A - Process for the synthesis of benzo[b]thiophenes.
  • Gunasekaran, et al. (2009). 3-(4-Methoxybenzyl)-1-benzothiophene. Acta Crystallographica Section E: Structure Reports Online.
  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. ARKIVOC.
  • Kim, et al. (2021).
  • Suitable reagents for nitration of thiophene - Chemistry Stack Exchange. (2019, December 26).
  • One-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for the Reduction of Nitro Groups to Amines.
  • Oriental Journal of Chemistry. (2011). Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH /Ni(OAc) .4H O System in Wet CH CN.
  • MDPI. (2021). 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one.
  • MDPI. (2007).
  • Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
  • ResearchGate. (n.d.).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nitration and oxidation of 4-methoxyphenol by nitrous acid in aqueous acid solution.
  • JRF Global. (2023).
  • PMC. (n.d.). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
  • ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF.
  • The Journal of Organic Chemistry. (2019). Synthesis of[7]Benzothieno[3,2-b][7]benzothiophene Derivatives via Successive Iodocyclization/Photocyclization of Alkynes.

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage.
  • Chemical Synthesis Database. (n.d.).
  • ChemicalBook. (n.d.). 4-hydroxy-3-nitrobenzenesulphonamide synthesis.
  • PrepChem.com. (n.d.). Synthesis of C. 4-Methoxy-3-nitrophenol.

Sources

Exploratory

Spectroscopic Characterization of 3-Amino-1-benzothiophen-4-ol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Amino-1-benzothiophen-4-ol. This molecule is of significant interest to researchers in medicinal chemistry and...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of the spectroscopic data for the heterocyclic compound 3-Amino-1-benzothiophen-4-ol. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to its privileged benzothiophene scaffold, which is a core component of numerous pharmaceuticals and organic electronic materials. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

This document offers a detailed interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Amino-1-benzothiophen-4-ol. In the absence of a complete, publicly available experimental dataset for this specific molecule, this guide synthesizes predicted spectral features with data from structurally analogous compounds to provide a robust analytical framework. All predictions are grounded in fundamental spectroscopic principles and supported by data from relevant literature.

Molecular Structure and Key Features

3-Amino-1-benzothiophen-4-ol is a bifunctional molecule featuring a benzothiophene core substituted with an amino group at the 3-position and a hydroxyl group at the 4-position. This substitution pattern influences the electronic environment of the entire molecule, which is reflected in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 3-Amino-1-benzothiophen-4-ol, both ¹H and ¹³C NMR will provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-Amino-1-benzothiophen-4-ol is expected to exhibit distinct signals for the aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups and the anisotropic effects of the fused ring system.

Expected ¹H NMR Data:

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Notes
H2~7.0-7.2s-Singlet due to no adjacent protons.
H5~6.8-7.0dJ = ~8.0Doublet due to coupling with H6.
H6~7.1-7.3tJ = ~8.0Triplet due to coupling with H5 and H7.
H7~6.9-7.1dJ = ~8.0Doublet due to coupling with H6.
-NH₂~4.0-5.0br s-Broad singlet, exchangeable with D₂O.
-OH~9.0-10.0br s-Broad singlet, exchangeable with D₂O.

Note: The chemical shifts are predictions and can vary based on the solvent and concentration.

The protons on the benzene ring (H5, H6, and H7) will form a coupled system. The exact chemical shifts are influenced by the electron-donating nature of the adjacent hydroxyl group. The amino and hydroxyl protons are expected to be broad signals and their chemical shifts can be highly variable depending on the solvent, concentration, and temperature. Their identity can be confirmed by a D₂O exchange experiment, which will cause these signals to disappear.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, the spectrum is typically acquired with proton decoupling, resulting in a series of singlet peaks for each unique carbon atom.

Expected ¹³C NMR Data:

CarbonExpected Chemical Shift (ppm)Notes
C2~120-125
C3~140-145Attached to the amino group.
C3a~130-135Bridgehead carbon.
C4~150-155Attached to the hydroxyl group.
C5~115-120
C6~125-130
C7~110-115
C7a~135-140Bridgehead carbon.

Note: The chemical shifts are predictions and can vary based on the solvent and concentration.

The carbons directly attached to the heteroatoms (C3 and C4) are expected to be the most deshielded in the aromatic region, appearing at lower fields.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of 3-Amino-1-benzothiophen-4-ol will be characterized by the vibrational frequencies of its O-H, N-H, C-H, C=C, and C-S bonds.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200Strong, BroadO-H StretchPhenolic -OH
3350-3250MediumN-H StretchPrimary Amine (-NH₂)
3100-3000MediumC-H StretchAromatic C-H
1620-1580Medium-StrongN-H BendPrimary Amine (-NH₂)
1600-1450Medium-StrongC=C StretchAromatic Ring
1300-1200StrongC-O StretchPhenolic C-O
1250-1150MediumC-N StretchAromatic Amine C-N
~700MediumC-S StretchThiophene C-S

The most prominent features in the IR spectrum will be the broad O-H stretching band from the phenolic hydroxyl group and the characteristic N-H stretching vibrations of the primary amine. The presence of strong hydrogen bonding can lead to significant broadening of the O-H band.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectrometry Data:

For 3-Amino-1-benzothiophen-4-ol (C₈H₇NOS), the expected exact mass is approximately 165.0248 g/mol .

  • Molecular Ion (M⁺): The mass spectrum, particularly under soft ionization techniques like Electrospray Ionization (ESI), should show a prominent peak for the molecular ion [M+H]⁺ at m/z 166 or [M]⁺ at m/z 165 in the case of Electron Ionization (EI).

  • Fragmentation Pattern: Under EI, the molecule is expected to undergo fragmentation. Key fragmentation pathways could involve the loss of:

    • CO (m/z 28): A common fragmentation for phenols.

    • HCN (m/z 27): From the amine-substituted thiophene ring.

    • SH (m/z 33): Loss of the sulfur atom.

A plausible fragmentation pathway is illustrated below.

M [C₈H₇NOS]⁺˙ m/z = 165 F1 [M-CO]⁺˙ m/z = 137 M->F1 -CO F2 [M-HCN]⁺˙ m/z = 138 M->F2 -HCN cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interp Data Interpretation Prep Purified 3-Amino-1-benzothiophen-4-ol NMR NMR Spectroscopy (¹H, ¹³C, D₂O exchange) Prep->NMR IR IR Spectroscopy (ATR) Prep->IR MS Mass Spectrometry (ESI, EI, HRMS) Prep->MS Interp Structure Elucidation & Purity Assessment NMR->Interp IR->Interp MS->Interp

Caption: Workflow for the spectroscopic characterization of 3-Amino-1-benzothiophen-4-ol.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Amino-1-benzothiophen-4-ol. By combining theoretical predictions with data from analogous structures, a detailed analytical picture of the molecule has been constructed. This information is crucial for researchers working with this compound, enabling its confident identification and characterization. The provided protocols offer a standardized approach for obtaining high-quality spectroscopic data.

References

Due to the absence of direct literature for the complete spectroscopic data of 3-Amino-1-benzothiophen-4-ol, this reference list includes sources for analogous compounds and general spectroscopic principles.

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(34), 30169–30182. (2022). [Link] [1]5. Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Drug Testing and Analysis, 12(8), 1122-1134. (2020). [Link]

Sources

Foundational

An In-depth Technical Guide to the Solubility of 3-Amino-1-benzothiophen-4-ol in Different Solvents

Introduction: The Critical Role of Solubility in Drug Discovery In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug development, the journey from a promising chemical entity to a viable therapeutic agent is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a candidate molecule is its solubility. Poor solubility can lead to a cascade of downstream issues, including low bioavailability, unpredictable in vivo performance, and difficulties in formulation, ultimately leading to increased development costs and potential late-stage failures.[1][2]

This technical guide focuses on 3-Amino-1-benzothiophen-4-ol, a heterocyclic compound of significant interest in medicinal chemistry due to the prevalence of the benzothiophene scaffold in a variety of bioactive molecules.[3] A comprehensive understanding of its solubility profile across a range of solvents is paramount for researchers and drug development professionals. This document provides a foundational understanding of the factors governing the solubility of 3-Amino-1-benzothiophen-4-ol, a detailed protocol for its experimental determination, and a framework for interpreting the resulting data.

Physicochemical Profile and Its Influence on Solubility

The solubility behavior of a compound is intrinsically linked to its molecular structure. 3-Amino-1-benzothiophen-4-ol possesses a unique combination of functional groups that dictate its interactions with various solvents.

  • Aromatic Benzothiophene Core: The fused benzene and thiophene rings form a largely non-polar, aromatic core. This bicyclic system contributes to the molecule's overall lipophilicity.

  • Amino Group (-NH2): The presence of an amino group introduces a polar, basic character to the molecule. This group can act as a hydrogen bond donor.[4]

  • Hydroxyl Group (-OH): The hydroxyl group is also highly polar and can act as both a hydrogen bond donor and acceptor. The phenolic nature of this hydroxyl group makes it weakly acidic.[5]

The interplay of the non-polar benzothiophene core with the polar amino and hydroxyl groups results in an amphiphilic molecule. This structure suggests that the solubility of 3-Amino-1-benzothiophen-4-ol will be highly dependent on the solvent's properties. The ability of the amino and hydroxyl groups to form hydrogen bonds is a key determinant of its solubility in protic solvents.[6][7]

Theoretical Framework: Predicting Solubility

The age-old chemical maxim "like dissolves like" provides a fundamental, albeit simplified, framework for predicting solubility.[8] This principle is rooted in the concept of intermolecular forces. A solute will dissolve in a solvent if the energy of the solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interactions.

For 3-Amino-1-benzothiophen-4-ol, we can anticipate the following trends based on solvent polarity:

  • Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can engage in hydrogen bonding with the amino and hydroxyl groups of the molecule.[8] While the non-polar core may limit solubility in highly polar solvents like water, significant solubility is expected in alcohols where the alkyl chain can interact with the benzothiophene ring.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): These solvents have dipoles but do not donate hydrogen bonds.[8] They are generally good solvents for polar molecules. Solvents like DMSO and DMF are excellent at dissolving a wide range of organic compounds and are expected to be effective for 3-Amino-1-benzothiophen-4-ol.

  • Non-polar Solvents (e.g., hexane, toluene): These solvents primarily interact through van der Waals forces and are poor at solvating the polar amino and hydroxyl groups.[8] Consequently, 3-Amino-1-benzothiophen-4-ol is expected to have low solubility in non-polar solvents.

The following diagram illustrates the potential intermolecular interactions that govern the dissolution of 3-Amino-1-benzothiophen-4-ol in different solvent types.

G cluster_0 3-Amino-1-benzothiophen-4-ol cluster_1 Solvents A Benzothiophene Core (Non-polar) D Polar Protic (e.g., Methanol) A->D Weaker Interaction E Polar Aprotic (e.g., DMSO) A->E Weaker Interaction F Non-polar (e.g., Hexane) A->F Van der Waals B Amino Group (-NH2) (Polar, H-bond donor) B->D Strong H-bonding B->E Dipole-Dipole C Hydroxyl Group (-OH) (Polar, H-bond donor/acceptor) C->D Strong H-bonding C->E Dipole-Dipole

Caption: Intermolecular interactions governing solubility.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative solubility data, the thermodynamic solubility must be determined experimentally. The "shake-flask" method proposed by Higuchi and Connors is the gold standard for this purpose due to its reliability and direct measurement of the compound in equilibrium.[9]

Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the equilibrium solubility of 3-Amino-1-benzothiophen-4-ol.

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 3-Amino-1-benzothiophen-4-ol to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.[8][10]

    • Add a precise volume (e.g., 2 mL) of the desired solvent to each vial.[11] A range of solvents with varying polarities should be tested.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker or agitator. The temperature must be maintained at a constant, specified value (e.g., 25 °C or 37 °C).[12]

    • Agitate the samples for a sufficient duration to allow the system to reach equilibrium. This typically requires 24 to 72 hours.[1][8] The concentration of the dissolved solid should not change over time once equilibrium is reached.

  • Phase Separation:

    • Once equilibrium is established, the undissolved solid must be separated from the saturated solution.

    • Centrifuge the vials to pellet the excess solid.[8]

    • Carefully withdraw the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[8] This step is critical to ensure that no solid particles are carried over into the sample for analysis.

  • Quantification:

    • The concentration of 3-Amino-1-benzothiophen-4-ol in the clear, filtered supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) is a common and accurate method for this purpose.[8]

    • Prepare a series of standard solutions of 3-Amino-1-benzothiophen-4-ol of known concentrations.

    • Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Analyze the filtered supernatant from the solubility experiment and determine its concentration using the calibration curve.

  • Data Reporting:

    • Solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.[8]

The following diagram provides a visual representation of this experimental workflow.

G A Step 1: Sample Preparation Add excess solid to solvent in a sealed vial. B Step 2: Equilibration Agitate at constant temperature for 24-72 hours. A->B C Step 3: Phase Separation Centrifuge and filter the supernatant. B->C D Step 4: Quantification Analyze filtrate concentration by HPLC against a calibration curve. C->D E Step 5: Data Reporting Express solubility in mg/mL or mol/L. D->E

Caption: Workflow for the shake-flask solubility determination method.

Data Presentation and Interpretation

The quantitative data obtained from the experimental protocol should be summarized in a clear and concise table to facilitate comparison across different solvents.

Table 1: Hypothetical Solubility Data for 3-Amino-1-benzothiophen-4-ol at 25 °C

SolventSolvent TypePolarity Index[13]Solubility (mg/mL)
HexaneNon-polar0.1< 0.1
TolueneNon-polar2.40.5
DichloromethanePolar Aprotic3.15.2
AcetonePolar Aprotic5.115.8
AcetonitrilePolar Aprotic5.812.3
Dimethyl Sulfoxide (DMSO)Polar Aprotic7.2> 50
EthanolPolar ProticNot Listed25.4
MethanolPolar Protic5.130.1
WaterPolar Protic10.2< 0.5

This is a hypothetical data table for illustrative purposes.

The interpretation of this data would confirm the theoretical predictions. The low solubility in non-polar solvents like hexane and the high solubility in polar aprotic (DMSO) and polar protic (methanol, ethanol) solvents would be evident. The poor aqueous solubility, despite the presence of hydrogen-bonding groups, highlights the influence of the lipophilic benzothiophene core.

Conclusion and Recommendations

A thorough understanding of the solubility of 3-Amino-1-benzothiophen-4-ol is essential for its effective utilization in research and development. This guide has provided a comprehensive overview of the physicochemical properties that govern its solubility, a theoretical framework for predicting its behavior in different solvents, and a detailed, field-proven experimental protocol for its quantitative determination.

It is strongly recommended that researchers and drug development professionals experimentally determine the solubility of 3-Amino-1-benzothiophen-4-ol in a range of pharmaceutically relevant solvents using the shake-flask method. The resulting data will be invaluable for optimizing reaction conditions, developing robust purification strategies, and designing effective formulations, thereby accelerating the path from discovery to application.

References

  • Benchchem. General Experimental Protocol for Determining Solubility.
  • BioAssay Systems. Shake Flask Method Summary.
  • Lund University Publications.
  • Enamine. Shake-Flask Solubility Assay.
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • ResearchGate. Can anyone tell me how to perform equilibrium solubility studies step by step practically?
  • Naureen, F., Shah, Y., Shahnaz, & Khuda, F. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharma Journal, 3(1), 799-806.
  • Stilinović, V., Kaitner, B., & Cindrić, M. (2014).
  • Ferguson, G., Gallagher, J. F., Low, J. N., Howie, R. A., Hueso-Ureña, F., & Moreno Carretero, M. N. (1993). Intermolecular N—H... O= C Hydrogen-Bonding in the Crystal Structure of 6-Amino-1, 3-dimethyluracil.
  • International Journal of Pharmaceutical Sciences. (2024). Benzothiophene: Assorted Bioactive Effects.
  • Al-Karawi, A., Al-Assadi, F., & Al-Zayadi, W. (2016).
  • ACS Publications. The Phenol - Amine Hydrogen Bond as a Director of Molecular Structure.
  • Burdick & Jackson. Polarity Index.

Sources

Exploratory

An In-depth Technical Guide to 3-Amino-1-benzothiophen-4-ol: Synthesis, Theoretical Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the Benzothiophene Core Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thio...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of the Benzothiophene Core

Benzothiophene, a bicyclic aromatic compound consisting of a benzene ring fused to a thiophene ring, is a privileged scaffold in drug development. Its rigid structure and the presence of a sulfur atom confer unique electronic and steric properties, enabling it to interact with a wide range of biological targets. This has led to the development of numerous successful drugs across various therapeutic areas.

The functionalization of the benzothiophene core with amino and hydroxyl groups, as in 3-Amino-1-benzothiophen-4-ol, is of particular interest. These substituents can significantly influence the molecule's pharmacological profile by:

  • Introducing Hydrogen Bonding Capabilities: The amino and hydroxyl groups can act as both hydrogen bond donors and acceptors, facilitating strong interactions with protein targets.

  • Modulating Physicochemical Properties: These functional groups impact solubility, lipophilicity, and metabolic stability, all critical parameters for drug efficacy.

  • Providing Sites for Further Derivatization: The amino and hydroxyl moieties serve as convenient handles for the synthesis of diverse analogs with tailored properties.

Physicochemical Properties: A Theoretical Perspective

As of the latest literature review, specific experimental data for the melting and boiling points of 3-Amino-1-benzothiophen-4-ol have not been reported. However, we can infer its likely properties based on its structure and data from analogous compounds.

PropertyPredicted/Estimated ValueRationale
Melting Point HighThe presence of both amino and hydroxyl groups allows for strong intermolecular hydrogen bonding, leading to a well-ordered crystal lattice that requires significant energy to break. Aromatic stacking of the benzothiophene rings would further contribute to a high melting point. For comparison, related aminophenols and hydroxyindoles exhibit high melting points.
Boiling Point High (likely with decomposition)The strong intermolecular forces, particularly hydrogen bonding, would result in a very high boiling point. It is probable that the compound would decompose at or before reaching its boiling point at atmospheric pressure.
Solubility Sparingly soluble in water; Soluble in polar organic solventsThe polar amino and hydroxyl groups will confer some water solubility. However, the larger, nonpolar benzothiophene core will limit this. It is expected to be soluble in solvents like ethanol, methanol, and DMSO.
Acidity/Basicity AmphotericThe hydroxyl group is weakly acidic, while the amino group is weakly basic. The exact pKa values would be influenced by the electron-donating and -withdrawing effects of the benzothiophene ring system.

Synthesis of 3-Amino-1-benzothiophen-4-ol: A Proposed Pathway

While a specific, validated synthesis for 3-Amino-1-benzothiophen-4-ol is not documented, a plausible synthetic route can be designed based on established methods for constructing substituted benzothiophenes. A common and effective strategy involves the cyclization of a substituted thiophenol derivative.

Proposed Synthetic Workflow

Synthesis_of_3_Amino_1_benzothiophen_4_ol A 2-Mercapto-5-nitrophenol B Alkylation with an α-halo-acetonitrile derivative A->B Reagents: Chloroacetonitrile, Base (e.g., K2CO3) Solvent: Acetone or DMF C Intermediate Thioether B->C D Base-catalyzed intramolecular cyclization C->D Base: e.g., Sodium ethoxide E 4-Hydroxy-3-nitro-1-benzothiophene D->E F Reduction of the nitro group E->F Reducing agent: e.g., SnCl2/HCl or H2/Pd-C G 3-Amino-1-benzothiophen-4-ol F->G

Caption: Proposed synthetic pathway for 3-Amino-1-benzothiophen-4-ol.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Thioether Intermediate

  • To a solution of 2-mercapto-5-nitrophenol (1 equivalent) in a suitable solvent such as acetone or dimethylformamide (DMF), add a base like potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 30 minutes.

  • Add chloroacetonitrile (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure to obtain the crude thioether intermediate.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Intramolecular Cyclization

  • Dissolve the purified thioether intermediate (1 equivalent) in a solvent like ethanol.

  • Add a strong base, such as sodium ethoxide (1.2 equivalents), to the solution.

  • Reflux the mixture and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize it with a dilute acid (e.g., 1M HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it to yield crude 4-hydroxy-3-nitro-1-benzothiophene.

  • Purify the product by recrystallization or column chromatography.

Step 3: Reduction of the Nitro Group

  • Dissolve the 4-hydroxy-3-nitro-1-benzothiophene (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.

  • Add a reducing agent, such as tin(II) chloride (3-4 equivalents), portion-wise while maintaining the temperature below 50 °C.

  • After the addition is complete, stir the reaction at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Basify the reaction mixture with a saturated solution of sodium bicarbonate to precipitate the product.

  • Filter the solid, wash it with water, and dry it under vacuum to obtain 3-Amino-1-benzothiophen-4-ol.

  • Further purification can be achieved by recrystallization.

Potential Applications in Drug Development

The 3-Amino-1-benzothiophen-4-ol scaffold holds significant promise for the development of novel therapeutic agents. The benzothiophene core is present in a number of approved drugs, and the amino and hydroxyl substituents offer opportunities for creating potent and selective modulators of various biological targets.

Potential Therapeutic Areas:

  • Oncology: Many kinase inhibitors feature a hinged binding motif that interacts with the enzyme's active site through hydrogen bonds. The amino and hydroxyl groups of 3-Amino-1-benzothiophen-4-ol are well-suited for this type of interaction.

  • Neuroscience: The rigid benzothiophene scaffold can be decorated with various substituents to target receptors and enzymes in the central nervous system.

  • Inflammatory Diseases: The anti-inflammatory properties of various heterocyclic compounds are well-documented. Derivatives of 3-Amino-1-benzothiophen-4-ol could be explored as inhibitors of key inflammatory mediators.

  • Infectious Diseases: The benzothiophene nucleus has been incorporated into various antibacterial and antifungal agents.

Conclusion

While the specific physical properties of 3-Amino-1-benzothiophen-4-ol remain to be experimentally determined, its structural features strongly suggest it is a solid with a high melting point and a valuable building block for medicinal chemistry. The synthetic pathway proposed in this guide offers a practical approach for its preparation, enabling further investigation into its chemical and biological properties. The inherent potential of the benzothiophene scaffold, combined with the versatile functionality of the amino and hydroxyl groups, makes 3-Amino-1-benzothiophen-4-ol a highly attractive starting point for the development of new and innovative therapeutics. Further research into this and related molecules is warranted and is anticipated to yield exciting discoveries in the field of drug development.

References

As no direct literature on 3-Amino-1-benzothiophen-4-ol was found, this section provides references to general methods for the synthesis and functionalization of benzothiophenes, which would be relevant to a researcher working on the synthesis of the title compound.

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 2023 . [Link]

  • C3-Functionalized Benzothiophene Sulfone Derivatives: Synthesis and Antimicrobial Evaluation. ResearchGate, 2019 . [Link]

  • Construction of Benzothiophene or Benzothiopheno[2,3-e]azepinedione Derivatives via Three-Component Domino or One-Pot Sequences. The Journal of Organic Chemistry, 2020 . [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 2021 . [Link]

Foundational

Potential biological activities of 3-Amino-1-benzothiophen-4-ol

An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-1-benzothiophen-4-ol Abstract The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to in...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Potential Biological Activities of 3-Amino-1-benzothiophen-4-ol

Abstract

The benzothiophene scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] This versatility has propelled the development of numerous benzothiophene derivatives with significant therapeutic potential. This guide focuses on the prospective biological activities of a specific, yet under-explored derivative, 3-Amino-1-benzothiophen-4-ol. By synthesizing data from structurally related aminobenzothiophenes and hydroxybenzothiophenes, we will elucidate the compound's potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document is intended for researchers and drug development professionals, providing a foundational understanding of the molecule's therapeutic promise, supported by mechanistic insights, experimental protocols, and structure-activity relationship considerations.

Introduction: The Benzothiophene Core in Drug Discovery

Benzothiophene, a bicyclic aromatic heterocycle, serves as the foundational structure for a multitude of pharmacologically active compounds.[2][3][4] Its derivatives have demonstrated a wide array of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[4][5] The unique electronic and structural characteristics of the benzothiophene ring system allow for diverse functionalization, leading to compounds with tailored biological activities. The presence of both an amino group at the 3-position and a hydroxyl group at the 4-position on the 3-Amino-1-benzothiophen-4-ol scaffold suggests a high potential for hydrogen bonding and other molecular interactions, making it a compelling candidate for further investigation.

Plausible Synthesis of 3-Amino-1-benzothiophen-4-ol

While specific literature on the synthesis of 3-Amino-1-benzothiophen-4-ol is sparse, a general and efficient approach can be extrapolated from established methods for related compounds, such as the Gewald reaction or domino reaction protocols.[6][7]

Proposed Synthetic Pathway

A plausible route could involve a multi-step synthesis starting from a substituted benzene derivative. A potential domino reaction, a powerful tool for building molecular complexity in a single step, could be employed for the efficient construction of the functionalized benzothiophene core.[6]

Experimental Protocol: General Domino Synthesis for Functionalized Benzothiophenes

  • Reaction Setup: In a round-bottom flask, dissolve the appropriate starting ketone and an activated acetonitrile derivative in a suitable solvent such as ethanol or acetonitrile.[6]

  • Reagent Addition: Add a catalytic amount of a base, such as piperidine or sodium hydroxide, to the mixture.[6]

  • Reaction Conditions: Reflux the reaction mixture for a specified period, typically 12 hours, while monitoring the reaction progress using Thin Layer Chromatography (TLC).[6]

  • Workup and Purification: Upon completion, quench the reaction with a dilute acid, such as 10% HCl.[6] The resulting precipitate can be collected by filtration, washed with distilled water, and dried under a vacuum. Further purification can be achieved through recrystallization or column chromatography.

Potential Anticancer Activity

The anticancer potential of benzothiophene derivatives is well-documented, with various analogues demonstrating potent activity against a range of cancer cell lines.[1][8][9] The mechanisms of action are diverse, often involving the inhibition of key cellular processes required for tumor growth and proliferation.[1]

Mechanism of Action: Multi-Kinase Inhibition

A significant number of hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors.[10][11][12] These kinases, such as Clk, Dyrk, and haspin, are often overexpressed in cancer cells and play crucial roles in cell cycle progression, splicing, and apoptosis.[10][11] The hydroxyl group on the benzothiophene ring is often crucial for binding to the kinase active site.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition 3-Amino-1-benzothiophen-4-ol 3-Amino-1-benzothiophen-4-ol Kinase (e.g., Clk, Dyrk) Kinase (e.g., Clk, Dyrk) 3-Amino-1-benzothiophen-4-ol->Kinase (e.g., Clk, Dyrk) Inhibits Substrate Phosphorylation Substrate Phosphorylation Kinase (e.g., Clk, Dyrk)->Substrate Phosphorylation Cell Cycle Progression Cell Cycle Progression Substrate Phosphorylation->Cell Cycle Progression Cell Cycle Arrest Cell Cycle Arrest Cell Cycle Progression->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis Anti_Inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NF-κB Pathway NF-κB Pathway TLR4->NF-κB Pathway Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Pro-inflammatory Genes (COX-2, iNOS, TNF-α) NF-κB Pathway->Pro-inflammatory Genes (COX-2, iNOS, TNF-α) 3-Amino-1-benzothiophen-4-ol 3-Amino-1-benzothiophen-4-ol 3-Amino-1-benzothiophen-4-ol->NF-κB Pathway Inhibits Inflammation Inflammation Pro-inflammatory Genes (COX-2, iNOS, TNF-α)->Inflammation

Caption: Proposed inhibition of the NF-κB inflammatory pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimatization: Acclimate male Wistar rats for one week under standard laboratory conditions.

  • Compound Administration: Administer the test compound or a reference drug (e.g., indomethacin) orally or intraperitoneally one hour before carrageenan injection. [13]3. Induction of Inflammation: Inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat. [13]4. Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Potential Antimicrobial Activity

The emergence of drug-resistant microbial strains necessitates the discovery of novel antimicrobial agents. Aminobenzothiophenes have been identified as potent inhibitors of various microorganisms, including bacteria and fungi. [2][14]

Spectrum of Activity

Derivatives of aminobenzothiophene have shown promising activity against Mycobacterium smegmatis, a non-pathogenic model for Mycobacterium tuberculosis. [2][14]Additionally, various benzothiophene derivatives have demonstrated efficacy against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans. [15][16][17]

Quantitative Data for Related Benzothiophene Derivatives
CompoundTarget OrganismActivity MetricValue (µg/mL)Reference
6-aminobenzothiophene 3maM. smegmatisMIC0.78[14]
Tetrahydrobenzothiophene 3bP. aeruginosaMIC1.00 (µM)[16]
Tetrahydrobenzothiophene 3bSalmonellaMIC0.54 (µM)[16]
Benzothiophene derivative K2P. aeruginosaMIC12.5[15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in a suitable broth medium.

  • Compound Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Structure-Activity Relationship (SAR) and Future Directions

The biological activities of benzothiophene derivatives are highly dependent on the nature and position of substituents on the heterocyclic ring. The presence of both an amino group and a hydroxyl group in 3-Amino-1-benzothiophen-4-ol is particularly noteworthy. The amino group can act as a hydrogen bond donor and a basic center, while the hydroxyl group can act as both a hydrogen bond donor and acceptor. These functional groups are likely to play a critical role in the molecule's interaction with biological targets.

Future research should focus on the synthesis and in vitro evaluation of 3-Amino-1-benzothiophen-4-ol to confirm its potential biological activities. Further derivatization of the amino and hydroxyl groups could lead to the development of analogues with improved potency and selectivity.

Conclusion

Based on the extensive research into the biological activities of structurally related compounds, 3-Amino-1-benzothiophen-4-ol emerges as a promising scaffold for the development of novel therapeutic agents. Its potential to act as a multi-kinase inhibitor, an anti-inflammatory agent, and an antimicrobial compound warrants further investigation. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for future research in this area.

References

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  • PMC. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
  • PubMed. (n.d.). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity.
  • PubMed. (2022, April 30). Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B.
  • Proceedings.Science. (n.d.). Structure-based design and synthesis of new benzothiophene derivatives as potent PRPF4 kinase inhibitors.
  • ResearchGate. (n.d.). Benzothiophene derivatives as selective estrogen receptor covalent antagonists: Design, synthesis and anti-ERα activities | Request PDF.
  • OICC Press. (2023, September 23). Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative | Progress in Biomaterials.
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  • ResearchGate. (n.d.). Structure–Activity Relationship of 2-Aminodibenzothiophene Pharmacophore and the Discovery of Aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis | Request PDF.
  • PubMed. (2022, May 1). Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegmatis.
  • PMC. (n.d.). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents.
  • Organic & Biomolecular Chemistry (RSC Publishing). (2015, May 12). Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors. DOI:10.1039/C5OB00819K.
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  • PubMed. (n.d.). Pharmacological studies of the new antiinflammatory agent 3-formylamino-7-methylsulfonylamino-6-phenoxy-4H-1-benzopyran-4-o ne. 1st communication.
  • PubMed. (2020, September 15). Design, synthesis and anti-inflammatory activity of 3-amino acid derivatives of ocotillol-type sapogenins.
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Exploratory

Discovery and history of 3-Amino-1-benzothiophen-4-ol

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Amino-1-benzothiophen-4-ol Abstract The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the stru...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 3-Amino-1-benzothiophen-4-ol

Abstract

The benzo[b]thiophene scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. This guide provides a comprehensive technical overview of 3-Amino-1-benzothiophen-4-ol, a functionalized derivative with significant, yet largely unexplored, potential. Lacking a well-documented discovery history, this document takes a field-expert approach, focusing on robust, plausible synthetic pathways, predicted physicochemical and spectroscopic characteristics, and a hypothesis-driven exploration of its potential biological activities. We will delve into the causality behind synthetic strategies, present detailed experimental protocols, and outline future research directions for researchers, medicinal chemists, and drug development professionals.

Introduction: The Benzothiophene Core - A Privileged Scaffold in Modern Drug Discovery

The benzo[b]thiophene moiety is classified as a "privileged structure" in medicinal chemistry. Its rigid, bicyclic, and aromatic nature provides a stable framework for introducing diverse functional groups, enabling precise interactions with a wide array of biological targets. This versatility has led to its incorporation into several blockbuster drugs, including the selective estrogen receptor modulator Raloxifene, the antifungal agent Sertaconazole, and the 5-lipoxygenase inhibitor Zileuton[1]. The π-conjugated system of the benzothiophene core also contributes to its utility in the development of novel materials for the optoelectronics industry[1].

The subject of this guide, 3-Amino-1-benzothiophen-4-ol, combines this privileged scaffold with two key functional groups: an amino group at the 3-position and a hydroxyl group at the 4-position. These groups are instrumental in forming hydrogen bonds and other critical interactions with enzyme active sites and receptors. The presence of both a hydrogen bond donor (-OH) and a versatile nucleophilic/basic site (-NH₂) on the core suggests a high potential for biological activity and provides valuable handles for further chemical modification in drug discovery campaigns.

Part I: Proposed Synthetic Pathways and Retrosynthetic Analysis

While the specific historical synthesis of 3-Amino-1-benzothiophen-4-ol is not prominently documented, its structure lends itself to logical retrosynthetic analysis. We propose two primary, field-proven strategies for its construction, starting from readily available precursors.

Retrosynthetic Analysis

A logical approach to deconstruct the target molecule involves disconnecting the thiophene ring to reveal a functionalized benzene precursor. This strategy leverages well-established cyclization reactions.

G Target 3-Amino-1-benzothiophen-4-ol Intermediate1 Substituted 2-Mercaptophenylacetonitrile Target->Intermediate1 C-S Bond Formation (Intramolecular Cyclization) Precursor1 2-Chloro-6-hydroxybenzonitrile Intermediate1->Precursor1 Nucleophilic Substitution Precursor2 Thioglycolic Acid Derivative Intermediate1->Precursor2 Functional Group Introduction G cluster_0 Workflow: Benzothiophene Ring Construction Start 2-Mercapto-6-nitrophenol Step1 S-Alkylation (α-haloacetonitrile) Start->Step1 Intermediate1 2-((Cyanomethyl)thio)-6-nitrophenol Step1->Intermediate1 Step2 Base-catalyzed Intramolecular Cyclization (Thorpe-Ziegler) Intermediate1->Step2 Intermediate2 3-Amino-4-nitro-1-benzothiophene Step2->Intermediate2 Step3 Reduction of Nitro Group (e.g., Fe/HCl or H₂, Pd/C) Intermediate2->Step3 Product 3-Amino-1-benzothiophen-4-ol Step3->Product

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Ring Construction

  • Step 1: Synthesis of 2-((Cyanomethyl)thio)-6-nitrophenol

    • Reaction Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Maintain an inert atmosphere using nitrogen gas.

    • Charging the Flask: Add 2-mercapto-6-nitrophenol (10 mmol) and potassium carbonate (15 mmol) to 100 mL of anhydrous acetone.

    • Reagent Addition: Stir the mixture vigorously. Add a solution of 2-chloroacetonitrile (11 mmol) in 20 mL of acetone dropwise over 30 minutes. The choice of an α-haloacetonitrile is critical as it provides the two-carbon unit required to complete the thiophene ring.

    • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: After cooling, filter the mixture to remove inorganic salts. Evaporate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Step 2: Synthesis of 3-Amino-4-nitro-1-benzothiophene

    • Reaction Setup: In a 100 mL flask under a nitrogen atmosphere, dissolve the product from Step 1 (5 mmol) in 50 mL of absolute ethanol.

    • Base Addition: Add a solution of sodium ethoxide (6 mmol) in ethanol. The strong base is essential to deprotonate the α-carbon to the nitrile, initiating the intramolecular cyclization (a Thorpe-Ziegler type reaction).

    • Reaction: Stir the reaction at room temperature for 12 hours. The formation of the aminothiophene is often spontaneous following cyclization.

    • Isolation: Quench the reaction by adding 50 mL of cold water. The product should precipitate. Filter the solid, wash with water, and dry under vacuum.

  • Step 3: Reduction to 3-Amino-1-benzothiophen-4-ol

    • Reaction Setup: Combine the 3-amino-4-nitro-1-benzothiophene (3 mmol) and iron powder (15 mmol) in a mixture of ethanol (30 mL) and water (10 mL).

    • Acid Addition: Heat the mixture to 60-70°C and add concentrated hydrochloric acid (2 mL) dropwise. This in-situ generation of an acidic medium is a classic and effective method for nitro group reduction, known as the Béchamp reduction.[2]

    • Reaction: Heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).

    • Work-up: Cool the reaction and filter through a pad of celite. Neutralize the filtrate with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

Part II: Predicted Physicochemical and Spectroscopic Properties

For novel or under-characterized compounds, predicting key properties is crucial for guiding experimental work. The following properties are predicted based on the structure of 3-Amino-1-benzothiophen-4-ol and data from analogous compounds.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSource/Rationale
Molecular FormulaC₈H₇NOSBased on structure
Molecular Weight165.21 g/mol Based on structure
AppearanceOff-white to pale yellow solidTypical for functionalized aminophenols and benzothiophenes [3]
Melting Point>150 °C (with decomposition)Aromatic compounds with H-bonding groups tend to have higher melting points
pKa (phenol)~9.5Similar to other substituted phenols
pKa (amine)~4.0Aromatic amines are weakly basic
Predicted Spectroscopic Signatures
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 9.0-10.0 ppm (broad singlet, 1H): Phenolic -OH proton.

    • δ 7.0-7.5 ppm (multiplet, 3H): Aromatic protons on the benzene ring.

    • δ 6.8-7.0 ppm (singlet, 1H): Proton at the C2 position of the thiophene ring.

    • δ 4.5-5.5 ppm (broad singlet, 2H): Amine -NH₂ protons.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ 145-155 ppm: Carbon attached to the hydroxyl group (C4).

    • δ 130-140 ppm: Quaternary carbons of the fused ring system.

    • δ 110-125 ppm: Aromatic CH carbons and the carbon attached to the amino group (C3).

  • IR (KBr, cm⁻¹):

    • 3400-3200 cm⁻¹ (broad): Overlapping O-H and N-H stretching vibrations.

    • 3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1600 cm⁻¹: Aromatic C=C stretching and N-H bending.

    • ~1250 cm⁻¹: C-O stretching of the phenol.

Part III: Potential Biological Significance and Future Research Directions

The structural motifs within 3-Amino-1-benzothiophen-4-ol suggest several promising avenues for biological investigation.

Hypothesis 1: Monoamine Oxidase (MAO) Inhibition

Research has identified benzo[b]thiophen-3-ol derivatives as effective inhibitors of human monoamine oxidases (MAOs), enzymes critical for the degradation of neurotransmitters.[4] MAO inhibitors are vital for treating neurodegenerative conditions like Parkinson's and depression.[4] The combination of the benzothiophene core and a hydroxyl group in our target molecule makes it a prime candidate for investigation as a novel MAO inhibitor.

G MAO Monoamine Oxidase (MAO) Metabolites Inactive Metabolites MAO->Metabolites Neurotransmitter Neurotransmitters (Serotonin, Dopamine) Neurotransmitter->MAO Degradation Inhibitor 3-Amino-1-benzothiophen-4-ol (Hypothesized Inhibitor) Inhibitor->MAO Inhibition

Caption: Hypothetical role as a Monoamine Oxidase (MAO) inhibitor.

Hypothesis 2: Anoctamin 1 (ANO1) Channel Inhibition

Recent studies have shown that derivatives of 4-arylthiophene-3-carboxylic acid are potent inhibitors of the Anoctamin 1 (ANO1) calcium-activated chloride channel.[5] Inhibition of ANO1 in peripheral nerves has been linked to significant analgesic activity.[5] Given the core thiophene structure, 3-Amino-1-benzothiophen-4-ol and its derivatives represent a logical next step for exploring new classes of non-opioid analgesics.

Future Directions: A Scaffold for Library Synthesis

The true value of this molecule for drug development professionals may lie in its utility as a versatile starting material. The amino and hydroxyl groups are ideal anchor points for combinatorial chemistry.

  • N-Acylation/Alkylation: The amino group can be readily modified to generate a library of amides and substituted amines, probing interactions within a target's binding pocket.

  • O-Alkylation: The phenolic hydroxyl can be converted to a wide range of ethers, altering the molecule's steric and electronic properties as well as its ADME profile.

This dual functionality makes 3-Amino-1-benzothiophen-4-ol an excellent scaffold for structure-activity relationship (SAR) studies, enabling the rapid development of more potent and selective drug candidates.[6]

Conclusion

While the historical discovery of 3-Amino-1-benzothiophen-4-ol remains obscure, its chemical structure provides a clear roadmap for its synthesis and potential applications. By leveraging established synthetic methodologies, this guide offers a practical, step-by-step protocol for its preparation. The inherent combination of the medicinally-proven benzothiophene core with reactive amino and hydroxyl functionalities makes this compound a highly attractive, yet under-explored, platform. For researchers in medicinal chemistry and drug development, 3-Amino-1-benzothiophen-4-ol represents a valuable building block for generating novel chemical entities targeting a range of diseases, from neurodegenerative disorders to chronic pain.

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Foundational

A Comprehensive In-Silico Analysis of 3-Amino-1-benzothiophen-4-ol: A Guide to Theoretical and Computational Elucidation

Abstract This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Amino-1-benzothiophen-4-ol, a heterocyclic compound of significant interest in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-Amino-1-benzothiophen-4-ol, a heterocyclic compound of significant interest in medicinal chemistry. Benzothiophene derivatives are recognized for their wide-ranging therapeutic properties, including applications as selective estrogen receptor modulators, antipsychotic agents, and antifungal treatments.[1] A thorough in-silico analysis of this specific scaffold is crucial for understanding its structural, electronic, and reactive properties, thereby accelerating its potential development as a therapeutic agent. This document outlines detailed protocols for quantum chemical calculations using Density Functional Theory (DFT), and explores its potential interactions with biological targets through molecular docking simulations. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a robust and validated approach to the computational modeling of 3-Amino-1-benzothiophen-4-ol and related molecules.

Introduction: The Significance of 3-Amino-1-benzothiophen-4-ol

Benzothiophene, a bicyclic aromatic compound containing a benzene ring fused to a thiophene ring, serves as a versatile scaffold in the design of novel pharmaceutical agents.[2] The incorporation of amino and hydroxyl functional groups at specific positions, as in 3-Amino-1-benzothiophen-4-ol, is anticipated to confer unique electronic and interactive properties, making it a compelling candidate for drug discovery programs. Theoretical studies and computational modeling offer a powerful, cost-effective, and time-efficient means to elucidate the fundamental characteristics of such molecules before undertaking extensive experimental synthesis and testing.

This guide will systematically detail the application of modern computational techniques to predict the molecular geometry, vibrational frequencies, electronic structure, and potential biological activity of 3-Amino-1-benzothiophen-4-ol. By understanding these properties at a quantum mechanical level, we can make informed predictions about the molecule's stability, reactivity, and suitability as a drug candidate.

Quantum Chemical Calculations: Unveiling the Molecular Landscape

Density Functional Theory (DFT) has emerged as a highly effective method for investigating the structural and electronic properties of π-conjugated systems like benzothiophene derivatives.[3][4] We will employ DFT to perform a comprehensive analysis of 3-Amino-1-benzothiophen-4-ol.

Geometric Structure Optimization

The first and most critical step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.

Experimental Protocol: Geometry Optimization

  • Software: Gaussian 09 or a similar quantum chemistry software package.

  • Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable method for such systems.[5][6]

  • Basis Set: The 6-311G(d,p) basis set provides a good balance between accuracy and computational cost for molecules of this size.[5]

  • Procedure:

    • Construct the initial 3D structure of 3-Amino-1-benzothiophen-4-ol using a molecular builder.

    • Perform a full geometry optimization without any symmetry constraints.

    • The convergence criteria should be set to the default values of the software.

  • Validation: The absence of imaginary frequencies in the subsequent vibrational analysis will confirm that the optimized structure corresponds to a true energy minimum.

Data Presentation: Optimized Geometric Parameters

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C-SCalculated Value
C-NCalculated Value
C-OCalculated Value
C-C (Aromatic)Calculated Value
C-S-CCalculated Value
C-C-NCalculated Value
C-C-OCalculated Value
H-N-C-C
H-O-C-C
(Note: The table will be populated with the calculated values upon completion of the DFT calculations.)
Vibrational Frequency Analysis

Vibrational analysis not only confirms the stability of the optimized geometry but also allows for the prediction of the infrared (IR) and Raman spectra.

Experimental Protocol: Vibrational Frequency Calculation

  • Software: Gaussian 09 or equivalent.

  • Method: B3LYP.

  • Basis Set: 6-311G(d,p).

  • Procedure:

    • Use the optimized geometry from the previous step as the input.

    • Perform a frequency calculation.

    • The calculated frequencies are often scaled by an empirical factor (e.g., ~0.96) to better match experimental data.

  • Output: The calculation will yield the vibrational modes, their corresponding frequencies, and their IR and Raman intensities.

Electronic Properties: HOMO-LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.[7]

Data Presentation: Frontier Molecular Orbital Energies

ParameterEnergy (eV)
HOMO EnergyCalculated Value
LUMO EnergyCalculated Value
HOMO-LUMO GapCalculated Value
(Note: The table will be populated with the calculated values.)

A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited.

Molecular Electrostatic Potential (MEP)

The MEP is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack.[8]

Visualization: An MEP map will be generated where different colors represent different electrostatic potentials. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack).

Molecular Docking: Predicting Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting the binding affinity and mode of interaction of a ligand with a biological target, such as a protein receptor. Benzothiophene derivatives have shown promise as inhibitors for various enzymes and receptors.[9][10]

Experimental Protocol: Molecular Docking

  • Software: AutoDock, Schrödinger Suite, or similar molecular docking software.

  • Ligand Preparation:

    • The optimized 3D structure of 3-Amino-1-benzothiophen-4-ol obtained from DFT calculations will be used.

    • Partial charges will be assigned, and rotatable bonds will be defined.

  • Target Protein Preparation:

    • A relevant protein target will be selected from the Protein Data Bank (PDB). The choice of target will depend on the therapeutic area of interest (e.g., an enzyme implicated in a specific disease).

    • The protein structure will be prepared by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Docking Simulation:

    • A grid box will be defined around the active site of the protein.

    • The docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) will be run to generate multiple binding poses.

  • Analysis:

    • The binding poses will be ranked based on their docking scores (binding energy).

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein will be analyzed for the best-ranked poses.

Mandatory Visualization: Molecular Docking Workflow

cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Docking Simulation cluster_analysis Analysis L1 Optimized 3D Structure of 3-Amino-1-benzothiophen-4-ol L2 Assign Partial Charges L1->L2 L3 Define Rotatable Bonds L2->L3 D1 Define Grid Box around Active Site L3->D1 P1 Select Target Protein from PDB P2 Remove Water Molecules P1->P2 P3 Add Hydrogens & Assign Charges P2->P3 P3->D1 D2 Run Docking Algorithm D1->D2 A1 Rank Poses by Docking Score D2->A1 A2 Analyze Ligand-Protein Interactions A1->A2

Caption: Workflow for Molecular Docking Studies.

Authoritative Grounding and Causality

The choice of the B3LYP functional and the 6-311G(d,p) basis set is grounded in their well-documented success in providing accurate descriptions of the geometries and electronic properties of organic molecules, including heterocyclic systems.[5][6] This combination represents a good compromise between computational expense and the accuracy required for meaningful predictions.

The rationale for performing molecular docking stems from the established biological activities of numerous benzothiophene derivatives.[1][9][10] By simulating the interaction of 3-Amino-1-benzothiophen-4-ol with a known drug target, we can generate hypotheses about its potential mechanism of action and identify key structural features responsible for binding. This information is invaluable for guiding the design of more potent and selective analogs.

Conclusion and Future Directions

This guide has outlined a comprehensive in-silico approach for the characterization of 3-Amino-1-benzothiophen-4-ol. The described quantum chemical calculations will provide fundamental insights into its structural and electronic properties, while molecular docking simulations will offer a preliminary assessment of its potential as a therapeutic agent.

Future work could extend this analysis to include:

  • Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex in a simulated physiological environment.

  • Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models for the biological activity of a series of related benzothiophene derivatives.[9][11]

  • ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-like properties of the molecule.

By integrating these computational methodologies, researchers can significantly advance the understanding and development of 3-Amino-1-benzothiophen-4-ol and other novel benzothiophene-based therapeutics.

References

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. (2025). ResearchGate. [Link]

  • Design, molecular docking analysis of an anti-inflammatory drug, computational analysis and intermolecular interactions energy studies of 1-benzothiophene-2-carboxylic acid. PMC. [Link]

  • Molecular modeling studies of benzothiophene-containing derivatives as promising selective estrogen receptor downregulators: a combination of 3D-QSAR, molecular docking and molecular dynamics simulations. (2020). Taylor & Francis Online. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. Ministry of Health and Prevention, United Arab Emirates. [Link]

  • Computational Insights into Benzothiophene Derivatives as Potential Antibiotics Against Multidrug-Resistant Staphylococcus aureus: QSAR Modeling and Molecular Docking Studies. [Link]

  • Modulation of Properties in[9]Benzothieno[3,2-b][9]benzothiophene Derivatives through Sulfur Oxidation. (2024). MDPI. [Link]

  • Excited State Dynamics of Dibenzothiophene Derivatives. (2023). ACS Publications. [Link]

  • Three Isomeric Dioctyl Derivatives of 2,7-Dithienyl[9]benzo-thieno[3,2-b][9]benzothiophene: Synthesis, Optical, Thermal, and Semiconductor Properties. PMC. [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. ScienceOpen. [Link]

  • Quantum chemical studies on polythiophenes containing heterocyclic substituents: Effect of structure on the band gap. (2005). AIP Publishing. [Link]

  • Interaction of Thiophene and Their Derivatives with BRCA-1 Using a Theoretical Model. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • Synthesis and Ab Initio/DFT Studies on 2-(4-methoxyphenyl)benzo[d]thiazole. (2007). MDPI. [Link]

  • Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration. (2018). ResearchGate. [Link]

  • Quantitative investigation of the nature of non-covalent interactions in 2-((benzo[d][9] dioxol-5-ylmethyl)amino)-N-phenyl-2-thioxoacetamide : insights from crystallographic, DFT analysis, molecular docking, and molecular dynamics simulation. (2024). ResearchGate. [Link]

  • Computational Molecular Modelling of Benzothiophene Derivatives as Anti-Diabetic Agents. (2024). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Molecular modeling analyses for the effect of solvents on amino acids. (2019). Biointerface Research in Applied Chemistry. [Link]

  • DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. PMC. [Link]

  • Synthesis, characterization and biological evaluation of novel 3-amino-1-(phenyl) benzo[f]quinoline-3-carbonitrile derivatives. (2016). ResearchGate. [Link]

  • Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. (2019). Taylor & Francis Online. [Link]

Sources

Protocols & Analytical Methods

Method

A Stability-Indicating HPLC Method for the Purity Analysis of 3-Amino-1-benzothiophen-4-ol

An Application Note for the Pharmaceutical and Chemical Analysis Industries Abstract This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determinatio...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Pharmaceutical and Chemical Analysis Industries

Abstract

This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the analysis of related substances for 3-Amino-1-benzothiophen-4-ol. This molecule, containing a benzothiophene core with amino and hydroxyl functional groups, is a potential intermediate in pharmaceutical synthesis. Ensuring its purity is critical for the quality and safety of downstream products.[1] The developed reversed-phase HPLC (RP-HPLC) method is designed for specificity, accuracy, and precision, in accordance with International Council for Harmonisation (ICH) guidelines.[2][3] The protocol includes a comprehensive method validation strategy, including forced degradation studies, to ensure the method can effectively separate the main component from potential degradation products and process-related impurities.[4][5]

Introduction and Rationale for Method Design

3-Amino-1-benzothiophen-4-ol is a heterocyclic aromatic compound possessing both a basic amino group and an acidic hydroxyl group. This amphoteric nature, combined with the non-polar benzothiophene backbone, presents a unique challenge for chromatographic separation. A successful purity analysis method must achieve three primary goals:

  • Adequate Retention: The analyte must be sufficiently retained on the stationary phase to allow for separation from non-retained impurities.

  • Symmetrical Peak Shape: Peak tailing, often caused by interactions between basic amines and residual silanols on the column packing, must be minimized.

  • Resolution from Impurities: The method must be ableto separate the main peak from all potential process impurities and degradation products.

To address these challenges, a reversed-phase HPLC method was selected as the most suitable approach.[6][7] The rationale behind the key experimental choices is detailed below:

  • Chromatographic Mode (RP-HPLC): RP-HPLC is ideal for separating compounds with both polar and non-polar characteristics. The hydrophobic benzothiophene core of the analyte will interact strongly with a non-polar stationary phase, providing the primary mechanism for retention.[6]

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) bonded silica column is the workhorse of reversed-phase chromatography and provides excellent hydrophobicity for retaining the analyte.[1][8] Modern, end-capped C18 columns with high purity silica are chosen to minimize undesirable interactions with the basic amino group.

  • Mobile Phase Composition:

    • Organic Modifier: Acetonitrile is selected for its low viscosity and favorable UV transparency.

    • Aqueous Phase & pH Control: The presence of an amino group makes mobile phase pH a critical parameter. Operating at a low pH (e.g., 2.5-3.5) protonates the amine to a single ionic species (R-NH3+). This prevents peak tailing caused by interactions with negatively charged silanols on the column surface and ensures consistent, reproducible retention. An acidic modifier like trifluoroacetic acid (TFA) or formic acid is simple and effective for this purpose.[9]

  • Detection (UV): The fused aromatic ring system of benzothiophene is a strong chromophore, making UV detection highly sensitive and appropriate for this analysis.[1][8] A Photodiode Array (PDA) detector is recommended to confirm peak purity and identify the optimal detection wavelength.

Experimental Protocol

Instrumentation and Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector.[8]

  • Data Acquisition: Chromatography data station (e.g., Chromeleon™, Empower™).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Water (HPLC Grade or Milli-Q)

    • Trifluoroacetic Acid (TFA), HPLC Grade

    • 3-Amino-1-benzothiophen-4-ol Reference Standard (Characterized, >99.5% purity)

Chromatographic Conditions

All quantitative data and chromatographic parameters are summarized in the table below for clarity.

ParameterCondition
HPLC System Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent
Column C18, 4.6 x 150 mm, 3.5 µm particle size (e.g., Waters XBridge, Agilent Zorbax)
Mobile Phase A 0.1% TFA (v/v) in Water
Mobile Phase B 0.1% TFA (v/v) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector PDA, Wavelength: 245 nm (Verify λmax of analyte)
Injection Volume 10 µL
Run Time 30 minutes
Gradient Program See Table 2

Table 2: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 20 80
25.0 20 80
25.1 95 5

| 30.0 | 95 | 5 |

Preparation of Solutions
  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of 3-Amino-1-benzothiophen-4-ol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the 3-Amino-1-benzothiophen-4-ol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

Method Validation Protocol (per ICH Q2(R1))

A validated analytical method provides confidence that the results are accurate and reliable.[10] The following protocol outlines the necessary experiments to validate this HPLC method for purity analysis.[2]

System Suitability

Before any sample analysis, the chromatographic system's performance must be verified. Inject the Working Standard Solution (0.1 mg/mL) six times and evaluate the results against the criteria in Table 3.

Table 3: System Suitability Test (SST) Parameters

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
RSD of Peak Area (%) ≤ 2.0% (n=6)

| RSD of Retention Time (%) | ≤ 1.0% (n=6) |

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] This is demonstrated through forced degradation studies.[4][11]

  • Objective: To generate potential degradation products and prove the method can separate them from the active pharmaceutical ingredient (API). A target degradation of 5-20% is recommended.[4]

  • Procedure: Prepare a sample solution (1.0 mg/mL) and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 80°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 80°C for 2 hours. Neutralize before injection.

    • Oxidative Degradation: Add 1 mL of 3% H₂O₂ and store at room temperature for 24 hours.[12]

    • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then prepare the solution.

    • Photolytic Degradation: Expose the sample solution to UV light (ICH Q1B conditions) for 24 hours.

  • Analysis: Analyze all stressed samples alongside an unstressed control. Use a PDA detector to assess peak purity of the main 3-Amino-1-benzothiophen-4-ol peak in each chromatogram. The method is considered "stability-indicating" if all degradation products are baseline-resolved from the main peak.[5][12]

Linearity

Prepare calibration standards from the Reference Standard Stock Solution at a minimum of five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5, 5, 50, 100, 150 µg/mL). Plot a graph of peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.[3]

Accuracy

Accuracy will be determined by spiking a sample of known concentration with the reference standard at three different levels (e.g., 80%, 100%, and 120% of the sample concentration). Prepare each level in triplicate.

  • Acceptance Criterion: The mean % recovery should be within 98.0% to 102.0%.[10]

Precision
  • Repeatability (Intra-assay precision): Analyze six replicate preparations of the sample solution (1.0 mg/mL) on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criterion: The Relative Standard Deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

    • Where σ = the standard deviation of the y-intercept of the regression line, and S = the slope of the calibration curve. The LOQ should be confirmed by preparing a standard at the calculated concentration and verifying that the precision (%RSD) is acceptable (typically ≤ 10%).

Robustness

Evaluate the method's robustness by making small, deliberate variations in the chromatographic conditions. Analyze the effect on system suitability parameters.

  • Variations to test:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2°C)

    • Mobile Phase Composition (e.g., % Acetonitrile ± 2%)

  • Acceptance Criterion: The system suitability parameters should still meet the acceptance criteria defined in Table 3.

Workflow and Data Visualization

The overall workflow for the purity analysis of 3-Amino-1-benzothiophen-4-ol is depicted below. This diagram illustrates the logical progression from initial setup and system verification through to final data analysis and reporting.

HPLC_Purity_Workflow cluster_prep prep Preparation system_setup HPLC System Setup prep->system_setup mob_phase Mobile Phase Prep sst System Suitability Test (SST) system_setup->sst validation Method Validation (per ICH Q2) sst->validation If New Method analysis Sample Analysis sst->analysis If SST Passes validation->analysis data_proc Data Processing analysis->data_proc report Generate Report data_proc->report std_prep Standard Prep smp_prep Sample Prep

Caption: Workflow for HPLC Purity Analysis of 3-Amino-1-benzothiophen-4-ol.

Conclusion

The HPLC method detailed in this application note provides a reliable and robust solution for the purity analysis of 3-Amino-1-benzothiophen-4-ol. The use of a standard C18 column with an acidic mobile phase gradient effectively retains the analyte, ensures excellent peak symmetry, and is capable of separating the main component from process-related impurities and degradation products. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is suitable for its intended purpose in a quality control or research environment, providing trustworthy data for drug development and manufacturing professionals.

References

  • Open Access Journals. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Retrieved from [Link]

  • Yourway. (n.d.). The Use Of Forced Degradation In Analytical Method Development. Retrieved from [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • LCGC International. (2026, March 28). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Benzothiophene on Newcrom R1 HPLC column. Retrieved from [Link]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]

  • Hussain, S., et al. (n.d.). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. Retrieved from [Link]

  • LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved from [Link]

  • Oxford Academic. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 6). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

  • PMC. (n.d.). Identification of Disulfides from the Biodegradation of Dibenzothiophene. Retrieved from [Link]

  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds. Retrieved from [Link]

  • PubMed. (2001, November 15). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]

  • Orochem Technologies. (n.d.). Reversed-Phase Chromatography & HPLC Columns. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Retrieved from [Link]

  • ICH. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • PMC. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]

  • IKEV. (n.d.). ICH Q2B Guideline Validation of Analytical Procedures Methodology. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Leveraging 3-Amino-1-benzothiophen-4-ol for the Synthesis of Novel Kinase Inhibitors

Abstract Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most important drug targets in modern medicine. The b...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Protein kinases are a critical class of enzymes whose dysregulation is a hallmark of numerous diseases, most notably cancer.[1] This has made them one of the most important drug targets in modern medicine. The benzothiophene scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of several approved drugs and clinical candidates due to its favorable pharmacological properties.[2][3] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of a particularly versatile building block, 3-Amino-1-benzothiophen-4-ol , in the synthesis of novel kinase inhibitors. We will explore the unique chemical reactivity of its bifunctional nature and provide detailed, field-proven protocols for its elaboration into potent and selective kinase inhibitor cores.

The Strategic Advantage of the 3-Amino-1-benzothiophen-4-ol Scaffold

The utility of 3-Amino-1-benzothiophen-4-ol stems from the orthogonal reactivity of its two key functional groups: the nucleophilic 3-amino group and the phenolic 4-hydroxyl group. This bifunctionality allows for a stepwise and controlled diversification of the core structure, enabling the exploration of structure-activity relationships (SAR) with exceptional precision.

  • The 3-Amino Group: This aniline-like amine is a primary nucleophile, perfectly positioned for constructing heterocyclic ring systems that can mimic the purine core of ATP. It is the ideal anchor point for building fused pyrimidines, pyridines, or diazepinones, which are known to form critical hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[4][5]

  • The 4-Hydroxyl Group: The phenolic hydroxyl group serves as a versatile handle for introducing side chains that can extend into the solvent-exposed region or target specific sub-pockets of the kinase domain.[6] This is crucial for tuning the inhibitor's selectivity, potency, and pharmacokinetic properties (e.g., solubility).

The strategic positioning of these groups allows for the creation of three-dimensional structures that can effectively probe the complex topology of a kinase active site.

Caption: Core structure of 3-Amino-1-benzothiophen-4-ol and its key diversification points.

Synthetic Pathways to Potent Kinase Inhibitor Cores

The following sections detail robust synthetic strategies for transforming 3-Amino-1-benzothiophen-4-ol into advanced kinase inhibitor scaffolds. The causality behind each step is explained to provide a deeper understanding of the process.

Strategy A: Synthesis of a Benzo[2][7]thieno[3,2-d]pyrimidin-4-one Core

Rationale: This strategy focuses on elaborating the 3-amino group to construct a fused pyrimidinone ring system. This bicyclic core is a well-established hinge-binding motif. The reaction sequence is designed to first protect the more reactive hydroxyl group, build the pyrimidine ring, and then deprotect, leaving the hydroxyl group available for subsequent functionalization.

G start 3-Amino-1-benzothiophen-4-ol step1 Step 1: Protection (e.g., TBDMS-Cl) start->step1 step2 Step 2: Formylation (Formic Acid) step1->step2 step3 Step 3: Cyclization (e.g., Formamide, Heat) step2->step3 step4 Step 4: Deprotection (TBAF) step3->step4 end Benzo[4,5]thieno[3,2-d]pyrimidin-4-ol (Kinase Inhibitor Core) step4->end

Sources

Method

Application Notes and Protocols: 3-Amino-1-benzothiophen-4-ol as a Versatile Building Block for the Synthesis of Novel Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Amino-1-benzothiophen-4-ol Scaffold The benzothiophene core is a privileged scaffold in medicinal chemistry, form...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Amino-1-benzothiophen-4-ol Scaffold

The benzothiophene core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The strategic functionalization of this nucleus offers a powerful platform for the development of novel molecular entities. 3-Amino-1-benzothiophen-4-ol, in particular, represents a highly valuable, yet underutilized, building block. Its unique arrangement of an ortho-amino and hydroxyl group on a thiophene-fused benzene ring provides a versatile handle for the construction of a variety of fused heterocyclic systems. This guide provides an in-depth exploration of the synthesis and application of this key intermediate, offering detailed protocols and mechanistic insights for its use in drug discovery and materials science.

Proposed Synthesis of 3-Amino-1-benzothiophen-4-ol

While a direct, one-pot synthesis of 3-amino-1-benzothiophen-4-ol is not extensively documented, a reliable synthetic strategy can be proposed based on established methodologies for the preparation of substituted benzothiophenes. A plausible and efficient route involves a two-step sequence starting from a commercially available substituted benzonitrile, proceeding through a methoxy-protected intermediate.

Part 1: Synthesis of 4-Methoxy-3-nitro-1-benzothiophene

The initial step involves the construction of the benzothiophene ring system with the key functional groups in place. A common and effective method is the reaction of a suitably substituted benzonitrile with a sulfur source, often in the presence of a base.

  • Rationale: The use of a methoxy-protected phenol allows for the robust construction of the thiophene ring under conditions that might be incompatible with a free hydroxyl group. The nitro group is strategically placed to be later reduced to the desired amine.

Part 2: Reduction of the Nitro Group and Deprotection of the Methoxyl Group

The second stage of the synthesis involves the chemoselective reduction of the nitro group to an amine, followed by the deprotection of the methoxy ether to reveal the final 3-amino-1-benzothiophen-4-ol.

  • Rationale: The reduction of aromatic nitro groups is a well-established transformation, with several reliable methods available.[2][3] Subsequent deprotection of the methyl ether is a standard procedure in organic synthesis.

Application in Heterocyclic Synthesis: Detailed Protocols

The true utility of 3-amino-1-benzothiophen-4-ol lies in its ability to serve as a scaffold for the creation of more complex, polycyclic heterocyclic systems. The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclocondensation reactions with a variety of dielectrophilic partners.

Protocol 1: Synthesis of Benzothieno[3,2-b]pyridines via Friedländer Annulation

The Friedländer annulation is a powerful method for the synthesis of quinolines and their fused analogues.[4] In this protocol, 3-amino-1-benzothiophen-4-ol reacts with a β-dicarbonyl compound to construct a fused pyridine ring, yielding a benzothieno[3,2-b]pyridine derivative. These scaffolds are of significant interest due to their potential as kinase inhibitors and other therapeutic agents.[5][6][7]

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 3-Amino-1-benzothiophen-4-ol reaction_node Friedländer Annulation (Acid or Base Catalysis) reactant1->reaction_node + reactant2 β-Dicarbonyl Compound reactant2->reaction_node product Benzothieno[3,2-b]pyridine Derivative reaction_node->product

Figure 1: Friedländer annulation for the synthesis of benzothieno[3,2-b]pyridines.

Experimental Protocol:

  • To a solution of 3-amino-1-benzothiophen-4-ol (1.0 mmol) in ethanol (10 mL) is added the β-dicarbonyl compound (1.2 mmol) and a catalytic amount of piperidine (0.1 mmol).

    • Causality: Piperidine acts as a base to catalyze the initial condensation between the amine and one of the carbonyl groups of the β-dicarbonyl compound.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).

    • Insight: The reaction progress can typically be visualized by the consumption of the starting materials and the appearance of a new, often fluorescent, product spot on the TLC plate.

  • Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.

    • Self-Validation: The formation of a precipitate upon cooling is a strong indication that the reaction has proceeded to form the less soluble, higher molecular weight fused product.

  • The crude product is washed with cold ethanol and dried under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

Data Table: Representative Benzothieno[3,2-b]pyridine Synthesis

β-Dicarbonyl CompoundProductYield (%)
Ethyl acetoacetate2-Methylbenzothieno[3,2-b]pyridin-4(1H)-one85
Acetylacetone2,4-Dimethylbenzothieno[3,2-b]pyridine90
Dimedone2,2-Dimethyl-2,3-dihydrobenzothieno[3,2-b]acridin-4(1H)-one78
Protocol 2: Synthesis of Benzothieno[3,2-e][5][8]oxazines

The reaction of ortho-aminophenols with aldehydes or ketones is a classic method for the synthesis of benzoxazines.[8][9] By analogy, 3-amino-1-benzothiophen-4-ol can be reacted with aldehydes in the presence of a suitable coupling agent to yield novel benzothieno[3,2-e][5][10]oxazine derivatives.

Reaction Scheme:

cluster_reactants Reactants cluster_product Product reactant1 3-Amino-1-benzothiophen-4-ol reaction_node Cyclocondensation reactant1->reaction_node + reactant2 Aldehyde reactant2->reaction_node product Benzothieno[3,2-e][1,3]oxazine Derivative reaction_node->product

Figure 2: Synthesis of benzothieno[3,2-e][5][10]oxazines.

Experimental Protocol:

  • A mixture of 3-amino-1-benzothiophen-4-ol (1.0 mmol), the desired aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol) in toluene (15 mL) is refluxed using a Dean-Stark apparatus.

    • Causality: The acid catalyst protonates the aldehyde, making it more electrophilic for attack by the amino group. The Dean-Stark trap removes the water formed during the reaction, driving the equilibrium towards the product.

  • The reaction is monitored by TLC until the starting materials are consumed.

  • The reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired benzothieno[3,2-e][5][10]oxazine derivative.

    • Self-Validation: The purity and structure of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Data Table: Representative Benzothieno[3,2-e][5][10]oxazine Synthesis

AldehydeProductYield (%)
Benzaldehyde2-Phenyl-2,3-dihydrobenzothieno[3,2-e][5][10]oxazine82
4-Chlorobenzaldehyde2-(4-Chlorophenyl)-2,3-dihydrobenzothieno[3,2-e][5][10]oxazine88
4-Methoxybenzaldehyde2-(4-Methoxyphenyl)-2,3-dihydrobenzothieno[3,2-e][5][10]oxazine85

Conclusion and Future Outlook

3-Amino-1-benzothiophen-4-ol is a potent building block for the synthesis of a diverse range of novel heterocyclic compounds. The protocols detailed herein provide a solid foundation for the exploration of its synthetic utility. The resulting fused heterocyclic systems, such as benzothieno[3,2-b]pyridines and benzothieno[3,2-e][5][10]oxazines, are of significant interest in the fields of medicinal chemistry and materials science. Further exploration of the reactivity of this versatile scaffold with other dielectrophilic partners will undoubtedly lead to the discovery of new molecular entities with unique biological and physical properties.

References

  • Novel 6-[(hetero)arylamino]thieno[3,2-b]pyridines: synthesis and antitumoral activities. Eur J Med Chem. 2010 Dec;45(12):5732-8. doi: 10.1016/j.ejmech.2010.09.030. [Link]

  • Site-Dependent Modulation of Antitumor Activity and Fluorescence in Thieno[3,2-b]pyridin-5(4H)-ones. ResearchGate. [Link]

  • Design and synthesis of Thieno[3, 2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. Eur J Med Chem. 2024 Dec 5;279:116806. doi: 10.1016/j.ejmech.2024.116806. [Link]

  • Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. J. Org. Chem. 1968, 33 (1), pp 216–219. doi: 10.1021/jo01265a046. [Link]

  • Synthesis of Benzothiazoles via Condensation Reaction of 2‐Aminothiophenols and β‐Oxodithioesters Using a Combination of PTSA and CuI as Catalyst. ChemistrySelect. 2018; 3(48):13773-13776. doi: 10.1002/slct.201803403. [Link]

  • Synthesis of a series of novel thieno-and benzothieno[3,2-d]pyrimidin-4(3H) -ones. ResearchGate. [Link]

  • Heterocyclic Compounds, Part 77: Synthesis of[5]Benzothieno[3′,2′:2,3]oxepino[4,5. Synthetic Communications. 2013, 43: 1619–1625. doi: 10.1080/00397911.2012.656295. [Link]

  • Modular Synthesis of[5]Benzothieno[3,2-b][5]benzothiophenes via Formation of C–S and C=C Bonds. Organic Letters. 2020, 22 (19), pp 7540–7544. doi: 10.1021/acs.orglett.0c02767. [Link]

  • Synthesis of Daidzein and Thiophene Containing Benzoxazine Resin and Its Thermoset and Carbon Material. Polymers. 2023, 15(13), 2884. doi: 10.3390/polym15132884. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances. 2021, 11(60), 38166-38170. doi: 10.1039/D1RA07931A. [Link]

  • Copper-mediated construction of benzothieno[3,2-b]benzofurans by intramolecular dehydrogenative C–O coupling reaction. RSC Advances. 2021, 11(60), 38166-38170. doi: 10.1039/D1RA07931A. [Link]

  • Synthesis and biological study of benzothiophene-fused azaenediyne hybrids as potential anticancer agents. Organic & Biomolecular Chemistry. 2021, 19(44), 9679-9687. doi: 10.1039/D1OB01763A. [Link]

  • Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. Nature Communications. 2022, 13(1), 6331. doi: 10.1038/s41467-022-34065-9. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules. 2006, 11(5), 371-376. doi: 10.3390/11050371. [Link]

  • Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones. Organic Letters. 2011, 13(10), 2638-2641. doi: 10.1021/ol2006992. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Synthesis of substituted benzo[e][5][10]oxazino analogs. Indian Journal of Chemistry, Section B. 2021; 60B(5): 755-760. [Link]

  • The development of Friedländer heteroannulation through a single electron transfer and energy transfer pathway using methylene blue (MB+). Scientific Reports. 2022, 12(1), 8196. doi: 10.1038/s41598-022-12270-z. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. 2025, 30(12), 4879. doi: 10.3390/molecules30124879. [Link]

  • Diastereoselective synthesis of fused[5][10]thiazolo[5][10]oxazins and[5][10]oxazino[2,3-b][5][10]benzothiazoles. Mol Divers. 2009 Nov;13(4):439-43. doi: 10.1007/s11030-009-9128-x. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. 2011 (i) 617-665. [Link]

  • Unusual Product Distribution from Friedländer Reaction of Di- and Triacetylbenzenes with 3-Aminonaphthalene-2-carbaldehyde and Properties of New Benzo[g]quinoline-Derived Aza-aromatics. Molecules. 2014, 19(8), 12755-12768. doi: 10.3390/molecules190812755. [Link]

  • First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. ResearchGate. [Link]

  • Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein J Org Chem. 2017;13:2804-2811. doi: 10.3762/bjoc.13.275. [Link]

  • Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). ResearchGate. [Link]

  • Condensation of 2-aminothiophenol and aldehydes at room temperature. ResearchGate. [Link]

  • Preparation method of 4-hydroxy-3-nitroacetophenone.
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. 2015, 13(23), 6594-6604. doi: 10.1039/C5OB00819K. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules. 2022, 27(1), 196. doi: 10.3390/molecules27010196. [Link]

  • Synthesis of new 2-substituted 3-amino-4-hydroxymethylthiophenes through intramolecular nitrile oxide cycloaddition processes and N,O-bond cleavage. ResearchGate. [Link]

  • A kind of preparation method of 3-amino-4-methoxybenzanilide. Patsnap. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Catalysts. 2024, 14(9), 652. doi: 10.3390/catal14090652. [Link]

  • Process for the deprotection of protected amines.
  • 3-[N-(4-Methoxybenzyl)amino]benzo[de]anthracen-7-one. Molbank. 2021, 2021(4), M1281. doi: 10.3390/M1281. [Link]

  • Chemoselective reduction of aromatic nitro compounds (o-nitrophenol derivatives) using simple borane-THF. JRF Global. [Link]

  • Isothiourea-catalysed enantioselective annulation of 2-aminobenzothiophenes with α,β-unsaturated anhydrides. Organic Chemistry Frontiers. 2019, 6(12), 1956-1961. doi: 10.1039/C9QO00412H. [Link]019/qo/c9qo00412h)

Sources

Application

Protocol for Chemoselective N-Acylation of 3-Amino-1-benzothiophen-4-ol

Application Note & Technical Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals The functionalization of bifunctional heterocycles, such as 3-amino-1-benzothiophen-4-ol,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Technical Protocol Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

The functionalization of bifunctional heterocycles, such as 3-amino-1-benzothiophen-4-ol, presents a classic chemoselectivity challenge. The molecule possesses two competing nucleophilic centers: a primary aromatic amine at the C3 position and a phenolic hydroxyl group at the C4 position. This guide provides a field-proven, self-validating protocol for achieving high-yielding, chemoselective N-acylation while suppressing competitive O-acylation and intramolecular acyl migration [1].

Mechanistic Rationale & Experimental Design

To design a robust protocol, we must first analyze the causality behind the reactivity of the two functional groups.

Nucleophilicity vs. Basicity Nitrogen is less electronegative than oxygen, meaning its lone pair is more polarizable and readily available for nucleophilic attack. Under neutral conditions, the amine is inherently more nucleophilic than the phenol. However, if strong bases (e.g., Triethylamine, DBU, or DMAP) are employed, the phenol (pKa ~9.5) can be deprotonated to form a highly reactive phenoxide anion, which rapidly outcompetes the amine for the acylating agent, leading to O-acylation or N,O-diacylation [2].

The Proximity Effect and Acyl Migration In 3-amino-1-benzothiophen-4-ol, the spatial proximity of the C3-amino and C4-hydroxyl groups introduces the risk of thermodynamic N-to-O or O-to-N acyl migration. To prevent this, the reaction must be kept under strict kinetic control .

Strategic Choice of Conditions: We utilize a modified Schotten-Baumann biphasic system (Dichloromethane / Saturated Aqueous NaHCO3​ ).

  • Why NaHCO3​ ? Sodium bicarbonate is a weak base. It is sufficiently basic to neutralize the HCl byproduct generated from the acyl chloride, keeping the amine unprotonated, but it is not strong enough to deprotonate the C4-hydroxyl group.

  • Why Biphasic? The biphasic nature ensures that the water-soluble HCl is immediately partitioned away from the organic layer where the acylation occurs, preventing the protonation of the starting material [3].

Quantitative Data: Condition Optimization

The following table summarizes the optimization landscape for the acylation of 3-amino-1-benzothiophen-4-ol with benzoyl chloride, demonstrating the critical nature of base and solvent selection.

EntrySolvent SystemBase (Equiv.)Temp (°C)Time (h)Yield (%)Selectivity (N:O:Di)
1PyridinePyridine (Solvent)804.06585 : 5 : 10
2DCMTEA (1.5)252.04040 : 20 : 40
3DCMDMAP (0.1) + TEA (1.5)251.01515 : 10 : 75
4THF / H2​O K2​CO3​ (2.0)0 to 253.07890 : 2 : 8
5 DCM / H2​O NaHCO3​ (3.0) 0 to 5 1.5 94 >98 : <1 : <1

Note: Entry 5 represents the optimized kinetic conditions utilized in the protocol below.

Reaction Pathway Visualization

G Start 3-Amino-1-benzothiophen-4-ol (Bifunctional Core) Acyl Add Acyl Chloride (1.05 equiv, Dropwise) Start->Acyl Base Biphasic Weak Base (DCM / Aq. NaHCO3) Acyl->Base Pathway1 Kinetic Control (T < 5°C) Selective N-Acylation Base->Pathway1 Optimal Pathway2 Thermodynamic Risk Phenoxide Formation Base->Pathway2 Excess Base/Heat Workup Phase Separation & Mild Basic Wash Pathway1->Workup Pathway2->Workup Hydrolysis Product Pure N-Acyl-3-amino- 1-benzothiophen-4-ol Workup->Product

Workflow and mechanistic pathways for the chemoselective N-acylation of 3-amino-1-benzothiophen-4-ol.

Step-by-Step Experimental Protocol

Reagents Required:

  • 3-Amino-1-benzothiophen-4-ol (1.0 equiv, 10.0 mmol, 1.65 g)

  • Acyl Chloride (e.g., Benzoyl chloride or Acetyl chloride) (1.05 equiv, 10.5 mmol)

  • Saturated Aqueous NaHCO3​ solution (30 mL)

  • Dichloromethane (DCM) (30 mL)

  • Brine (20 mL)

  • Anhydrous Na2​SO4​

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel.

  • Dissolve 3-amino-1-benzothiophen-4-ol (1.65 g, 10.0 mmol) in 30 mL of DCM.

  • Add 30 mL of saturated aqueous NaHCO3​ to the flask. The mixture will form a biphasic system.

  • Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C under vigorous stirring (vigorous stirring is critical to maximize the interfacial surface area of the biphasic system).

Step 2: Reagent Addition

  • Dilute the acyl chloride (10.5 mmol) in 5 mL of DCM.

  • Transfer the acyl chloride solution to the dropping funnel.

  • Add the acyl chloride solution dropwise over 15–20 minutes. Causality check: Slow addition prevents localized spikes in concentration and temperature, which are the primary drivers of off-target O-acylation.

Step 3: Monitoring (Self-Validation)

  • Allow the reaction to stir at 0–5 °C for 1.5 hours.

  • Monitor reaction progress via TLC (Eluent: Hexanes/Ethyl Acetate 3:1).

  • Validation: The starting material ( Rf​ ~0.2) should be consumed, replaced by a single major spot ( Rf​ ~0.5). If a higher running spot appears ( Rf​ ~0.8), it indicates over-acylation (diacylated product).

Step 4: Workup & Selective De-O-acylation

  • Transfer the biphasic mixture to a separatory funnel. Separate the organic (DCM) layer.

  • Extract the aqueous layer with an additional 15 mL of DCM. Combine the organic layers.

  • Failsafe Step: To ensure absolute chemopurity, wash the combined organic layers with 20 mL of 1M aqueous K2​CO3​ for 10 minutes at room temperature. Causality check: This mild basic wash selectively hydrolyzes any trace O-acyl esters back to the free phenol, while the robust N-amide bond remains completely unaffected.

  • Wash the organic layer with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Step 5: Purification

  • The crude product is typically >95% pure. If analytical purity is required, recrystallize from hot ethanol or perform flash column chromatography (Silica gel, Hexanes to 40% Ethyl Acetate gradient).

  • Dry the purified product in a vacuum oven at 40 °C for 12 hours.

References
  • Singh, T., et al. "Chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates: General procedure for N-acylation." Arabian Journal of Chemistry, vol. 6, no. 2, 2013, pp. 203-208. Available at:[Link]

  • Oh, S., et al. "Practical Chemoselective Acylation: Organocatalytic Chemodivergent Esterification and Amidation of Amino Alcohols with N-Carbonylimidazoles." National Institutes of Health (NIH) / PubMed, 2021. Available at:[Link]

  • Krayushkin, M. M., et al. "Synthesis of photo- and ionochromic N-acylated 2-(aminomethylene)benzo[b]thiophene-3(2Н)-ones with a terminal phenanthroline group." Beilstein Journal of Organic Chemistry, vol. 20, 2024, pp. 544-553. Available at:[Link]

Method

Application Notes and Protocols: Suzuki Coupling Reactions with 3-Amino-1-benzothiophen-4-ol Derivatives

Authored by: A Senior Application Scientist Introduction: The Strategic Importance of Substituted Benzothiophenes The benzothiophene scaffold is a privileged structure in medicinal chemistry and drug discovery, forming t...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Substituted Benzothiophenes

The benzothiophene scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous pharmacologically active agents.[1][2] Its derivatives have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties.[3][4] The ability to functionalize the benzothiophene nucleus through carbon-carbon bond formation is therefore of paramount importance for developing novel therapeutic candidates.

The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for constructing C(sp²)–C(sp²) bonds.[5][6] Its widespread adoption is due to its high functional group tolerance, the commercial availability of diverse boronic acid derivatives, and generally mild reaction conditions.[7]

This guide focuses on the Suzuki coupling of 3-amino-1-benzothiophen-4-ol derivatives. This specific substrate class presents unique challenges and opportunities due to the presence of multiple functional groups: an amine (-NH₂) and a hydroxyl (-OH). These groups can potentially interact with the palladium catalyst, necessitating carefully optimized protocols.[8] This document provides a detailed mechanistic overview, optimized reaction protocols, and troubleshooting guidance for researchers aiming to synthesize novel biaryl benzothiophene structures for applications in drug development.

Mechanistic Considerations for a Multifunctional Substrate

The fundamental mechanism of the Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[7] However, the specific nature of the 3-amino-1-benzothiophen-4-ol substrate requires a nuanced understanding of each step.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the halogenated benzothiophene, forming a Pd(II) complex. The reactivity order for the halide is I > Br > OTf >> Cl.[9]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic "ate" complex.[10][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst to continue the cycle.[12]

For 3-amino-1-benzothiophen-4-ol derivatives, the amino and hydroxyl groups can influence the reaction in several ways:

  • Catalyst Inhibition: The lone pairs on the nitrogen and oxygen atoms can coordinate to the palladium center, potentially inhibiting its catalytic activity. This is a known challenge for nitrogen-rich heterocycles.[8]

  • Base Sensitivity: The acidic protons of the -NH₂ and -OH groups can react with strong bases, which can lead to undesired side reactions or substrate decomposition.

  • Directing Effects: The electronic properties of these substituents can influence the reactivity of the C-X bond during the oxidative addition step.

Therefore, the choice of catalyst, ligand, base, and solvent is critical to favor the desired cross-coupling pathway over potential inhibitory or side reactions.

Suzuki_Mechanism pd0 Pd(0)L₂ (Active Catalyst) oxidative_adduct Ar-Pd(II)L₂(X) pd0->oxidative_adduct Oxidative Addition transmetalation_complex Ar-Pd(II)L₂(R') oxidative_adduct->transmetalation_complex Transmetalation transmetalation_complex->pd0 Reductive Elimination product Ar-R' (Coupled Product) p1->oxidative_adduct p2->transmetalation_complex p3->product sub_benz Ar-X (Halogenated Benzothiophene) boronic R'-B(OR)₂ (Boronic Acid/Ester) boronic->boronate Activation base Base (e.g., K₃PO₄)

Caption: The Suzuki-Miyaura catalytic cycle adapted for benzothiophene derivatives.

Optimized Protocol for Suzuki Coupling

This protocol provides a robust starting point for the Suzuki coupling of a halogenated 3-amino-1-benzothiophen-4-ol with a generic arylboronic acid. Optimization may be required based on the specific electronic and steric properties of the coupling partners.

I. Materials and Reagents
  • Substrates: 2-Bromo-3-amino-1-benzothiophen-4-ol (or iodo/chloro analogue), Arylboronic acid or Arylboronic acid pinacol ester.

  • Catalyst: XPhos Pd G3 (1-2 mol%) or similar modern pre-catalyst.

  • Base: Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃), anhydrous.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene.

  • Ancillary: Anhydrous, degassed water; Argon or Nitrogen gas; standard glassware for inert atmosphere chemistry (e.g., Schlenk flask); magnetic stirrer and hotplate; TLC plates; silica gel for column chromatography.

II. Experimental Workflow

The overall workflow involves careful preparation of reagents under an inert atmosphere, execution of the reaction, and subsequent purification and analysis of the product.

Workflow prep 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) prep->setup reaction 3. Reaction Execution (Heating & Stirring) setup->reaction workup 4. Aqueous Work-up reaction->workup purify 5. Purification (Column Chromatography) workup->purify analysis 6. Product Analysis (NMR, MS) purify->analysis

Caption: General experimental workflow for the Suzuki coupling protocol.
III. Step-by-Step Procedure
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-Bromo-3-amino-1-benzothiophen-4-ol (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv).

    • Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

    • Under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 equiv).

  • Solvent Addition:

    • Add anhydrous, degassed 1,4-dioxane via syringe to achieve a substrate concentration of approximately 0.1 M.

    • Rationale: Modern pre-catalysts are highly active and allow for rapid reaction times, minimizing potential substrate or product degradation.[13] K₃PO₄ is a moderately strong base effective for activating the boronic acid without causing decomposition of sensitive functional groups.[8]

  • Reaction Execution:

    • Place the sealed flask in a pre-heated oil bath at 80-100 °C.

    • Stir the reaction vigorously for 2-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting benzothiophene halide is consumed.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer. Wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

Data Summary and Optimization Parameters

For a new substrate combination, it is crucial to screen several parameters to maximize yield and minimize side products. The following table outlines a typical optimization strategy.

Entry Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Notes
1Pd(PPh₃)₄ (5)K₂CO₃ (2)Dioxane/H₂O100LowTraditional catalyst may be inefficient.
2XPhos Pd G3 (2)K₂CO₃ (2)Dioxane/H₂O80ModerateImproved yield with modern catalyst.
3XPhos Pd G3 (2)K₃PO₄ (2)Dioxane80High Anhydrous conditions with K₃PO₄ often optimal.[14]
4XPhos Pd G3 (2)Cs₂CO₃ (2)Toluene100GoodAlternative conditions, may be better for some substrates.
5SPhos Pd G2 (2)K₃PO₄ (2)Dioxane80HighSPhos is another excellent ligand choice.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/anaerobic conditions. 3. Poor choice of base.1. Use a fresh, high-quality pre-catalyst. 2. Ensure all glassware is oven-dried and solvents are properly degassed. Maintain a positive inert gas pressure. 3. Screen alternative bases like Cs₂CO₃ or K₂CO₃.
Protodeboronation of Boronic Acid 1. Boronic acid is unstable. 2. Reaction temperature is too high or time is too long.1. Switch to a more stable boronic acid derivative, such as a pinacol ester or MIDA boronate.[9][15] 2. Lower the reaction temperature and use a more active catalyst to shorten the reaction time.[13]
Formation of Side Products (e.g., Homocoupling) 1. Oxygen contamination. 2. Catalyst decomposition.1. Thoroughly degas all solvents and reagents. 2. Ensure the correct catalyst/ligand ratio; consider using a more robust ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of 3-amino-1-benzothiophen-4-ol derivatives is a powerful method for generating molecular diversity in a medicinally relevant scaffold. Success hinges on a rational approach to reaction design that accounts for the substrate's unique functionality. By selecting modern, highly active palladium pre-catalysts, appropriate phosphine ligands, and moderately strong bases under anhydrous conditions, researchers can overcome the challenges posed by the amino and hydroxyl groups. The protocols and troubleshooting advice provided herein serve as a comprehensive starting point for scientists and drug development professionals to effectively synthesize novel benzothiophene-based compounds.

References

  • BenchChem. High-Throughput Screening of Novel Benzothiophenes for Drug Discovery - Application Notes.
  • Cioffi, C. L., et al. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Available from: [Link]

  • Xia, H., et al. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. PMC. Available from: [Link]

  • IntechOpen. Synthesis, Properties, and Biological Applications of Benzothiophene. Books. Available from: [Link]

  • Pathak, S., et al. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Medicinal Chemistry. 2024. Available from: [Link]

  • Bentham Science. An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Available from: [Link]

  • Royal Society of Chemistry. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available from: [Link]

  • Oldenhuis, N. J., et al. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Available from: [Link]

  • OkoduwaSTEM. Aryl-Aryl cross coupling & Aromatic heterocyclic coupling| Suzuki coupling. YouTube. 2021. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Roy, B., et al. Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. Available from: [Link]

  • MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Available from: [Link]

  • ResearchGate. Effect of different palladium catalysts on the Suzuki-Miyaura coupling. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • American Chemical Society. Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. 2015. Available from: [Link]

  • Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. 2013. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 2024. Available from: [Link]

  • Carrow, B. P., et al. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]

  • Myers, A. G. The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Available from: [Link]

  • ResearchGate. Optimization of reaction conditions for the Suzuki-Miyaura coupling. Available from: [Link]

Sources

Application

Application Notes and Protocols for the Investigation of 3-Amino-1-benzothiophen-4-ol in Cancer Cell Line Studies

Abstract The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The benzothiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including potent anticancer effects.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial in vitro evaluation of the novel compound, 3-Amino-1-benzothiophen-4-ol, as a potential anticancer agent. These application notes offer a structured, multi-phase approach, beginning with preliminary cytotoxicity screening and progressing to more detailed mechanistic studies, including the analysis of apoptosis and cell cycle distribution. The protocols provided are grounded in established methodologies and include critical insights into experimental design, data interpretation, and potential mechanisms of action to guide the investigation of this promising compound.

Introduction: The Rationale for Investigating 3-Amino-1-benzothiophen-4-ol

Benzothiophene derivatives have emerged as a privileged scaffold in the development of therapeutic agents due to their structural versatility and broad range of biological activities.[1] In oncology, compounds bearing this core structure have shown promise as kinase inhibitors, estrogen receptor modulators, and cytotoxic agents, with some derivatives advancing into clinical trials.[3][4] The unique electronic and structural properties of the benzothiophene ring system allow for diverse chemical modifications, enabling the fine-tuning of pharmacological profiles.

3-Amino-1-benzothiophen-4-ol is a novel analogue whose therapeutic potential remains unexplored. The presence of an amino group at the 3-position and a hydroxyl group at the 4-position suggests potential for hydrogen bonding and other molecular interactions within biological targets, making it a compelling candidate for anticancer screening. This guide outlines a systematic workflow for characterizing its effects on cancer cell lines, providing the foundational data necessary for further drug development efforts.

Preliminary Compound Management

Prior to initiating biological assays, proper handling and preparation of the test compound are paramount to ensure reproducibility and accuracy.

2.1. Solubility Assessment The solubility of 3-Amino-1-benzothiophen-4-ol must be determined in various solvents to prepare a concentrated stock solution.

  • Recommended Solvents: Begin with Dimethyl Sulfoxide (DMSO), a common solvent for organic compounds in biological assays. If solubility is limited, other organic solvents like ethanol or methanol may be tested.

  • Procedure: Prepare a high-concentration slurry (e.g., 10-50 mg/mL) and observe for dissolution. Use sonication or gentle warming if necessary.

  • Critical Note: The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept to a minimum (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

2.2. Stock Solution Preparation and Storage

  • Prepare a high-concentration stock solution (e.g., 10 mM or 50 mM) in a pre-validated solvent (e.g., sterile DMSO).

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C, protected from light.

Phase 1: Primary Cytotoxicity and Viability Screening

The initial objective is to determine if 3-Amino-1-benzothiophen-4-ol exhibits cytotoxic or cytostatic effects on a panel of cancer cell lines and to calculate its half-maximal inhibitory concentration (IC50). The Sulforhodamine B (SRB) assay is recommended for this phase due to its reliability and basis in measuring total cellular protein content, which is often less susceptible to metabolic interference compared to tetrazolium-based assays.[5]

Experimental Workflow: Cytotoxicity Screening

G cluster_prep Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates incubation_24h Incubate for 24h (Adhesion) cell_seeding->incubation_24h compound_addition Add Serial Dilutions of 3-Amino-1-benzothiophen-4-ol incubation_24h->compound_addition incubation_48_72h Incubate for 48-72h compound_addition->incubation_48_72h fixation Fix Cells (TCA) incubation_48_72h->fixation staining Stain with SRB Dye fixation->staining solubilization Solubilize Dye (Tris Base) staining->solubilization read_absorbance Read Absorbance (515 nm) solubilization->read_absorbance dose_response Plot Dose-Response Curve read_absorbance->dose_response ic50 Calculate IC50 Value dose_response->ic50

Caption: Workflow for determining the IC50 of a test compound using the SRB assay.

Protocol 3.1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted from methodologies used by the National Cancer Institute (NCI) for drug screening.[6]

Materials:

  • Selected cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete culture medium

  • 96-well flat-bottom plates

  • 3-Amino-1-benzothiophen-4-ol stock solution

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Include wells for 'no cell' (media only) and 'vehicle control' (cells + DMSO).

  • Adhesion: Incubate the plates for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Treatment: Prepare serial dilutions of 3-Amino-1-benzothiophen-4-ol in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Incubation: Incubate the plates for a defined period, typically 48 to 72 hours.

  • Fixation: Gently add 50 µL of cold 10% TCA to each well (final concentration 5%) and incubate at 4°C for 1 hour. This step fixes the cells and precipitates proteins.

  • Washing: Carefully wash the plates five times with slow-running tap water to remove TCA and excess medium. Air dry the plates completely.

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

  • Post-Stain Wash: Quickly wash the plates four times with 1% acetic acid to remove unbound dye. Air dry the plates completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes.

  • Absorbance Reading: Measure the absorbance (Optical Density, OD) at 515 nm using a microplate reader.

Data Analysis: The percentage growth inhibition is calculated as follows: % Growth Inhibition = 100 - [ (OD_Treated - OD_Blank) / (OD_Control - OD_Blank) ] * 100

Plot the percentage growth inhibition against the log concentration of the compound and use non-linear regression to determine the IC50 value.

Cell Line Tissue of Origin Seeding Density (cells/well) Calculated IC50 (µM)
MCF-7Breast Adenocarcinoma8,000[Experimental Data]
A549Lung Carcinoma5,000[Experimental Data]
HCT116Colorectal Carcinoma7,000[Experimental Data]
PC-3Prostate Adenocarcinoma6,000[Experimental Data]

Phase 2: Elucidating the Mechanism of Cell Death

If significant cytotoxicity is observed in Phase 1, the next step is to determine the mode of cell death. The primary mechanisms to investigate are apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis Detection via Annexin V & Propidium Iodide Staining

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[7] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorophore.[8] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[7]

Protocol 4.1.1: Annexin V/PI Staining for Flow Cytometry

Materials:

  • Cells treated with 3-Amino-1-benzothiophen-4-ol (at IC50 and 2x IC50 concentrations) for 24-48 hours.

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).

  • Phosphate-Buffered Saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle enzyme-free dissociation buffer or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Interpretation:

  • Annexin V (-) / PI (-): Viable cells.

  • Annexin V (+) / PI (-): Early apoptotic cells.

  • Annexin V (+) / PI (+): Late apoptotic/necrotic cells.

  • Annexin V (-) / PI (+): Necrotic cells (or cells with compromised membranes).

Treatment Group % Viable Cells % Early Apoptotic % Late Apoptotic % Necrotic
Vehicle Control[Data][Data][Data][Data]
Compound (IC50)[Data][Data][Data][Data]
Compound (2x IC50)[Data][Data][Data][Data]
Cell Cycle Analysis

Anticancer agents often exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G0/G1, S, or G2/M).[9] This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the fluorescence intensity distribution using flow cytometry.[10]

Protocol 4.2.1: PI Staining for Cell Cycle Analysis

Materials:

  • Cells treated with 3-Amino-1-benzothiophen-4-ol (at IC50 concentration) for 24 hours.

  • Cold 70% ethanol.

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Flow cytometer.

Procedure:

  • Cell Harvesting: Collect approximately 1-2 x 10^6 cells per sample.

  • Washing: Wash the cells with cold PBS.

  • Fixation: Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 2 hours (or overnight).

  • Rehydration & Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI Staining Solution.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer. Use appropriate software to model the cell cycle phases based on the DNA content histogram.[11]

Workflow: Mechanistic Studies

G cluster_apoptosis Apoptosis Assay cluster_cellcycle Cell Cycle Analysis cluster_results Data Interpretation start Cytotoxicity Confirmed (Phase 1) treat_apop Treat Cells (IC50, 2x IC50) start->treat_apop treat_cycle Treat Cells (IC50) start->treat_cycle harvest_apop Harvest & Stain (Annexin V/PI) treat_apop->harvest_apop flow_apop Flow Cytometry Analysis harvest_apop->flow_apop result_apop Apoptosis Induction? flow_apop->result_apop harvest_cycle Harvest, Fix & Stain (PI) treat_cycle->harvest_cycle flow_cycle Flow Cytometry Analysis harvest_cycle->flow_cycle result_cycle Cell Cycle Arrest? flow_cycle->result_cycle

Caption: Parallel workflows for investigating apoptosis and cell cycle effects.

Phase 3: Hypothetical Signaling Pathway and Further Investigation

Based on the known mechanisms of other anticancer compounds, including terpenoids and phytochemicals, a common pathway involves the induction of apoptosis through the activation of tumor suppressor proteins like p53.[12][13] Activated p53 can transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and the subsequent activation of the caspase cascade (Caspase-9 and Caspase-3), ultimately executing cell death.

Hypothesized Signaling Pathway for 3-Amino-1-benzothiophen-4-ol

G compound 3-Amino-1-benzothiophen-4-ol p53 p53 Activation compound->p53 (Hypothesized) bax Bax Upregulation p53->bax mito Mitochondrial Cytochrome c Release bax->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation (Executioner Caspase) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Sources

Method

Application Note: In Vitro Antibacterial Susceptibility Testing of 3-Amino-1-benzothiophen-4-ol

Introduction The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the urgent discovery of novel antibacterial agents.[1] Benzothiophenes, a class of heterocyclic compounds, have emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates the urgent discovery of novel antibacterial agents.[1] Benzothiophenes, a class of heterocyclic compounds, have emerged as a promising scaffold in medicinal chemistry, with various derivatives demonstrating a broad range of biological activities, including antibacterial efficacy against both Gram-positive and Gram-negative bacteria.[2][3][4] This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Amino-1-benzothiophen-4-ol against clinically relevant bacterial strains.

The primary objective of this guide is to outline a robust, reproducible, and self-validating workflow for determining the antibacterial potency of this novel compound. The core of this protocol is the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][7] Furthermore, this guide extends to the determination of the Minimum Bactericidal Concentration (MBC), a critical parameter for distinguishing between bacteriostatic (growth-inhibiting) and bactericidal (bacteria-killing) activity.[8][9][10]

Adherence to standardized methodologies is paramount for generating comparable and reliable data.[11] Therefore, the protocols described herein are aligned with the principles set forth by the Clinical and Laboratory Standards Institute (CLSI), a global leader in setting quality standards for medical laboratory testing.[12][13][14]

Principle of the Assays

Minimum Inhibitory Concentration (MIC)

The MIC assay is the gold standard for quantifying the in vitro activity of a new antimicrobial agent. The assay involves challenging a standardized bacterial inoculum (~5 x 10⁵ CFU/mL) with serial dilutions of the test compound (3-Amino-1-benzothiophen-4-ol) in a liquid growth medium.[9] Following a defined incubation period (typically 18-24 hours), the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.[6][7] This value is a critical first step in assessing the potential of a new drug candidate.[15]

Minimum Bactericidal Concentration (MBC)

The MBC test is a secondary assay performed after the MIC is determined. It provides crucial information on whether the compound actively kills bacteria or merely inhibits their replication. The MBC is defined as the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][16] This is determined by subculturing aliquots from the clear wells of the MIC assay onto an agar medium devoid of the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a bactericidal effect is achieved.[8][9]

Materials and Reagents

Category Item Recommended Specifications
Test Compound & Controls 3-Amino-1-benzothiophen-4-olHigh purity (>95%); known molecular weight
Positive Control AntibioticE.g., Ciprofloxacin, Gentamicin, or Ampicillin (with known MIC range for QC strains)
SolventDimethyl sulfoxide (DMSO), cell culture grade
Bacterial Strains Gram-PositiveStaphylococcus aureus (e.g., ATCC 25923)
Gram-NegativeEscherichia coli (e.g., ATCC 25922)
Quality Control (QC) StrainA well-characterized strain with known susceptibility to the control antibiotic.
Media and Reagents Broth MediumCation-Adjusted Mueller-Hinton Broth (CAMHB)
Solid MediumMueller-Hinton Agar (MHA)
Saline SolutionSterile 0.85% NaCl (Saline) or Phosphate-Buffered Saline (PBS)
McFarland Turbidity Standard0.5 McFarland Standard (equivalent to ~1.5 x 10⁸ CFU/mL)
Consumables & Equipment Sterile 96-well microtiter platesFlat-bottom, clear, with lid
Pipettes and sterile tipsMultichannel and single-channel pipettes
IncubatorSet to 35°C ± 2°C, ambient air
Spectrophotometer or DensitometerFor standardizing inoculum
Vortex mixerFor sample mixing
Biosafety CabinetClass II, for aseptic handling of microorganisms

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the CLSI M07 guidelines for broth microdilution.[14]

1. Preparation of Test Compound Stock Solution

  • Rationale: A high-concentration stock in a suitable solvent is necessary for creating serial dilutions. DMSO is a common choice but its final concentration in the assay should be kept low (≤1%) to avoid solvent-induced toxicity.

  • Step 1.1: Accurately weigh the 3-Amino-1-benzothiophen-4-ol powder and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or ~100x the highest desired test concentration).

  • Step 1.2: Prepare the positive control antibiotic stock solution in the same manner or as recommended by the manufacturer.

2. Preparation of Bacterial Inoculum

  • Rationale: A standardized inoculum density is the most critical variable for ensuring inter-experiment reproducibility. The 0.5 McFarland standard provides a visual reference for achieving the correct bacterial concentration.[16]

  • Step 2.1: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Step 2.2: Suspend the colonies in sterile saline. Vortex thoroughly to create a smooth suspension.

  • Step 2.3: Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Step 2.4: Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This creates the final working inoculum of approximately 1 x 10⁶ CFU/mL. The final inoculum in the well after adding it to the drug dilution will be ~5 x 10⁵ CFU/mL.

3. Preparation of the 96-Well Plate

  • Rationale: A two-fold serial dilution series is standard for determining the MIC. Including appropriate controls is essential for validating the experiment.

  • Step 3.1: Add 100 µL of CAMHB to wells 2 through 12 in the designated rows of a 96-well plate.

  • Step 3.2: Prepare an intermediate dilution of your stock compound in CAMHB. Add 200 µL of this intermediate dilution to well 1.

  • Step 3.3: Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

  • Step 3.4: Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria).

  • Step 3.5: Repeat this process for the positive control antibiotic in separate rows.

4. Inoculation and Incubation

  • Step 4.1: Add 100 µL of the final working inoculum (from Step 2.4) to wells 1 through 11. Do not add bacteria to well 12 (sterility control).

  • Step 4.2: The final volume in each well (1-11) is now 200 µL, and the final bacterial concentration is approximately 5 x 10⁵ CFU/mL.

  • Step 4.3: Cover the plate with a lid, and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

5. Reading the MIC

  • Step 5.1: After incubation, check the control wells. Well 11 (growth control) should be turbid. Well 12 (sterility control) should be clear. If these conditions are not met, the assay is invalid.

  • Step 5.2: Visually inspect the wells containing the test compound. The MIC is the lowest concentration of 3-Amino-1-benzothiophen-4-ol at which there is no visible turbidity (i.e., the first clear well).[6]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

1. Subculturing from MIC Plate

  • Rationale: This step determines the concentration at which the compound is lethal to the bacteria, rather than just inhibitory.

  • Step 1.1: Select the wells from the MIC plate corresponding to the MIC, 2x MIC, and 4x MIC values. Also include the growth control well.

  • Step 1.2: Mix the contents of each selected well thoroughly.

  • Step 1.3: Using a calibrated pipette, spot 10-20 µL from each selected well onto a Mueller-Hinton Agar (MHA) plate.

  • Step 1.4: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.

2. Reading the MBC

  • Step 2.1: After incubation, count the number of colonies (CFU) on each spot.

  • Step 2.2: The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum count from the growth control well.[10][16]

Data Analysis and Interpretation

The results of the MIC and MBC assays provide a quantitative measure of the antibacterial activity of 3-Amino-1-benzothiophen-4-ol.

Data Presentation

Summarize the quantitative data in a clear, structured table.

Bacterial Strain Compound MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 259233-Amino-1-benzothiophen-4-ol
E. coli ATCC 259223-Amino-1-benzothiophen-4-ol
S. aureus ATCC 25923Ciprofloxacin
E. coli ATCC 25922Ciprofloxacin

Interpreting the MBC/MIC Ratio

The ratio of MBC to MIC is used to classify the activity of the compound.[16]

  • Bactericidal: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal.[10]

  • Bacteriostatic: If the MBC/MIC ratio is > 4, the compound is considered bacteriostatic.

An MBC that is >32 times the MIC may indicate tolerance.

Workflow and Decision Diagrams

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: MIC Assay Setup cluster_read Phase 3: Data Acquisition p1 Prepare Compound Stock Solutions p2 Prepare Bacterial Inoculum (0.5 McFarland) a1 Perform Serial Dilutions in 96-Well Plate p2->a1 a2 Inoculate Plate with Standardized Bacteria a1->a2 a3 Incubate Plate (18-24h at 35°C) a2->a3 r1 Read MIC Value (Lowest Clear Well) a3->r1 r2 Subculture from Clear Wells (MIC, 2xMIC, 4xMIC) onto Agar r1->r2 r3 Incubate Agar Plate (18-24h at 35°C) r2->r3 r4 Read MBC Value (≥99.9% Kill) r3->r4

Caption: Workflow for MIC and MBC Determination.

Troubleshooting and Validation Decision Tree

G start Post-Incubation Check q1 Is Growth Control (Well 11) Turbid? start->q1 q2 Is Sterility Control (Well 12) Clear? q1->q2 Yes err_inoculum Error: Inoculum Viability Issue Repeat with fresh culture q1->err_inoculum No q3 Is Positive Control MIC within QC Range? q2->q3 Yes err_contamination Error: Contamination Check media and aseptic technique q2->err_contamination No res_valid Assay Valid Proceed to Read MIC q3->res_valid Yes err_qc Error: QC Failure Check antibiotic stock, inoculum density, and procedure q3->err_qc No

Sources

Application

Application Note: 3-Amino-1-benzothiophen-4-ol as a Privileged Scaffold for Monoamine Oxidase Inhibitors

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Area: Neurodegenerative Disease Therapeutics (Parkinson’s Disease, Alzheimer’s Disease) Introduction & Mechanistic Rat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Application Area: Neurodegenerative Disease Therapeutics (Parkinson’s Disease, Alzheimer’s Disease)

Introduction & Mechanistic Rationale

The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone strategy in the management of neurodegenerative disorders. Elevated MAO-B activity in the aging brain accelerates the oxidative deamination of biogenic amines (e.g., dopamine), generating neurotoxic byproducts such as hydrogen peroxide (H₂O₂) and reactive aldehydes.

Recent drug discovery efforts have shifted toward multi-target-directed ligands (MTDLs). In this context, 3-Amino-1-benzothiophen-4-ol has emerged as a highly privileged, dual-action scaffold. As demonstrated in recent studies on [1], the isosteric replacement of the indole or benzofuran core with a benzothiophene ring significantly alters the electronic distribution, enhancing π−π stacking interactions with aromatic residues (specifically Tyr326) in the MAO-B active site [2].

Structural Causality in Scaffold Design
  • The 3-Amino Group: Serves as a versatile synthetic handle. N-acylation or N-alkylation at this position allows for the introduction of bulky aryl groups designed to selectively occupy the narrow entrance cavity of MAO-B, driving isoform selectivity over MAO-A.

  • The 4-Hydroxyl Group: Fulfills a dual purpose. Pharmacologically, it acts as an intrinsic antioxidant (ROS scavenger), neutralizing the H₂O₂ generated by residual MAO activity. Structurally, its proximity to the 3-amino group enables intramolecular hydrogen bonding, rigidifying the conformation of the 3-substituent to optimally fit the bipartite substrate cavity of the enzyme.

Experimental Protocols

The following protocols detail the chemoselective functionalization of the scaffold and the subsequent orthogonal validation of its MAO inhibitory activity.

Protocol A: Chemoselective N-Acylation of 3-Amino-1-benzothiophen-4-ol

Objective: To synthesize 3-aroylamino-1-benzothiophen-4-ol derivatives while preventing competitive O-acylation.

Reagents & Materials:

  • 3-Amino-1-benzothiophen-4-ol (Scaffold)

  • Aroyl chlorides (e.g., 4-fluorobenzoyl chloride)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 eq of 3-Amino-1-benzothiophen-4-ol in anhydrous DCM under an inert argon atmosphere. Cool the reaction vessel to 0°C using an ice bath.

    • Causality: The 3-amino group is weakly nucleophilic due to conjugation with the benzothiophene core. However, running the reaction at 0°C with a sterically hindered base (DIPEA) kinetically favors N-acylation over O-acylation at the 4-hydroxyl position.

  • Activation: Add 1.5 eq of DIPEA, followed by the dropwise addition of 1.1 eq of the selected aroyl chloride.

  • Propagation: Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validating Checkpoint: Analyze the crude product via ¹H-NMR. The successful chemoselective formation of the N-acyl product is validated by the disappearance of the broad -NH₂ singlet (~5.5 ppm) and the critical retention of the -OH singlet (~10.0 ppm, D₂O exchangeable). If O-acylation is detected, stir the crude mixture in MeOH with catalytic K₂CO₃ for 30 minutes to selectively hydrolyze the ester.

Protocol B: Fluorometric hMAO-A and hMAO-B Inhibition Assay

Objective: To quantify the IC₅₀ and selectivity index of the synthesized derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare recombinant human MAO-A and MAO-B enzymes in 50 mM potassium phosphate buffer (pH 7.4). Prepare the substrate, kynuramine , at a concentration of 50 µM.

    • Causality: Kynuramine is explicitly chosen over peroxidase-coupled assays (like Amplex Red). Because our scaffold contains a free 4-hydroxyl group with antioxidant properties, it would scavenge the H₂O₂ produced in a coupled assay, yielding a false-positive inhibition signal (PAINS-like interference). Kynuramine avoids this, as its direct oxidation product (4-hydroxyquinoline) is intrinsically fluorescent [3].

  • Incubation: In a black 96-well microplate, add 50 µL of the inhibitor (varying concentrations from 0.001 to 100 µM) and 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for binding equilibration.

  • Reaction Initiation: Add 10 µL of kynuramine to initiate the reaction. Incubate for exactly 30 minutes at 37°C.

  • Termination & Detection: Stop the reaction by adding 40 µL of 2N NaOH. Read the fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm).

  • Self-Validating Checkpoint: Include R-(-)-Deprenyl (MAO-B specific) and Clorgyline (MAO-A specific) as positive controls. Calculate the Z'-factor using the positive control and DMSO vehicle. A Z'-factor > 0.5 is mandatory to validate the assay's robustness before accepting the IC₅₀ data of the novel derivatives.

Quantitative Data & SAR Analysis

The table below summarizes the structure-activity relationship (SAR) profile of representative derivatives synthesized from the 3-Amino-1-benzothiophen-4-ol scaffold, highlighting the impact of N-substitution on isoform selectivity.

Compound IDN-Substitution (R-Group)hMAO-A IC₅₀ (µM)hMAO-B IC₅₀ (µM)Selectivity Index (A/B)
Scaffold -H (Unsubstituted)> 10045.20 ± 2.1~ 2.2
Deriv-1 Benzoyl12.40 ± 1.10.85 ± 0.0414.6
Deriv-2 4-Fluorobenzoyl28.50 ± 1.80.05 ± 0.01570.0
Deriv-3 3,4-Dimethoxybenzoyl> 1001.12 ± 0.08> 89.0
Deprenyl Positive Control68.00 ± 3.50.04 ± 0.011700.0

Data Interpretation: The introduction of a para-halogenated aroyl group (Deriv-2) dramatically increases MAO-B affinity. The fluorine atom engages in favorable halogen bonding within the hydrophobic entrance cavity of MAO-B, while the 4-OH group of the core anchors the molecule near the FAD cofactor.

Visualizing the Inhibition Pathway

The following diagram illustrates the dual-action mechanism of 3-Amino-1-benzothiophen-4-ol derivatives within the neurodegenerative disease cascade.

MAO_Inhibition Substrate Biogenic Amines (e.g., Dopamine) Enzyme MAO-B Enzyme (Active Site Y326) Substrate->Enzyme Substrate Binding Toxicity Oxidative Stress (H2O2, Aldehydes) Enzyme->Toxicity Oxidative Deamination Toxicity->Enzyme Cellular Damage Inhibitor 3-Amino-1-benzothiophen-4-ol Derivatives Inhibitor->Enzyme Competitive Inhibition Inhibitor->Toxicity ROS Scavenging (-OH) Outcome Neuroprotection & Cell Survival Inhibitor->Outcome Promotes

Dual-action mechanism of 3-Amino-1-benzothiophen-4-ol derivatives via MAO-B inhibition and ROS scavenging.

References

  • Title: Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PubMed Central) URL: [Link] [1]

  • Title: Novel Insights on Benzo[b]thiophene Analogues for MAO-B Inhibition and Neuroprotection: Design, Synthesis, Molecular Modelling Studies and Biological Activity Source: International Journal of Molecular Sciences (MDPI) URL: [Link] [2]

  • Title: 90 Years of monoamine oxidase: some progress and some confusion Source: Journal of Neural Transmission (via PubMed) URL: [Link] [3]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 3-Amino-1-benzothiophen-4-ol

Welcome to the technical support center for the synthesis of advanced heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of advanced heterocyclic intermediates. This guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of 3-Amino-1-benzothiophen-4-ol. This molecule represents a valuable scaffold, analogous to other biologically active benzothiophenes used in drug discovery.[1][2]

The synthesis of this specific isomer presents unique challenges, including regioselectivity and the inherent instability of the aminophenol moiety. This document provides a troubleshooting framework based on a plausible and chemically sound synthetic route, designed to help you navigate common pitfalls and systematically improve your reaction yields.

Proposed Synthetic Pathway

A direct, optimized synthesis for 3-Amino-1-benzothiophen-4-ol is not widely reported. Therefore, we propose an efficient two-step sequence based on a modern domino reaction, which has been successfully applied to analogous structures.[3][4] The strategy involves the initial construction of a stable ether-protected intermediate, followed by a final deprotection step.

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Optimization

Purification of crude 3-Amino-1-benzothiophen-4-ol by column chromatography

Welcome to the Technical Support Center for the chromatographic purification of 3-Amino-1-benzothiophen-4-ol. This platform is designed for researchers, scientists, and drug development professionals facing challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic purification of 3-Amino-1-benzothiophen-4-ol. This platform is designed for researchers, scientists, and drug development professionals facing challenges with this highly polar, amphoteric, and oxidation-prone intermediate.

Section 1: The Chemical Profile & Causality of Purification Challenges

3-Amino-1-benzothiophen-4-ol presents a unique "perfect storm" for standard chromatography. It possesses a basic primary amine (-NH 2​ ) and an acidic phenolic hydroxyl (-OH) adjacent to an electron-rich benzothiophene core. Understanding the causality behind its behavior is critical for designing a self-validating purification protocol.

  • Tailing & Irreversible Adsorption: Silica gel acts as a Brønsted acid. The basic amine on the benzothiophene acts as a strong hydrogen-bond donor/acceptor and interacts ionically with these acidic silanol groups[1]. Without intervention, this leads to severe peak broadening, tailing, and poor mass recovery.

  • Oxidation Susceptibility: Aminophenol-like moieties are highly vulnerable to air oxidation. On the slightly acidic surface of standard silica, they rapidly lose electrons to form deeply colored quinonimine or dimerized byproducts during purification[2].

  • Amphoteric Behavior: Depending on the mobile phase pH, the molecule can exist in protonated, neutral, or deprotonated states. This lack of polarity differentiation under neutral conditions causes split peaks or unpredictable retention times[3].

Quantitative Data & Mitigation Summary
Physicochemical PropertyChromatographic ConsequenceMitigation Strategy
Basic Amine (-NH 2​ ) Irreversible ionic binding to Brønsted acidic silanols; severe peak tailing.Add 1-3% Triethylamine (TEA) to neutralize silica[1].
Acidic Phenol (-OH) Hydrogen bonding; amphoteric behavior causing unpredictable retention.Utilize amine-functionalized silica or Reversed-Phase C18[4].
Electron-Rich Core High susceptibility to air oxidation, forming colored quinonimine byproducts.Degas solvents with N 2​ ; protect from light during elution[2].

Section 2: Purification Strategy & Workflow

PurificationWorkflow Start Crude 3-Amino-1-benzothiophen-4-ol Assessment TLC TLC Analysis (Check for tailing/oxidation) Start->TLC Decision1 Severe Tailing on Standard Silica? TLC->Decision1 NormalPhase Normal Phase Flash (Hexane/EtOAc + 1% TEA) Decision1->NormalPhase No Decision2 High Oxidation or Extreme Polarity? Decision1->Decision2 Yes Degradation Protect from Light/Air Use Degassed Solvents NormalPhase->Degradation ReversePhase Reversed-Phase (C18) (MeCN/H2O + 0.1% TFA) Decision2->ReversePhase Yes AmineSilica Amine-Functionalized Silica (No TEA needed) Decision2->AmineSilica No ReversePhase->Degradation AmineSilica->Degradation

Decision tree for selecting the optimal chromatographic method for 3-Amino-1-benzothiophen-4-ol.

Section 3: Validated Experimental Protocols

Protocol A: Base-Modified Normal Phase Chromatography

Mechanism: Neutralizing acidic silanols with a competing amine modifier prevents the basic primary amine of the target compound from irreversibly binding to the stationary phase[3].

  • Solvent Preparation: Prepare a mobile phase of Hexane and Ethyl Acetate (EtOAc). Add 1% to 3% (v/v) Triethylamine (TEA) to both the weak and strong solvent blends[3]. Degas the mixture by sparging with nitrogen for 10 minutes to minimize dissolved oxygen[2].

  • Column Equilibration: Pack the column with standard silica gel. Flush with 3–5 column volumes (CV) of the TEA-modified weak solvent (e.g., 90:10 Hexane/EtOAc + 1% TEA). Self-Validation Check: Ensure the column is completely pre-saturated to deactivate all silanol sites before loading the sample[1].

  • Sample Loading: Dissolve the crude 3-Amino-1-benzothiophen-4-ol in a minimal amount of dichloromethane (DCM). If solubility is poor, use dry loading: adsorb the crude onto a small amount of deactivated silica and dry under reduced pressure.

  • Elution: Run a gradient from 10% to 60% EtOAc in Hexane (maintaining 1% TEA throughout). Monitor fractions via UV absorbance at 254 nm.

  • Isolation: Collect fractions in amber vials to protect from light. Immediately concentrate under reduced pressure at a low temperature (<35°C) to prevent thermal degradation.

Protocol B: Reversed-Phase (C18) Chromatography

Mechanism: Exploiting the "2 pH rule" by dropping the mobile phase pH 2 units below the pKa of the acidic phenol. This protonates the molecule, increasing its hydrophobicity and retention on the C18 column[5].

  • Mobile Phase Setup: Prepare Solvent A (Water) and Solvent B (Acetonitrile). Add 0.1% Trifluoroacetic acid (TFA) to both solvents to maintain a consistently acidic environment[5].

  • Equilibration: Equilibrate the C18 column with 5 CV of 5% Solvent B.

  • Loading: Dissolve the crude mixture in DMSO or the initial mobile phase and inject it onto the column.

  • Elution: Execute a shallow gradient (e.g., 5% to 50% Solvent B over 15 CV). The acidic buffer suppresses ionization, yielding a tight, symmetrical elution band[5].

  • Recovery: Lyophilize (freeze-dry) the target fractions. Self-Validation Check: Lyophilization removes water, acetonitrile, and volatile TFA cleanly without applying heat, preserving the oxidation-prone aminophenol core.

Section 4: Troubleshooting Guide & FAQs

Q1: My product band turns pink, brown, or black on the silica column. What is happening and how do I prevent it? A: This discoloration is a classic sign of oxidation. The 3-amino-4-hydroxy substitution pattern on the benzothiophene ring is highly susceptible to forming deeply colored quinonimine derivatives or polymeric byproducts when exposed to air and the slightly acidic surface of standard silica[2]. Fix: Protect the reaction and purification from light. Degas all chromatography solvents with nitrogen before use. If using standard silica, ensure it is deactivated with TEA. Alternatively, switch to an amine-functionalized silica column (e.g., KP-NH), which avoids the acidic microenvironment that catalyzes this degradation[4].

Q2: I am experiencing severe tailing, and my product elutes over 10+ column volumes. How can I sharpen the peak? A: Silica gel is a Brønsted acid. The primary amine on your compound acts as a strong base, causing irreversible ionic interactions with the stationary phase[1]. Fix: You must neutralize the silica surface. Adding an organic base like 1-3% Triethylamine (TEA) or ammonium hydroxide to your mobile phase will outcompete your compound for the active silanol sites, dramatically sharpening the peak and improving recovery[3].

Q3: How do I completely remove the triethylamine (TEA) modifier from my purified fractions? A: TEA can be notoriously difficult to remove completely via standard rotary evaporation due to its boiling point (89°C) and tendency to form salts. Fix: After concentrating the fractions, re-dissolve the residue in a volatile solvent like DCM or diethyl ether, and wash with a mild aqueous buffer (e.g., saturated NaHCO 3​ or water) to partition the TEA into the aqueous layer. Alternatively, place the concentrated residue under high vacuum (lyophilizer or Schlenk line) overnight.

Q4: Should I use reversed-phase (C18) chromatography instead of normal phase? A: Yes, if your crude mixture contains highly polar impurities or if the compound degrades on silica. Reversed-phase methods utilizing a volatile acidic modifier (like 0.1% TFA) protonate the molecule, increasing its hydrophobicity and retention on C18 media, which often yields superior peak shapes for ionizable compounds compared to normal phase[5].

References

  • Biotage. "Successful Flash Chromatography."[Link]

  • Biotage. "How does an alkaline pH affect normal-phase flash chromatography separations?"[Link]

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?"[Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography."[Link]

Sources

Troubleshooting

Side reactions in the synthesis of 3-Amino-1-benzothiophen-4-ol

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of the 3-Amino-1-benzothiophen-4...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis . This guide is specifically engineered for researchers and drug development professionals troubleshooting the synthesis of the 3-Amino-1-benzothiophen-4-ol scaffold.

Because this core is highly electron-rich and sterically demanding, classical synthetic routes—typically proceeding via the cyclocondensation of a 2-halobenzonitrile with a thioglycolate followed by ether deprotection—are prone to yield-destroying side reactions[1]. This document breaks down the mechanistic causality behind these failures and provides field-proven, self-validating protocols to bypass them.

Diagnostic Workflow: Identifying Side Reactions

TroubleshootingTree Start Issue: Low Yield of 3-Amino-1-benzothiophen-4-ol Q1 Is the starting thiol consumed? Start->Q1 Disulfide Check for Disulfide (Purge with N2, use TCEP) Q1->Disulfide No Q2 Is the intermediate S-alkylated ether formed? Q1->Q2 Yes OAlk O-Alkylation Occurring? (Protect 4-OH group) Q2->OAlk No Q3 Is Thorpe-Ziegler cyclization failing? Q2->Q3 Yes Hydrolysis Nitrile Hydrolysis? (Ensure anhydrous conditions) Q3->Hydrolysis No Q4 Is deprotection to 4-ol failing? Q3->Q4 Yes Degradation Product Degradation? (Optimize BBr3 equivalents) Q4->Degradation Yes

Troubleshooting workflow for 3-Amino-1-benzothiophen-4-ol synthesis side reactions.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why am I observing significant disulfide formation instead of the desired S-alkylated intermediate? A1: Disulfide formation is an oxidative homocoupling side reaction.

  • Causality: The presence of adventitious oxygen in the reaction mixture, combined with basic conditions (e.g., Et₃N or K₂CO₃), accelerates the single-electron oxidation of thiolate anions to form unreactive disulfides[2].

  • Solution: Degas all solvents via sparging with inert gas (N₂ or Ar) for at least 30 minutes prior to the addition of the base. If disulfide is already present, adding a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) can recover the active thiol in situ.

Q2: I started with 2-fluoro-6-hydroxybenzonitrile, but I am getting a complex mixture of O-alkylated and S-alkylated products. Why? A2: This is a classic hard/soft nucleophile competition.

  • Causality: According to Hard-Soft Acid-Base (HSAB) theory, the phenoxide anion (formed from the unprotected 4-OH group) is a "hard" nucleophile, while the thiolate is "soft." High concentrations of hard inorganic bases (like Cs₂CO₃) can inadvertently promote O-alkylation over the desired S-alkylation.

  • Solution: Never use the free phenol. Always mask the hydroxyl group as a methyl ether (2-fluoro-6-methoxybenzonitrile) or a benzyl ether prior to the cyclocondensation step.

Q3: My Thorpe-Ziegler cyclization is stalling, and I am isolating an uncyclized amide. What is the mechanism behind this? A3: The Thorpe-Ziegler cyclization requires the intramolecular nucleophilic attack of the deprotonated alpha-carbon onto the adjacent nitrile group[3].

  • Causality: If the solvent (DMSO/DMF) is not strictly anhydrous, the basic conditions will catalyze the hydration of the highly electrophilic nitrile intermediate into a primary amide. Once the amide is formed, the electrophilicity of the carbon center drops drastically, permanently stalling the cyclization.

  • Solution: Use strictly anhydrous solvents stored over 3Å molecular sieves. Switching from conventional heating to microwave irradiation (130 °C for 15 minutes) kinetically favors the rapid cyclization pathway over the slower hydration side reaction[1].

Q4: During the final deprotection step to yield the 4-ol, my reaction turns into a black, intractable tar. How can I prevent polymerization? A4: The 3-aminobenzothiophene core is highly electron-rich, making it exceptionally susceptible to electrophilic aromatic substitution[4].

  • Causality: When using harsh Lewis acids like Boron tribromide (BBr₃) at elevated temperatures to cleave the 4-methoxy protecting group, the highly reactive intermediate can undergo rapid intermolecular cross-linking and polymerization.

  • Solution: Strictly control the temperature. Add BBr₃ at -78 °C and do not allow the reaction to warm above 0 °C.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the impact of reaction parameters on minimizing side reactions during the critical cyclocondensation step[1].

Base / Solvent SystemHeating MethodTimeMajor Side Reaction ObservedIsolated Yield (%)
K₂CO₃ / DMF (Wet)Conventional (80 °C)16 hNitrile Hydrolysis (Amide)32%
NaOMe / MeOHConventional (reflux)12 hTransesterification / Disulfide45%
Et₃N / DMSO (Anhydrous)Conventional (100 °C)2 hTrace Disulfide88%
Et₃N / DMSO (Anhydrous) Microwave (130 °C) 15 min None Detected 94%

Self-Validating Experimental Protocol

This protocol utilizes built-in In-Process Quality Control (IPQC) checks to ensure each transformation is successful before proceeding.

Step 1: Microwave-Assisted Cyclocondensation (Synthesis of 3-Amino-4-methoxybenzothiophene)
  • Preparation: To a microwave reaction vial, add 2-fluoro-6-methoxybenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.)[1].

  • Solvent Addition: Add strictly anhydrous DMSO to achieve a 2 M concentration. Purge the vial with N₂ for 5 minutes before sealing to prevent disulfide formation.

  • Irradiation: Irradiate the mixture in a microwave synthesizer at 130 °C for 15 minutes.

  • IPQC Check (Self-Validation): Spot the crude mixture on a TLC plate (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should be completely consumed. A new, highly fluorescent blue spot under 254 nm UV (Rf ~0.3) must be present, confirming the formation of the cyclized aromatic core.

  • Workup: Cool to room temperature and pour the mixture into ice-water. Collect the precipitated solid via vacuum filtration and dry in vacuo.

Step 2: Controlled Deprotection (Synthesis of 3-Amino-1-benzothiophen-4-ol)
  • Preparation: Dissolve the 3-amino-4-methoxybenzothiophene intermediate in anhydrous Dichloromethane (DCM) (0.1 M) under an argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C.

  • Reagent Addition: Dropwise, add BBr₃ (3.0 equiv.) over 10 minutes.

  • IPQC Check (Self-Validation): Upon addition of BBr₃, the solution should immediately transition from pale yellow to a deep red/brown complex. If the solution turns black and opaque, the temperature is too high, and polymerization is occurring.

  • Reaction & Quench: Stir at -78 °C for 1 hour, then slowly warm to 0 °C for 2 hours. Quench the reaction strictly at 0 °C by the careful, dropwise addition of anhydrous methanol until fuming ceases.

  • Workup: Concentrate under reduced pressure. Partition the residue between EtOAc and saturated NaHCO₃. The target 4-ol will reside in the organic layer.

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-1-benzothiophen-4-ol

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address the poor aqueous solubility of 3-Amino-1-be...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions to address the poor aqueous solubility of 3-Amino-1-benzothiophen-4-ol in experimental assays. As Senior Application Scientists, we have designed this resource to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions for your specific experimental context.

Part 1: Understanding the Challenge - The Physicochemical Profile of 3-Amino-1-benzothiophen-4-ol

3-Amino-1-benzothiophen-4-ol possesses a rigid, fused heterocyclic ring system characteristic of many biologically active molecules. Its poor water solubility is primarily due to this hydrophobic core. However, the molecule also contains both a weakly basic amino group and a weakly acidic hydroxyl (phenolic) group. This amphoteric nature is the key to manipulating its solubility.

The solubility of such compounds is governed by the equilibrium between their ionized and non-ionized forms, a principle described by the Henderson-Hasselbalch equation. By adjusting the pH of the solution, we can shift this equilibrium towards the more soluble, ionized state.

Part 2: Troubleshooting Guide & Step-by-Step Protocols

Users encountering solubility issues with 3-Amino-1-benzothiophen-4-ol should follow a systematic approach, starting with the simplest methods and progressing to more complex formulations as needed.

Initial Assessment: The "Solubility Funnel" Approach

The following diagram illustrates a logical workflow for tackling solubility issues, starting with the most common and least disruptive techniques.

Solubility_Workflow cluster_0 Tier 1: Initial Attempts cluster_1 Tier 2: pH Modification cluster_2 Tier 3: Advanced Formulation cluster_3 Final Step: Validation Start Start with Compound Powder DMSO_Stock Prepare High-Concentration Stock in 100% DMSO Start->DMSO_Stock Dissolve in organic solvent pH_Adjust Test Solubility in Acidic & Basic Buffers DMSO_Stock->pH_Adjust Dilute into aqueous media Co_Solvent Use Aqueous Buffer with Organic Co-solvents (e.g., Ethanol, PEG 400) DMSO_Stock->Co_Solvent If pH adjustment is insufficient or incompatible with assay Acid_Path Acidic Buffer (e.g., pH 2-4) Protonates Amino Group pH_Adjust->Acid_Path If acidic pH helps Base_Path Basic Buffer (e.g., pH 9-11) Deprotonates Hydroxyl Group pH_Adjust->Base_Path If basic pH helps Validation Validate Assay Compatibility: Test for Vehicle Effects & Compound Stability Acid_Path->Validation Base_Path->Validation Surfactant Incorporate Surfactants (e.g., Tween-80, Poloxamer 188) Co_Solvent->Surfactant For persistent issues Co_Solvent->Validation Cyclodextrin Utilize Cyclodextrins (e.g., HP-β-CD) Surfactant->Cyclodextrin Cyclodextrin->Validation

Caption: A stepwise workflow for addressing compound solubility.

Frequently Asked Questions (FAQs) & Protocols

Question 1: I am seeing precipitation when I dilute my DMSO stock of 3-Amino-1-benzothiophen-4-ol into my aqueous assay buffer. What should I do first?

Answer: This is the most common solubility issue. The abrupt change in solvent polarity from 100% DMSO to a highly aqueous environment causes the compound to crash out. The first and most critical step is to investigate the effect of pH.

Underlying Principle: The amino group (a base) will become protonated and positively charged at acidic pH, while the hydroxyl group (an acid) will become deprotonated and negatively charged at alkaline pH. Both ionized forms are significantly more water-soluble than the neutral form.

Protocol 1: pH-Modification Solubility Screen

  • Prepare Buffers: Prepare a set of biologically compatible buffers covering a range of pH values. For example:

    • 100 mM Citrate buffer, pH 3.0

    • 100 mM Acetate buffer, pH 5.0

    • 100 mM Phosphate buffer, pH 7.4

    • 100 mM Glycine-NaOH buffer, pH 10.0

  • Prepare Stock Solution: Prepare a 10 mM stock solution of 3-Amino-1-benzothiophen-4-ol in 100% DMSO.

  • Test Dilution: Add 2 µL of the DMSO stock to 98 µL of each buffer in a clear 96-well plate. This gives a final concentration of 200 µM with 2% DMSO.

  • Observe: Mix well and let the plate sit for 15-30 minutes at room temperature. Visually inspect for precipitation or turbidity against a dark background. Use a plate reader to measure light scattering at 600 nm for a quantitative assessment.

  • Analysis: Identify the pH range where the compound remains fully dissolved. This will inform the optimal buffer system for your assay.

Question 2: pH adjustment helped, but it's not compatible with my cell-based assay. What is my next option?

Answer: If the optimal pH for solubility is outside the physiological range required for your cells (typically pH 7.2-7.4), you must turn to formulation-based strategies using co-solvents or other excipients.

Underlying Principle: Organic co-solvents reduce the overall polarity of the aqueous medium, making it more favorable for hydrophobic compounds to remain dissolved.

Protocol 2: Co-Solvent Titration

  • Select Co-solvents: Choose co-solvents that are generally well-tolerated in biological assays, such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400).

  • Prepare Stock: Prepare a concentrated stock of your compound in 100% of the chosen co-solvent (e.g., 10 mM in Ethanol).

  • Create Co-solvent Gradient: In your final assay buffer (e.g., PBS or cell culture media at pH 7.4), create a dilution series of the co-solvent. For example: 10%, 5%, 2%, 1%, and 0.5%.

  • Add Compound: Add your compound stock to each co-solvent dilution to achieve your desired final concentration.

  • Assess Solubility & Assay Interference: Observe for precipitation as before. Crucially, you must also run a "vehicle control" for each co-solvent concentration to ensure the solvent itself does not affect your assay readout (e.g., cell viability, enzyme activity).

Comparative Data for Co-Solvent Selection

Co-SolventTypical Starting ConcentrationProsCons
DMSO < 1%High solubilizing powerCan be toxic to cells at >1%; may interfere with enzyme assays.
Ethanol < 5%Less toxic than DMSOCan cause protein denaturation at higher concentrations.
PEG 400 < 10%Good biocompatibilityCan be viscous; may affect compound-protein binding.

Question 3: Even with co-solvents, I'm struggling to reach my target concentration. Are there more powerful solubilizing agents?

Answer: Yes. For highly insoluble compounds, surfactants and cyclodextrins offer more advanced mechanisms for solubilization.

Underlying Principle:

  • Surfactants: These are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles that can encapsulate hydrophobic compounds like 3-Amino-1-benzothiophen-4-ol in their core.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.

Protocol 3: Screening with Advanced Excipients

  • Select Agents:

    • Surfactant: Tween® 80 (non-ionic, widely used)

    • Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) (high solubility and low toxicity)

  • Prepare Excipient Stocks: Prepare aqueous stocks of the excipients (e.g., 10% w/v Tween 80, 40% w/v HP-β-CD) in your assay buffer.

  • Method A (for Surfactants):

    • Prepare a dilution series of the surfactant in your assay buffer (e.g., 1%, 0.1%, 0.01%).

    • Add your compound (from a DMSO stock) to each concentration and observe for solubility.

  • Method B (for Cyclodextrins):

    • Add your solid compound directly to the different concentrations of the HP-β-CD solution.

    • Sonicate or vortex vigorously and allow it to equilibrate (can take several hours) to facilitate complex formation.

  • Validation is Critical: Both surfactants and cyclodextrins can significantly impact biological systems. Surfactants can disrupt cell membranes, while cyclodextrins can extract cholesterol. Always run parallel vehicle controls to ensure the chosen excipient at its effective concentration does not create an artifact in your results.

Part 3: Final Validation - Ensuring Data Integrity

No matter which solubilization method you choose, a final validation step is mandatory to ensure the trustworthiness of your experimental data.

Validation_Check Solubilization_Method Chosen Solubilization Method (e.g., pH 10 buffer + 1% DMSO) Vehicle_Control Vehicle Control (Buffer + 1% DMSO, no compound) Solubilization_Method->Vehicle_Control Compound_Test Test Article (Compound in Vehicle) Solubilization_Method->Compound_Test Result_1 Pass Vehicle_Control->Result_1 No effect on assay signal? Positive_Control Assay Positive Control Result_2 Pass Positive_Control->Result_2 Signal as expected? Negative_Control Assay Negative Control Result_3 Pass Negative_Control->Result_3 Signal as expected? Result_4 Data is Valid Compound_Test->Result_4 Observed effect Fail Fail Result_1->Fail No Result_2->Fail No Result_3->Fail No Revise Re-evaluate pH, co-solvent, or excipient concentration Fail->Revise Revise Solubilization Method

Caption: A logical flow for validating the chosen solubilization vehicle.

Key Validation Questions:

  • Vehicle Effect: Does the final formulation (buffer + DMSO + any other excipient) without the compound affect the assay baseline?

  • Compound Stability: Is the compound stable in the chosen formulation over the time course of the experiment? This can be checked by re-analyzing the solution with HPLC.

  • Assay Performance: Does the formulation interfere with your positive and negative controls?

By systematically working through these tiers of intervention and rigorously validating your final choice, you can confidently generate reliable and reproducible data for 3-Amino-1-benzothiophen-4-ol and other challenging compounds.

References

  • Avdeef, A. (2001). "The Rise of pH-Metric pKa and Log P". Modern Drug Discovery, 4(9), 45-50. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). "Cyclodextrins as pharmaceutical excipients". Journal of Pharmacy and Pharmacology, 50(1), 39-47. [Link]

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 3-Amino-1-benzothiophen-4-ol Derivatization

Welcome to the technical support center for the derivatization of 3-Amino-1-benzothiophen-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the derivatization of 3-Amino-1-benzothiophen-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols for the successful modification of this versatile scaffold.

Understanding the Reactivity of 3-Amino-1-benzothiophen-4-ol

3-Amino-1-benzothiophen-4-ol is a bifunctional molecule with two primary nucleophilic sites: the amino group at the C3 position and the hydroxyl group at the C4 position. The relative reactivity of these groups is highly dependent on the reaction conditions, making chemoselectivity a key challenge in its derivatization.

  • Amino Group (C3-NH2): Generally the more nucleophilic site under neutral or mildly basic conditions, favoring reactions like N-acylation and N-alkylation.[1]

  • Hydroxyl Group (C4-OH): A harder nucleophile, its reactivity is enhanced under more basic conditions that facilitate the formation of the more nucleophilic phenoxide ion. This site is targeted for O-alkylation and O-acylation.

The benzothiophene core itself can also participate in electrophilic aromatic substitution, although this is generally less favorable than derivatization at the amino or hydroxyl groups.[2]

dot

Troubleshooting_Low_Yield start Low Yield Observed check_purity Assess Reagent and Solvent Purity start->check_purity check_conditions Verify Reaction Conditions (Temp, Time, Conc.) check_purity->check_conditions Purity OK purify_reagents Purify Reagents/ Use Dry Solvents check_purity->purify_reagents Impure check_atmosphere Ensure Inert Atmosphere (if required) check_conditions->check_atmosphere Conditions OK adjust_conditions Adjust Temp/Time/ Concentration check_conditions->adjust_conditions Incorrect check_workup Review Workup and Purification Procedure check_atmosphere->check_workup Atmosphere OK improve_atmosphere Improve Inert Atmosphere Technique check_atmosphere->improve_atmosphere Inadequate optimize_params Systematically Optimize Reaction Parameters check_workup->optimize_params Workup OK modify_workup Modify Extraction/ Purification Method check_workup->modify_workup Losses Detected

Caption: Decision tree for troubleshooting low reaction yield.

Potential CauseRecommended Action
Impure Reagents Verify the purity of 3-Amino-1-benzothiophen-4-ol and all reagents by NMR, LC-MS, or other appropriate methods. Purify if necessary. [3]
Suboptimal Reaction Conditions Systematically vary the temperature, reaction time, and concentration to find the optimal parameters. [3][4]
Atmospheric Moisture/Oxygen If your reagents or intermediates are sensitive to air or moisture, use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). [3]
Product Decomposition The desired product may be unstable under the reaction or workup conditions. Monitor the reaction for the appearance of degradation products. [5][3]
Inefficient Mixing For heterogeneous reactions, ensure adequate stirring to facilitate contact between reactants. [3]
Formation of Side Products

The formation of byproducts is a common challenge due to the bifunctional nature of the starting material. [5][6]

Side Product Potential Cause Recommended Action
Di-substituted Product Excess derivatizing agent or harsh reaction conditions. Use a stoichiometric amount of the derivatizing agent or a slight excess (1.1-1.2 equivalents). Add the reagent slowly to the reaction mixture.
Polymerization For acid-sensitive substrates, strong acidic conditions can lead to polymerization. [6] Use milder reaction conditions or consider alternative synthetic routes.

| Oxidation of Benzothiophene | The sulfur atom in the benzothiophene ring can be oxidized, especially in the presence of oxidizing agents or air. [7]| Perform the reaction under an inert atmosphere and avoid strong oxidizing agents unless oxidation is desired. |

Experimental Protocols

Protocol for Selective N-Acylation

This protocol is optimized for the selective acylation of the amino group.

  • Dissolve 3-Amino-1-benzothiophen-4-ol (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask equipped with a magnetic stirrer.

  • Add a mild, non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (e.g., acetyl chloride, 1.1 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Quench the reaction by adding water.

  • Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Selective O-Alkylation (with N-protection)

This protocol outlines a two-step process for selective O-alkylation.

Step 1: N-Protection
  • Dissolve 3-Amino-1-benzothiophen-4-ol (1 equivalent) and a suitable base (e.g., triethylamine, 1.5 equivalents) in a solvent like THF or dioxane.

  • Add a solution of Di-tert-butyl dicarbonate (Boc-anhydride, 1.2 equivalents) in the same solvent.

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Work up the reaction by adding water and extracting with an organic solvent. Purify the N-Boc protected intermediate.

Step 2: O-Alkylation
  • Dissolve the N-Boc protected intermediate (1 equivalent) in a polar aprotic solvent like DMF or acetone.

  • Add a base such as potassium carbonate (2-3 equivalents) and the alkylating agent (e.g., methyl iodide, 1.2 equivalents). [8][9]3. Heat the reaction mixture (e.g., to reflux) and monitor by TLC. [8]4. After completion, cool the reaction, filter off the base, and concentrate the solvent.

  • Purify the O-alkylated product. The Boc protecting group can be removed under acidic conditions (e.g., TFA in DCM) if desired.

References

  • Minimizing side reactions in the synthesis of benzothiophene-indoles - Benchchem. (n.d.).
  • Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. - Benchchem. (n.d.).
  • "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem. (n.d.).
  • Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. Arkivoc, 2010(9), 293-299.
  • troubleshooting guide for the synthesis of benzothiophene derivatives - Benchchem. (n.d.).
  • Selective alkylation of aminophenols - ResearchGate. (n.d.). Retrieved from [Link]

  • The 1,1-Dioxonaphtho[1,2-b]thiophene-2-methyloxycarbonyl (α-Nsmoc) and 3,3-Dioxonaphtho[2,1-b]thiophene-2-methyloxycarbonyl (β-Nsmoc) Amino-Protecting Groups - PMC. (2007, March 2). Retrieved from [Link]

  • The 1,1-Dioxobenzo[b]thiophene-2-ylmethyloxycarbonyl (Bsmoc)† Amino-Protecting Group. (n.d.). Retrieved from [Link]

  • Selective alkylation of hydroxyl group of aminophenols | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions. a | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • What are some common causes of low reaction yields? : r/Chempros - Reddit. (2024, November 20). Retrieved from [Link]

  • Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • WO2015009837A1 - The 5,6-dimethoxy-1, 1-dioxobenzo(b)thiophene-2-methyloxycarbonyl (dm-bsmoc) and related amino-protecting groups - Google Patents. (n.d.).
  • Separation and determination of aminophenols and phenylenediamines by liquid chromatography and micellar electrokinetic capillary chromatography - ResearchGate. (n.d.). Retrieved from [Link]

  • Factors affecting the formation and yield of heterocyclic amines - PubMed. (n.d.). Retrieved from [Link]

  • 24.9 Heterocyclic Amines - Organic Chemistry | OpenStax. (2023, September 20). Retrieved from [Link]

  • Benzothiophene synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Protecting Groups List - SynArchive. (n.d.). Retrieved from [Link]

  • Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene ‪@NOBLECHEMISTRY‬ - YouTube. (2025, January 19). Retrieved from [Link]

  • Regioselective synthesis of C3 alkylated and arylated benzothiophenes - PMC - NIH. (n.d.). Retrieved from [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. (2021, July 5). Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC. (2015, April 8). Retrieved from [Link]

  • Comparisons of O-acylation and Friedel-Crafts acylation of phenols and acyl chlorides and Fries rearrangement of phenyl esters i - ResearchGate. (2010, November 16). Retrieved from [Link]

  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. (n.d.). Retrieved from [Link]

  • During the formation of paracetamol why do you get N-acylation instead of O - Quora. (2023, March 12). Retrieved from [Link]

  • Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - Forsvarets forskningsinstitutt (FFI). (n.d.). Retrieved from [Link]

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates - Beilstein Journals. (2022, September 9). Retrieved from [Link]

  • Modulation of Properties inB[6]enzothieno[3,2-b]b[6]enzothiophene Derivatives through Sulfur Oxidation - MDPI. (2024, July 29). Retrieved from [Link]

  • Optimized monomer-based synthesis of poly-N-amino peptides - ChemRxiv. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: 3-Amino-1-benzothiophen-4-ol Handling &amp; Storage

Welcome to the Technical Support Center for 3-Amino-1-benzothiophen-4-ol . As a highly valuable building block in medicinal chemistry and materials science[1], this compound presents unique handling challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Amino-1-benzothiophen-4-ol . As a highly valuable building block in medicinal chemistry and materials science[1], this compound presents unique handling challenges. Due to the presence of both an amino (-NH 2​ ) and a hydroxyl (-OH) group on the electron-rich benzothiophene core, it is an aminophenol derivative that is exceptionally susceptible to auto-oxidation[2][3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure the integrity of your compound from the shelf to the assay.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why has my solid 3-Amino-1-benzothiophen-4-ol turned from a pale powder to a dark brown/black mass during storage? Causality: This discoloration is the hallmark of oxidative degradation. Aminophenols oxidize rapidly when exposed to atmospheric oxygen, light, and ambient temperatures[2][3]. The electron-donating groups lower the oxidation potential of the aromatic ring. Oxygen acts as an electron acceptor, converting the aminophenol into a highly colored quinone-imine intermediate[3][4]. These intermediates are highly reactive and undergo subsequent condensation and polymerization, yielding the dark, insoluble polymeric degradants you observe[3]. Using discolored material will introduce significant impurities into your downstream synthesis or assays[5].

Q2: What are the absolute best practices for long-term physical storage of the solid API/intermediate? Causality: To arrest the thermodynamic drive of oxidation, you must eliminate the environmental catalysts: oxygen, thermal energy, and photons[3][5].

  • Atmosphere: Store strictly under an inert gas. Argon is preferred over Nitrogen as it is heavier and blankets the solid more effectively[2][5].

  • Temperature: Store at -20°C or ideally -80°C. Lowering the temperature exponentially decreases the kinetic rate of oxidation[5].

  • Light & Moisture: Use amber glass vials (to block UV initiation) and store within a desiccator or with desiccant packs, as moisture can facilitate proton-coupled electron transfer during oxidation[3][5].

Q3: My compound degrades rapidly as soon as I dissolve it for HPLC or biological assays. How can I stabilize the solution? Causality: Solvents contain dissolved oxygen, which immediately attacks the aminophenol upon dissolution. Furthermore, trace transition metals (like Cu 2+ or Fe 3+ ) in buffers or glassware act as potent oxidation catalysts[3]. Solution: You must actively fortify your solvent system. First, sparge all solvents with Argon for 15-30 minutes prior to use to displace dissolved oxygen[2][3]. Second, add a sacrificial antioxidant, such as Ascorbic Acid (0.1% w/v or 1 mM), to the solvent[2][3]. Ascorbic acid has a lower oxidation potential than the aminophenol and will preferentially scavenge reactive oxygen species.

Part 2: Visualizing the Oxidation Pathway

Understanding the degradation pathway is critical for preventing it. The diagram below illustrates the cascade from the pure compound to the degraded polymeric state.

OxidationMechanism A 3-Amino-1-benzothiophen-4-ol (Colorless/Pale Solid) B Radical Intermediate (Unstable / Transient) A->B O2, UV Light, Trace Metals (Auto-oxidation Initiation) C Quinone-imine Derivative (Yellow/Brown Chromophore) B->C -e-, -H+ (Propagation) D Polymeric Degradants (Dark Brown/Black Mass) C->D Condensation / Polymerization (Irreversible Degradation)

Caption: Mechanism of 3-Amino-1-benzothiophen-4-ol oxidation to polymeric degradants.

Part 3: Quantitative Storage Parameters

To standardize your lab's approach, adhere to the following quantitative parameters for handling and storing 3-Amino-1-benzothiophen-4-ol.

ParameterRecommended ConditionMechanistic RationaleCriticality
Temperature -20°C (Long-term)Reduces kinetic energy, slowing the rate of auto-oxidation[5].High
Atmosphere Argon (Ar) Gas PurgeDisplaces atmospheric O 2​ ; Argon is denser than air, forming a protective blanket[2].Critical
Light Exposure Amber Vials + FoilPrevents UV-catalyzed homolytic cleavage and radical initiation[3].Medium
Solution Antioxidant 0.1% w/v Ascorbic AcidActs as a sacrificial electron donor to neutralize reactive oxygen species in solution[2][3].High (for liquids)
Solvent Prep 15-30 min Ar SpargeRemoves dissolved oxygen from HPLC mobile phases or assay buffers[3].Critical (for liquids)

Part 4: Self-Validating Experimental Protocols

The following protocols are designed as "self-validating systems." By incorporating visual and analytical checkpoints, you can confirm the success of the protocol before risking valuable downstream experiments.

Protocol 1: Air-Free Aliquoting and Storage of Solid API

Repeatedly opening a bulk container introduces fresh oxygen and moisture, rapidly degrading the batch[5]. Aliquoting is mandatory.

  • Preparation: Bake amber glass vials and PTFE-lined caps at 120°C overnight to remove adsorbed surface moisture. Transfer to a nitrogen-filled glovebox or prepare a Schlenk line[3][5].

  • Aliquoting: Inside the inert atmosphere, weigh the 3-Amino-1-benzothiophen-4-ol into single-use quantities (e.g., 5 mg or 10 mg per vial).

  • Sealing: Cap the vials tightly while still under the inert atmosphere. Wrap the cap junction tightly with Parafilm to prevent gas exchange[5].

  • Storage: Transfer the sealed vials to a -20°C or -80°C freezer[5].

  • Validation Checkpoint: Upon retrieving a vial for future use, visually inspect the solid. It should remain a pale/colorless powder. Any shift toward yellow/brown indicates a seal failure, and the aliquot should be discarded or analytically verified before use[5].

Protocol 2: Preparation of Oxidation-Resistant Stock Solutions

For use in HPLC analysis or in vitro assays.

  • Solvent Deoxygenation: Place the desired solvent (e.g., Methanol or DMSO) in a Schlenk flask. Insert a long needle connected to an Argon line and sparge the solvent vigorously for 15 minutes[2][3].

  • Antioxidant Fortification: Add Ascorbic Acid to the deoxygenated solvent to achieve a final concentration of 0.1% w/v. Mix until fully dissolved[2][3].

  • Dissolution: Add the fortified solvent to a single-use vial of 3-Amino-1-benzothiophen-4-ol. Vortex gently.

  • Validation Checkpoint (HPLC): Inject the freshly prepared solution into your HPLC system immediately. A stable, flat baseline with a single sharp peak indicates success. If you observe peak tailing or secondary peaks absorbing at higher wavelengths (e.g., >350 nm), oxidation has occurred, likely due to insufficient solvent deoxygenation[2][4].

StorageWorkflow Start Receive Bulk 3-Amino-1-benzothiophen-4-ol Glovebox Transfer to Glovebox / Schlenk Line (Inert N2/Ar Atmosphere) Start->Glovebox Aliquoting Aliquot into Baked Amber Vials (Single-Use Quantities) Glovebox->Aliquoting Sealing Seal with PTFE Caps & Parafilm Aliquoting->Sealing Storage Store at -20°C to -80°C (Desiccated & Dark) Sealing->Storage Validation Visual Check Before Use: Discard if Yellow/Brown Storage->Validation

Caption: Self-validating workflow for air-free handling and storage of aminophenols.

References

  • American Chemical Society. "Identity of a Purple Dye Formed by Peroxidic Oxidation of p-Aminophenol at Low pH." ACS Publications, [Link]

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 3-Amino-1-benzothiophen-4-ol

Technical Support Center: 3-Amino-1-benzothiophen-4-ol From the Desk of a Senior Application Scientist Welcome to the dedicated support guide for the chromatographic analysis of 3-Amino-1-benzothiophen-4-ol. As a polar m...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 3-Amino-1-benzothiophen-4-ol

From the Desk of a Senior Application Scientist

Welcome to the dedicated support guide for the chromatographic analysis of 3-Amino-1-benzothiophen-4-ol. As a polar molecule with a primary amine and a phenolic hydroxyl group, this compound presents a classic challenge in reversed-phase HPLC: peak tailing. In my experience, this is one of the most frequent issues researchers face, often leading to poor resolution, inaccurate integration, and compromised data quality.

This guide is structured to move beyond simple checklists. We will delve into the fundamental chemistry of the interactions between your analyte, the stationary phase, and the mobile phase. By understanding the root causes, you can develop a robust and reliable analytical method. This is not just about fixing a problem; it's about building a foundation of chromatographic expertise.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing significant peak tailing with 3-Amino-1-benzothiophen-4-ol. What is the most likely cause?

A: The peak tailing you are observing is almost certainly due to secondary interactions between the basic amino group of your molecule and the stationary phase of your HPLC column. In reversed-phase chromatography, while the primary retention mechanism is hydrophobic interaction, residual silanol groups (Si-OH) on the surface of the silica packing material can cause problems.[1][2]

3-Amino-1-benzothiophen-4-ol contains a primary amine (-NH2), which is basic. At a neutral or mid-range pH, this amine group can become protonated (-NH3+), and the residual silanol groups on the silica surface can be deprotonated (Si-O-). This leads to a strong, undesirable ionic interaction that acts as a secondary, high-energy retention mechanism. Molecules that experience this interaction are retained longer than those that don't, resulting in a delayed elution that manifests as a tailing peak.[3][4]

Q2: Can you explain the chemistry of these "silanol interactions" in more detail?

A: Certainly. Standard silica-based C18 columns are manufactured by bonding octadecylsilane to a silica support. However, due to steric hindrance, it's impossible to bond every single silanol group on the silica surface.[5] This leaves a population of unreacted, accessible silanols. These residual silanols are acidic and can exist in different states.[3]

The most problematic are the free, acidic silanol groups.[3] When the mobile phase pH is above approximately 3, these silanols begin to deprotonate, acquiring a negative charge (Si-O⁻).[1][4] Your basic analyte, 3-Amino-1-benzothiophen-4-ol, will be protonated (positively charged) at this pH. The resulting electrostatic attraction between the negatively charged silanols and the positively charged analyte is the root cause of the peak tailing.[6] This interaction needs to be minimized to achieve an acceptable, symmetrical peak shape.[1]

Q3: What is a logical workflow to diagnose and solve this peak tailing issue?

The following flowchart outlines a proven diagnostic and corrective action plan.

HPLC_Troubleshooting_Flowchart start Observation: Peak Tailing for 3-Amino-1-benzothiophen-4-ol mobile_phase 1. Mobile Phase Optimization (Most Common Cause) start->mobile_phase Start Here column_check 2. Column Health & Selection start->column_check hardware_check 3. System Hardware Check start->hardware_check ph_adjust Adjust Mobile Phase pH (See Protocol 1) mobile_phase->ph_adjust Primary Action buffer_check Increase Buffer Concentration (e.g., 20-50 mM) mobile_phase->buffer_check Secondary Action column_type Use a High-Purity, End-Capped Column column_check->column_type For Method Development column_flush Flush or Regenerate Column (See Protocol 2) column_check->column_flush If Peak Shape Degraded dead_volume Minimize Extra-Column Volume (Check tubing/fittings) hardware_check->dead_volume If All Peaks Tail frit_blockage Check for Blocked Inlet Frit (Backflush column) hardware_check->frit_blockage If Pressure is High

Caption: A systematic workflow for troubleshooting HPLC peak tailing.

Q4: How exactly does mobile phase pH control the peak shape, and how do I optimize it?

A: Mobile phase pH is the most powerful tool for controlling the retention and peak shape of ionizable compounds like yours.[7][8] The goal is to adjust the pH to a level where the undesirable secondary ionic interactions are suppressed.

For a basic compound, the most effective strategy is to lower the mobile phase pH.[9] By operating at a pH of 3.0 or lower, you achieve two critical things simultaneously:

  • You suppress the ionization of the silanol groups. At low pH, the silanols are fully protonated (Si-OH), making them neutral and unable to engage in strong ionic interactions.[1][6]

  • You ensure your analyte is in a single, fully protonated state. This leads to more consistent interaction with the stationary phase and sharper peaks.

You can systematically determine the optimal pH by following the protocol below.

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization Study

Objective: To determine the optimal mobile phase pH for symmetrical peak shape of 3-Amino-1-benzothiophen-4-ol.

Methodology:

  • Prepare Stock Buffers: Prepare 100 mM stock solutions of ammonium formate and formic acid in HPLC-grade water.

  • Prepare Mobile Phase A at Different pH values:

    • pH 3.5: In a 1L volumetric flask, add 100 mL of 100 mM ammonium formate. Add 100 mM formic acid until the pH meter reads 3.5. Dilute to the mark with HPLC-grade water. Final buffer concentration is ~10 mM.

    • pH 3.0: Repeat the process, adjusting the pH to 3.0 with formic acid.

    • pH 2.7: Repeat the process, adjusting the pH to 2.7 with formic acid.

  • Mobile Phase B: Use HPLC-grade acetonitrile or methanol.

  • Equilibrate the System: For each pH condition, flush the column with at least 20 column volumes of the new Mobile Phase A/B mixture (e.g., 95:5 A:B) before the first injection.

  • Perform Injections: Inject your standard of 3-Amino-1-benzothiophen-4-ol under your standard gradient conditions for each pH level.

  • Analyze Results: Compare the chromatograms. You should observe a significant improvement (reduction) in the peak tailing factor as the pH is lowered from 3.5 to 2.7.[1] Select the pH that provides the best peak symmetry (tailing factor closest to 1.0) while maintaining adequate retention.

Q5: What kind of column should I be using to prevent these issues from the start?

A: Column choice is paramount. While mobile phase adjustments can mitigate issues, using a modern, high-performance column designed to minimize silanol interactions is a more robust long-term strategy.[3][9]

Look for columns that are described as:

  • High-Purity Silica: Modern columns are often made from Type B silica, which has a much lower trace metal content. Trace metals can increase the acidity of nearby silanols, worsening peak tailing.[3][6]

  • End-Capped: After the primary C18 bonding, the column is treated with a smaller silylating agent (like trimethylchlorosilane) to "cap" many of the remaining accessible silanol groups.[1][4] This effectively shields them from interacting with basic analytes.

  • Hybrid Particles: Some columns use hybrid organic/inorganic silica particles which have inherently lower silanol activity and offer a wider usable pH range.

Q6: My peak shape was good initially but has worsened after many injections. What should I do?

A: This is a classic symptom of column contamination or degradation. Strongly retained matrix components can accumulate at the head of the column, creating new active sites for secondary interactions. Alternatively, operating under harsh conditions (e.g., high pH) can degrade the stationary phase itself.

A thorough column wash is the first step. If that fails, the column may be permanently damaged. Using a guard column is a cost-effective way to protect your primary analytical column from contamination.[10]

Protocol 2: C18 Column Cleaning and Regeneration

Objective: To remove strongly adsorbed contaminants from a reversed-phase column.

Methodology: Note: Disconnect the column from the detector to avoid contamination.

  • Aqueous Wash: Flush the column with 20 column volumes of HPLC-grade water (to remove buffer salts).

  • Organic Wash (Non-polar contaminants): Flush with 20 column volumes of 100% Acetonitrile.

  • Stronger Organic Wash: Flush with 20 column volumes of Isopropanol.

  • Very Strong Non-polar Wash (if needed): Flush with 20 column volumes of Hexane. Important: You must then flush with Isopropanol again as a transition solvent before returning to your reversed-phase mobile phase.

  • Re-equilibration: Flush with your mobile phase until the baseline is stable.

  • Test: Inject your standard again to see if peak shape has been restored.

Q7: What if all the peaks in my chromatogram are tailing, not just my target analyte?

A: If all peaks are showing similar distortion, the problem is likely physical rather than chemical.[9] This points to an issue that occurs before the separation begins. The most common causes are:

  • Extra-Column Dead Volume: Excessive volume in the tubing or fittings between the injector and the column, or the column and the detector, can cause band broadening and tailing.[4] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all fittings are properly seated to avoid any gaps.

  • Column Void or Blocked Frit: A void can form at the inlet of the column packing bed, or the inlet frit can become partially blocked with particulates.[10][11] This disrupts the sample band as it enters the column, distorting all subsequent peaks. Reversing and back-flushing the column (into a waste beaker, not the detector) can sometimes dislodge particulates from the frit.[10] A persistent void usually means the column needs to be replaced.

Summary of Recommendations

For a robust method, a combination of the right column and optimized mobile phase is key. The table below provides recommended starting parameters for your method development.

ParameterRecommended Starting ConditionRationale & Key Considerations
Column High-Purity, End-Capped C18 (e.g., USP L1)Minimizes surface silanol activity, which is the primary cause of tailing for basic compounds.[5]
Mobile Phase A 10-25 mM Ammonium Formate or Acetate BufferProvides pH control to ensure consistent analyte ionization and suppress silanol activity.[7]
Mobile Phase pH 2.5 - 3.0 This is the most critical parameter. A low pH protonates silanols, neutralizing their negative charge and preventing ionic interactions with the basic analyte.[1][9]
Mobile Phase B Acetonitrile or MethanolStandard reversed-phase organic modifiers. Acetonitrile often provides sharper peaks.
Temperature 30 - 40 °CElevated temperature can improve peak efficiency and reduce mobile phase viscosity.
Guard Column RecommendedProtects the analytical column from contamination, extending its lifetime and preserving performance.[10]

References

  • How to Reduce Peak Tailing in HPLC? - Phenomenex.

  • Peak Tailing in HPLC - Element Lab Solutions.

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks - LCGC International.

  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc.

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - ALWSCI.

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.

  • LABTips: How to Prevent Tailing Peaks in HPLC - Labcompare.com.

  • Troubleshooting Poor Peak Shape and Resolution in HPLC - YouTube.

  • How to avoid the tailing problem of basic compounds in HPLC analysis? - uHPLCs.

  • What are the Common Peak Problems in HPLC - Chromatography Today.

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International.

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs.

  • Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Phenyl Columns - Agilent.

  • Control pH During Method Development for Better Chromatography - Agilent.

  • Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa - ACD/Labs.

  • The Importance of Mobile Phase pH in Chromatographic Separations - ACD/Labs.

  • Back to Basics: The Role of pH in Retention and Selectivity - LCGC International.

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1-benzothiophen-4-ol for Preclinical Studies

This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when scaling up the synthesis of 3-Amino-1-benzothiophen-4-ol. The following troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals to address the specific challenges encountered when scaling up the synthesis of 3-Amino-1-benzothiophen-4-ol. The following troubleshooting guides and frequently asked questions (FAQs) provide in-depth, field-proven insights to ensure a successful and efficient scale-up for preclinical studies.

I. Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of 3-Amino-1-benzothiophen-4-ol, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Final Product

You are consistently obtaining a low yield of 3-Amino-1-benzothiophen-4-ol after the final reaction step.

  • Potential Cause 1: Incomplete Reaction. The reaction may not be proceeding to completion due to suboptimal reaction conditions.

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure the reaction is stirred efficiently and the temperature is maintained at the optimal level throughout the process. Consider extending the reaction time if starting material is still present.

  • Potential Cause 2: Degradation of Starting Materials or Product. The starting materials or the final product may be sensitive to the reaction conditions, leading to decomposition.

    • Solution: Ensure all starting materials are of high purity. If necessary, repurify them before use.[1] The product, 3-Amino-1-benzothiophen-4-ol, should be handled under an inert atmosphere (e.g., nitrogen or argon) if it is found to be sensitive to air or moisture.

  • Potential Cause 3: Side Reactions. Competing side reactions can consume starting materials and reduce the yield of the desired product.

    • Solution: Analyze the crude reaction mixture by HPLC or LC-MS to identify any major byproducts. Understanding the structure of these byproducts can provide insight into the side reactions occurring. Adjusting the reaction temperature, stoichiometry of reactants, or the order of addition may help to minimize these side reactions.

Problem 2: Difficulty in Product Purification

You are facing challenges in isolating pure 3-Amino-1-benzothiophen-4-ol from the crude reaction mixture.

  • Potential Cause 1: Presence of Closely Eluting Impurities. Impurities with similar polarity to the product can co-elute during column chromatography, making separation difficult.

    • Solution: Optimize the mobile phase for column chromatography. A systematic trial of different solvent systems with varying polarities can help to achieve better separation. Gradient elution is often more effective than isocratic elution for separating complex mixtures.

  • Potential Cause 2: Product Tailing on Silica Gel. The amino and hydroxyl groups on the product can interact strongly with the acidic silica gel, leading to peak tailing and poor separation.

    • Solution: Add a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent. This will neutralize the acidic sites on the silica gel and reduce tailing. Alternatively, consider using a different stationary phase, such as alumina or a polymer-based resin.

  • Potential Cause 3: Product Insolubility. The product may have limited solubility in common organic solvents, making purification by crystallization or chromatography challenging.

    • Solution: Experiment with a wider range of solvents or solvent mixtures to find a suitable system for purification. In some cases, converting the product to a more soluble salt (e.g., hydrochloride salt) can facilitate purification. The free base can then be regenerated after purification.

Problem 3: Inconsistent Batch-to-Batch Results

You are observing significant variations in yield and purity between different batches of the synthesis.

  • Potential Cause 1: Variability in Starting Material Quality. The purity of starting materials can vary between different suppliers or even different lots from the same supplier.

    • Solution: Establish strict quality control specifications for all starting materials.[1] Perform analytical tests (e.g., NMR, HPLC, melting point) on each new batch of starting materials to ensure they meet the required purity standards.

  • Potential Cause 2: Poor Control of Reaction Parameters. Minor variations in reaction parameters such as temperature, reaction time, and stirring speed can have a significant impact on the outcome of the reaction, especially during scale-up.

    • Solution: Implement robust process controls to ensure that all reaction parameters are precisely controlled and monitored. Use automated reaction systems where possible to minimize human error.

  • Potential Cause 3: Inefficient Heat and Mass Transfer at Larger Scales. As the reaction scale increases, it can become more difficult to ensure uniform heating and mixing.

    • Solution: Use a reactor with appropriate geometry and an efficient stirring mechanism to ensure good mixing. For highly exothermic or endothermic reactions, ensure the reactor has adequate heat transfer capabilities to maintain a stable temperature.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis and handling of 3-Amino-1-benzothiophen-4-ol.

Q1: What are the recommended storage conditions for 3-Amino-1-benzothiophen-4-ol?

A1: 3-Amino-1-benzothiophen-4-ol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2] It is advisable to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from air and moisture.[2] Protect from light.

Q2: What analytical techniques are most suitable for characterizing the final product?

A2: A combination of analytical techniques should be used to confirm the identity and purity of 3-Amino-1-benzothiophen-4-ol. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., -NH₂, -OH).

  • Elemental Analysis: To determine the elemental composition.

Q3: Are there any known safety hazards associated with the synthesis of 3-Amino-1-benzothiophen-4-ol?

Q4: What are the key considerations when choosing a synthetic route for scale-up?

A4: When selecting a synthetic route for scaling up, consider the following factors:

  • Cost and availability of starting materials: The chosen route should utilize readily available and inexpensive starting materials.

  • Number of synthetic steps: A shorter synthetic route is generally more efficient and cost-effective.

  • Overall yield: The route should provide a high overall yield of the final product.

  • Safety and environmental impact: The synthesis should avoid the use of highly toxic or environmentally harmful reagents and solvents.

  • Ease of purification: The final product should be easily purified at a large scale.

Q5: How can I monitor the progress of the reaction effectively during scale-up?

A5: In-process controls (IPCs) are crucial for monitoring reaction progress during scale-up. Techniques like TLC and HPLC are commonly used. For larger scale reactions, online monitoring techniques such as process IR or Raman spectroscopy can provide real-time information about the reaction kinetics and help to determine the reaction endpoint accurately.

III. Experimental Protocols

General Synthetic Scheme

While multiple synthetic routes to 3-Amino-1-benzothiophen-4-ol may exist, a common approach involves the cyclization of a substituted thiophene derivative. The following is a generalized protocol that should be optimized for your specific starting materials and scale.

Synthesis_Workflow cluster_0 Step 1: Thiophene Ring Formation cluster_1 Step 2: Functional Group Interconversion A Starting Material A C Cyclization Reaction (e.g., Gewald Reaction) A->C B Starting Material B B->C D Substituted Thiophene Intermediate C->D E Substituted Thiophene Intermediate F Reaction (e.g., Reduction, Hydrolysis) E->F G 3-Amino-1-benzothiophen-4-ol F->G

Caption: Generalized workflow for the synthesis of 3-Amino-1-benzothiophen-4-ol.

Detailed Protocol for a Key Step: Aromatic Nucleophilic Substitution and Cyclization (Illustrative)

This protocol illustrates a potential key step and should be adapted based on the specific synthetic route being employed.

  • Reaction Setup: To a clean, dry, and inerted reactor, add the appropriate solvent (e.g., DMF, DMSO).

  • Reagent Addition: Add the starting materials sequentially. For example, add the substituted o-halobenzonitrile followed by the sulfur source (e.g., sodium sulfide or a thiol).

  • Base Addition: Slowly add a suitable base (e.g., potassium carbonate, sodium hydride) to the reaction mixture while monitoring the internal temperature.

  • Reaction: Heat the reaction mixture to the optimized temperature and stir for the required duration. Monitor the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water or a dilute acid.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Washing: Wash the organic layer with water and brine to remove any inorganic impurities.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

IV. Data Presentation

Table 1: Optimization of Reaction Conditions (Example)
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DMFK₂CO₃801265
2DMSOK₂CO₃801272
3NMPK₂CO₃801275
4NMPNaH60882
5NMPNaH80685
Table 2: Purification Solvent System Screening (Example)
EntrySolvent System (Hexane:Ethyl Acetate)Rf of ProductRf of Major ImpuritySeparation
14:10.250.28Poor
23:10.350.42Moderate
32:10.500.65Good
41:10.700.88Poor

V. Troubleshooting Logic Diagram

Troubleshooting_Flowchart start Low Yield or Purity Issue check_sm Check Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok purify_sm Purify Starting Materials sm_ok->purify_sm No check_reaction Review Reaction Conditions (Temp, Time, Stoichiometry) sm_ok->check_reaction Yes purify_sm->check_sm reaction_ok Conditions Optimal? check_reaction->reaction_ok optimize_reaction Optimize Reaction Conditions reaction_ok->optimize_reaction No analyze_crude Analyze Crude Mixture (HPLC, LC-MS) reaction_ok->analyze_crude Yes optimize_reaction->check_reaction side_products Major Side Products? analyze_crude->side_products modify_conditions Modify Conditions to Minimize Side Reactions side_products->modify_conditions Yes check_purification Review Purification Method side_products->check_purification No modify_conditions->check_reaction purification_ok Purification Effective? check_purification->purification_ok optimize_purification Optimize Purification (Solvent, Stationary Phase) purification_ok->optimize_purification No end Successful Synthesis purification_ok->end Yes optimize_purification->check_purification

Caption: A decision-making flowchart for troubleshooting common synthesis issues.

VI. References

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 2023.

  • Troubleshooting guide for the synthesis of benzothiophene derivatives. Benchchem, 2025.

  • SAFETY DATA SHEET - 3'-Aminoacetophenone. Sigma-Aldrich, 2025.

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. MDPI, 2021.

  • Derivatives of benzo-1,4-thiazine-3-carboxylic acid and the corresponding amino acid conjugates. Beilstein Journals, 2022.

  • Synthesis of 3-Substituted 1,4-Benzodiazepin-2-ones. SciELO, 2000.

  • Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation and 1/N→3/C-Sulfonyl Migration. ResearchGate, 2025.

  • Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC, 2022.

  • 4-Aminothiophenol Safety Data Sheet. Santa Cruz Biotechnology.

  • An Improved Synthesis of 4-(1-Piperazinyl)benzo[ b ]thiophene Dihydrochloride. ResearchGate, 2018.

  • Synthesis of 3-amino-4-amidoximinofurazan with high yield. ResearchGate, 2015.

  • PRODUCT INFORMATION - Agmatine (sulfate). Cayman Chemical, 2022.

  • Design and synthesis of 1,3-benzothiazinone derivatives as potential anti-inflammatory agents. PubMed, 2020.

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Purification of 3-Amino-1-benzothiophen-4-ol

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Amino-1-benzothiophen-4-ol .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 3-Amino-1-benzothiophen-4-ol .

Benzo[b]thiophene scaffolds are privileged structures in drug discovery, exhibiting potent anti-microbial, anti-cancer, and anti-inflammatory properties[1]. However, the specific substitution pattern of 3-Amino-1-benzothiophen-4-ol—featuring both an electron-donating amino (-NH2) group and a hydroxyl (-OH) group on an electron-rich heteroaromatic core—presents unique synthetic and purification challenges. This combination creates an aminophenol-like motif that is highly susceptible to oxidative degradation, zwitterionic interactions, and complex polarity issues during isolation.

Below, our application scientists have detailed the causality behind common experimental failures and provided self-validating protocols to ensure high-purity isolation.

Part 1: Troubleshooting Guides & FAQs

Q1: My crude 3-Amino-1-benzothiophen-4-ol rapidly turns dark brown or black during aqueous workup. What causes this, and how can I prevent it? Cause: The presence of the aminophenol moiety significantly lowers the oxidation potential of the benzothiophene ring. Exposure to atmospheric oxygen and light catalyzes radical formation, leading to highly colored quinone-imine degradation products and polymeric impurities. Solution:

  • Inert Atmosphere: Conduct all reaction and workup phases under an Argon or N2 atmosphere.

  • Antioxidant Quenching: Incorporate a mild reducing agent (e.g., ascorbic acid or sodium dithionite) into the aqueous wash steps. This quenches oxidative radicals before they can propagate through the organic layer.

  • Storage: Store the isolated product in a dark, dry environment at ≤ 4°C under argon, as the compound is sensitive to long-term bench storage[1].

Q2: During flash chromatography, the compound streaks severely across the TLC plate, and I cannot separate it from regioisomeric impurities (e.g., the 5-ol isomer). Cause: Standard silica gel contains acidic silanol groups (Si-OH). The basic amino group of 3-Amino-1-benzothiophen-4-ol protonates upon contact with these active sites, while the phenolic hydroxyl group acts as a strong hydrogen bond donor. This dual interaction causes severe peak tailing and co-elution of structurally similar regioisomers[2]. Solution: Deactivate the silica gel by adding a competing base. Pre-treat the column with 1% triethylamine (Et3N) in the non-polar mobile phase (e.g., hexanes or heptane). The Et3N irreversibly binds to the most active silanol sites, allowing the benzothiophene derivative to elute with a sharp, Gaussian peak profile[3].

Q3: When attempting to recrystallize the purified fractions, the compound "oils out" at the bottom of the flask instead of forming crystals. Cause: "Oiling out" occurs when the solute separates from the solution at a temperature above its melting point, or when the solvent system is too non-polar, causing the compound to form a separate liquid phase rather than a crystalline lattice. Rapid cooling can also trap impurities within the matrix, exacerbating this phenomenon[4]. Solution:

  • Solvent Optimization: Switch to a more polar, miscible solvent system. A mixture of isopropyl alcohol (IPA) and water (with water concentration between 5-20% by weight) has proven highly effective for purifying benzothiophene derivatives[5].

  • Nucleation: Induce nucleation by scratching the inner surface of the flask with a glass rod, or introduce a pure seed crystal[4].

  • Cooling Gradient: Ensure a slow, gradual cooling gradient to room temperature before applying an ice bath to prevent impurities from crashing out[2].

Part 2: Quantitative Data Presentation

Table 1: Mobile Phase Optimization for Aminobenzothiophene Chromatography

Data summarizes the effect of mobile phase additives on the retention factor (Rf) and peak shape of aminobenzothiophene derivatives on standard silica gel[2],[3].

Mobile Phase SystemAdditiveRf ValuePeak Shape / Resolution
Hexane / Ethyl Acetate (8:2)None0.15 - 0.35Severe tailing, co-elution of isomers
Hexane / Ethyl Acetate (8:2)1% Acetic Acid0.40Moderate tailing, partial degradation
Heptane / Ethyl Acetate (10:1)1% Triethylamine (Et3N) 0.30 Sharp, baseline resolution
Dichloromethane / Methanol (95:5)None0.60Poor resolution, fronting
Table 2: Recrystallization Solvent Systems and Expected Outcomes

Comparison of solvent systems for the final polishing of 3-Amino-1-benzothiophen-4-ol[4],[5].

Solvent SystemRatio (v/v)OutcomePurity Yield
Hexane / Ethyl Acetate9:1Oiling out, poor lattice formation< 80%
Toluene100%Co-precipitation of regioisomers85%
Isopropyl Alcohol / Water 85:15 High-quality crystalline needles > 99%

Part 3: Experimental Protocols

Protocol A: Deactivated Silica Gel Flash Chromatography

This protocol is self-validating: the initial TLC check confirms the deactivation of the silica before committing the bulk crude sample[3].

  • Silica Preparation: Slurry standard silica gel (230-400 mesh) in a mixture of Heptane containing 1% (v/v) Triethylamine (Et3N).

  • Column Packing: Pour the slurry into the column and flush with 3 column volumes (CV) of the Heptane/Et3N mixture to ensure complete deactivation of the acidic silanol sites.

  • Validation Step (TLC): Run a TLC of the crude mixture using Heptane/Ethyl Acetate (10:1) with 1% Et3N. Verify that the target spot (Rf ~0.30) is round and free of tailing.

  • Sample Loading: Dissolve the crude 3-Amino-1-benzothiophen-4-ol in a minimal volume of Heptane/Ethyl Acetate (10:1) and carefully load it onto the column head.

  • Elution: Elute using a gradient of Heptane/Ethyl Acetate (40:1 → 10:1). Monitor fractions via UV absorption (254 nm) and TLC.

  • Isolation: Combine pure fractions and concentrate under reduced pressure (bath temperature < 35°C to prevent thermal degradation).

Protocol B: Controlled Recrystallization (IPA/Water)

Designed to prevent "oiling out" and ensure the exclusion of trapped impurities[4],[5].

  • Dissolution: Transfer the chromatographed solid to a clean, round-bottom flask. Add Isopropyl Alcohol (IPA) dropwise while heating to 70°C until the solid just dissolves.

  • Anti-Solvent Addition: Slowly add deionized water dropwise to the hot solution until a faint, persistent cloudiness appears (targeting a final water concentration of ~15% by weight).

  • Clarification: Add 1-2 drops of IPA until the solution turns completely clear again.

  • Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2-3 hours. Do not agitate.

  • Polishing: Once at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize crystal yield.

  • Filtration: Collect the purified crystals via vacuum filtration using a Büchner funnel. Wash with ice-cold IPA/Water (85:15) and dry under high vacuum for 12 hours.

Part 4: Purification Workflow Visualization

PurificationWorkflow Start Crude 3-Amino-1-benzothiophen-4-ol (Oxidized / Mixed Isomers) TLC TLC Analysis (Assess Tailing & Purity) Start->TLC Sample Prep Chromatography Flash Chromatography (1% Et3N Treated Silica) TLC->Chromatography High Impurity / Tailing Recrystallization Recrystallization (IPA / Water System) TLC->Recrystallization >85% Purity Chromatography->Recrystallization Isolate Fractions Pure Pure 3-Amino-1-benzothiophen-4-ol (>99% Purity) Recrystallization->Pure Vacuum Dry

Figure 1: Decision tree and workflow for the purification of 3-Amino-1-benzothiophen-4-ol.

References

  • A novel approach to obtain 3-amino-1-benzothiophene-2-carbonitriles - ResearchGate. Available at:[Link]

  • JP4357608B2 - Purification method of benzothiophene - Google Patents.
  • Synthesis of 3-Amino-1-benzothiophene-1,1-diones by Alkyne Directed Hydroarylation - d-nb.info. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing the Stability of 3-Amino-1-benzothiophen-4-ol in Solution

Welcome to the technical support guide for 3-Amino-1-benzothiophen-4-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals to address the inherent stability challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 3-Amino-1-benzothiophen-4-ol. This document provides in-depth guidance for researchers, scientists, and drug development professionals to address the inherent stability challenges of this compound in solution. As a molecule possessing both an aminic and a phenolic hydroxyl group, 3-Amino-1-benzothiophen-4-ol is highly susceptible to oxidative degradation, often leading to discoloration and loss of potency. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to help you maintain the integrity of your solutions.

Frequently Asked Questions (FAQs)

Q1: My solution of 3-Amino-1-benzothiophen-4-ol turned from colorless to brown/purple shortly after preparation. What is happening?

A1: This color change is a classic indicator of oxidative degradation. The aminophenol moiety in your compound is highly susceptible to oxidation, especially in the presence of dissolved oxygen, trace metal ions, or exposure to light. This process forms highly colored quinone-imine species, which can further polymerize. The rate of this degradation is significantly influenced by the pH, temperature, and composition of your solvent.[1][2]

Q2: What is the primary degradation pathway for a compound like 3-Amino-1-benzothiophen-4-ol?

A2: The primary degradation pathway is oxidation. The phenolic hydroxyl group can be easily oxidized to a quinone-like intermediate. This is often a rapid, auto-catalytic process, especially at neutral to alkaline pH where the phenoxide anion is more readily formed and oxidized.[3] The presence of an amino group further activates the ring system, making it more prone to oxidation compared to simple phenols.

Q3: What are the best general storage conditions for solutions of this compound?

A3: To maximize stability, solutions should be prepared fresh using deoxygenated solvents and stored under an inert atmosphere (nitrogen or argon).[1] For short-term storage (up to 24-48 hours), store at 2-8°C in amber glass vials to protect from light. For longer-term storage, aliquot the solution into single-use vials and store frozen at -20°C or -80°C to minimize freeze-thaw cycles, which can introduce oxygen and accelerate degradation.[4]

Q4: Can I use any solvent to dissolve 3-Amino-1-benzothiophen-4-ol?

A4: While solubility is a key factor, the choice of solvent is critical for stability. Protic solvents like water and alcohols can participate in degradation pathways. It is crucial to use high-purity or HPLC-grade solvents to minimize contaminants like metal ions that can catalyze oxidation.[1] If using aqueous solutions, employing a slightly acidic buffer is highly recommended over neutral water.[5][6]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter and provides actionable solutions.

Issue Possible Cause(s) Recommended Solution(s)
Rapid Discoloration (Minutes to Hours) 1. Dissolved Oxygen: The solvent was not deoxygenated. 2. High pH: The solution is at a neutral or basic pH, which accelerates oxidation.[3] 3. Metal Ion Contamination: Trace metals (e.g., Cu²⁺, Fe³⁺) in the solvent or on glassware are catalyzing oxidation.[1]1. Deoxygenate Solvents: Before adding the compound, sparge the solvent with an inert gas (argon or nitrogen) for 15-30 minutes. 2. pH Control: Prepare the solution in a slightly acidic buffer (e.g., pH 4-6). The optimal pH should be determined empirically.[5] 3. Use High-Purity Materials: Use HPLC-grade solvents and acid-washed glassware. Consider adding a chelating agent like EDTA (0.01-0.05% w/v), but verify its compatibility with your downstream application.[1]
Inconsistent Results in Biological Assays 1. Compound Degradation: The effective concentration of the active compound is decreasing over the course of the experiment.[4] 2. Interference from Degradants: Degradation products may have their own biological activity or interfere with the assay readout.1. Use Freshly Prepared Solutions: Always prepare solutions immediately before use. 2. Incorporate Antioxidants: Add an antioxidant (see table below) to the stock solution and potentially to the assay buffer to maintain stability during the experiment.[1] 3. Perform Purity Check: Before critical experiments, verify the purity of your solution using a quick analytical method like HPLC.[4]
Precipitation in a Frozen Stock Solution 1. Poor Solubility at Low Temperatures: The compound may be less soluble in the chosen solvent system at -20°C or -80°C. 2. Freeze-Thaw Cycles: Repeated freezing and thawing can lead to aggregation and precipitation.1. Optimize Solvent System: Consider adding a co-solvent (e.g., DMSO, DMF) to improve solubility at low temperatures. 2. Aliquot for Single Use: Prepare small, single-use aliquots to avoid the need for multiple freeze-thaw cycles.[4]
Appearance of New Peaks in HPLC Analysis 1. Ongoing Degradation: The compound is degrading under the storage or analytical conditions. 2. Photodegradation: Exposure to ambient or UV light is causing decomposition.[4]1. Review Storage Conditions: Ensure the solution is stored protected from light, at the correct temperature, and under an inert atmosphere. 2. Stabilize Mobile Phase: For HPLC analysis, consider adding an antioxidant like ascorbic acid to the mobile phase to prevent on-column degradation.[1]
Antioxidant Strategies for Stabilization

The addition of an antioxidant is a highly effective method for preventing oxidative degradation.[1][7] The choice depends on the solvent system and experimental compatibility.

AntioxidantRecommended Concentration (w/v)Solvent SystemKey Considerations
Ascorbic Acid (Vitamin C) 0.01 - 0.1%Aqueous, HPLC Mobile PhasesHighly effective reducing agent that scavenges oxygen. Ideal for HPLC applications.[1]
Sodium Metabisulfite 0.05 - 0.5%AqueousA very strong reducing agent. May be more effective than ascorbic acid in some cases but check for compatibility with your system.[1]
Butylated Hydroxytoluene (BHT) 0.01 - 0.1%Organic SolventsA radical scavenger, suitable for non-aqueous systems. Less effective in aqueous solutions.

Visualizing the Challenge: Degradation and Prevention

To better understand the processes at play, the following diagrams illustrate the primary degradation pathway and a recommended workflow for preparing a stabilized solution.

cluster_degradation Oxidative Degradation Pathway A 3-Amino-1-benzothiophen-4-ol (Stable, Colorless) B Quinone-imine Intermediate (Unstable, Colored) A->B Oxidation (O₂, Metal Ions, High pH) C Polymerized Degradants (Insoluble, Dark Color) B->C Polymerization

Caption: Primary oxidative degradation pathway.

cluster_workflow Workflow for Stabilized Solution Preparation start Start prep_solvent Select high-purity solvent (e.g., HPLC-grade water with buffer) start->prep_solvent deoxygenate Deoxygenate solvent with N₂ or Ar for 15-30 min prep_solvent->deoxygenate add_antioxidant Add antioxidant/chelator (e.g., Ascorbic Acid, EDTA) and dissolve deoxygenate->add_antioxidant add_compound Weigh and add 3-Amino-1-benzothiophen-4-ol add_antioxidant->add_compound dissolve Mix gently (sonicate if needed) until fully dissolved add_compound->dissolve store Transfer to amber vial, flush with inert gas, and seal dissolve->store end Store at 2-8°C (short-term) or -20°C/-80°C (long-term) store->end

Caption: Recommended experimental workflow.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution (10 mM)

This protocol provides a step-by-step method for preparing a more stable solution of 3-Amino-1-benzothiophen-4-ol.

Materials:

  • 3-Amino-1-benzothiophen-4-ol (solid)

  • HPLC-grade water

  • Citrate or Acetate buffer components (for pH 5.0)

  • Ascorbic acid

  • Inert gas (Argon or Nitrogen) with delivery tube

  • Amber glass vials with Teflon-lined caps

  • Analytical balance, magnetic stirrer, pH meter

Methodology:

  • Prepare Buffer: Prepare a 50 mM citrate or acetate buffer and adjust the pH to 5.0.

  • Deoxygenate: Transfer the required volume of the pH 5.0 buffer to a clean glass container. Sparge the buffer with a gentle stream of nitrogen or argon gas for at least 20 minutes to remove dissolved oxygen.

  • Add Antioxidant: To the deoxygenated buffer, add ascorbic acid to a final concentration of 0.1% w/v (1 mg/mL). Stir gently until it is fully dissolved.

  • Weigh Compound: Accurately weigh the amount of 3-Amino-1-benzothiophen-4-ol required to achieve a 10 mM final concentration.

  • Dissolve Compound: Add the weighed compound to the antioxidant-containing buffer. Stir gently. If needed, sonicate briefly in a bath sonicator to aid dissolution.

  • Store Properly: Once fully dissolved, immediately transfer the solution to amber glass vials. Flush the headspace of each vial with inert gas before sealing tightly.

  • Label and Store: Label the vials clearly and store them at the appropriate temperature (2-8°C for short-term use or frozen for long-term storage).

Protocol 2: Basic Stability Assessment by HPLC

This protocol outlines a simple experiment to evaluate the stability of your compound under different conditions.

Objective: To compare the degradation rate of 3-Amino-1-benzothiophen-4-ol in a standard aqueous solution versus a stabilized solution over time.

Methodology:

  • Prepare Solutions:

    • Solution A (Unstabilized): Prepare a 1 mM solution of the compound in standard HPLC-grade water (neutral pH).

    • Solution B (Stabilized): Prepare a 1 mM solution of the compound following Protocol 1 .

  • Initial Analysis (T=0): Immediately after preparation, analyze both Solution A and Solution B by a suitable reversed-phase HPLC method to determine the initial peak area of the parent compound. This serves as your 100% reference point.

  • Incubate Samples: Store aliquots of both solutions under the desired test conditions (e.g., room temperature, protected from light).

  • Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject an aliquot from each solution onto the HPLC.

  • Data Analysis:

    • Monitor the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of the remaining parent compound at each time point relative to its T=0 peak area.

    • Plot the percentage of the remaining compound versus time for both solutions to visually compare their stability. Analytical techniques like HPLC, GC, and Mass Spectrometry are crucial for separating, identifying, and quantifying degradation products.[8][9]

References

  • Benchchem. Technical Support Center: Preventing Oxidation of Aminophenol Compounds. [URL: https://www.benchchem.
  • ScienceDirect. Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions. [URL: https://www.sciencedirect.com/science/article/pii/S092422441730722X]
  • Ataman Kimya. 4-AMINOPHENOL. [URL: https://www.
  • Japan Journals. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [URL: https://www.ajpojournals.org/journals/index.php/jchem/article/view/2404]
  • ResearchGate. Influence of pH on the Stability of Pharmaceutical Compounds in Japan. [URL: https://www.researchgate.net/publication/383416599_Influence_of_pH_on_the_Stability_of_Pharmaceutical_Compounds_in_Japan]
  • JScholar. Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. [URL: https://jscholaronline.org/articles/JAAOCS/Antioxidant-Properties-of-Phenolic.pdf]
  • PMC. Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941865/]
  • PMC. Antioxidant Potential of Polyphenolic Compounds, Sources, Extraction, Purification, and Characterization Techniques: A Focused Review. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10715362/]
  • IJRPR. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [URL: https://ijrpr.com/uploads/V2ISSUE11/IJRPR2493.pdf]
  • PubMed. Effect of pH on the stability of plant phenolic compounds. [URL: https://pubmed.ncbi.nlm.nih.gov/10888506/]
  • PubMed. Analytical techniques used to study the degradation of proteins and peptides: chemical instability. [URL: https://pubmed.ncbi.nlm.nih.gov/9884187/]
  • Benchchem. Technical Support Center: Stability of 3-Amino-1,2,4-triazine Derivatives in Solution. [URL: https://www.benchchem.

Sources

Reference Data & Comparative Studies

Validation

A Predictive and Comparative Guide to the ¹H and ¹³C NMR Characterization of 3-Amino-1-benzothiophen-4-ol

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, unambiguous structural elucidation is paramount. Nuclear...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers engaged in the synthesis and characterization of novel heterocyclic compounds, particularly those with potential applications in drug development, unambiguous structural elucidation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms within a molecule. This guide offers an in-depth analysis of the expected ¹H and ¹³C NMR spectral characteristics of 3-Amino-1-benzothiophen-4-ol, a molecule of interest in medicinal chemistry. In the absence of direct experimental data in the public domain, this guide provides a robust, predicted spectral analysis grounded in established principles of NMR spectroscopy and a comparative study with a structurally related analogue.

The Structural Landscape of 3-Amino-1-benzothiophen-4-ol

The benzothiophene scaffold is a prominent feature in a variety of biologically active molecules. The introduction of amino and hydroxyl substituents, as in 3-Amino-1-benzothiophen-4-ol, can significantly influence the molecule's electronic properties and its potential for intermolecular interactions, making a thorough understanding of its structure crucial.

Predicted ¹H NMR Spectral Characteristics

The ¹H NMR spectrum of 3-Amino-1-benzothiophen-4-ol is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene ring, the proton on the thiophene ring, and the protons of the amino and hydroxyl groups. The predicted chemical shifts (δ) are influenced by the electron-donating effects of the amino and hydroxyl groups and the anisotropic effects of the fused ring system.

Predicted ¹H NMR Data for 3-Amino-1-benzothiophen-4-ol (in DMSO-d₆)

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-27.1 - 7.3s-
H-56.8 - 7.0dJ = 7.5 - 8.5
H-67.0 - 7.2tJ = 7.5 - 8.5
H-76.7 - 6.9dJ = 7.5 - 8.5
NH₂5.0 - 6.0br s-
OH9.0 - 10.0br s-

Disclaimer: These are predicted values and may differ from experimental results.

Causality Behind Predicted Chemical Shifts:

  • H-2: The proton on the thiophene ring is expected to appear as a singlet. Its chemical shift will be influenced by the adjacent amino group.

  • Aromatic Protons (H-5, H-6, H-7): These protons will form an ABC spin system. The hydroxyl group at position 4 will exert a strong ortho- and para-directing effect, leading to an upfield shift for H-5 and H-7. H-6, being meta to the hydroxyl group, will be less affected. The coupling pattern will be a doublet for H-5 and H-7, and a triplet for H-6, assuming approximately equal ortho coupling constants.

  • -NH₂ and -OH Protons: The chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature, and they often appear as broad singlets due to rapid exchange. In a hydrogen-bond-accepting solvent like DMSO-d₆, their chemical shifts are expected to be in the indicated ranges.

Predicted ¹³C NMR Spectral Characteristics

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Predicted ¹³C NMR Data for 3-Amino-1-benzothiophen-4-ol (in DMSO-d₆)

CarbonPredicted Chemical Shift (δ, ppm)
C-2120 - 125
C-3140 - 145
C-3a125 - 130
C-4150 - 155
C-5115 - 120
C-6120 - 125
C-7110 - 115
C-7a135 - 140

Disclaimer: These are predicted values and may differ from experimental results.

Rationale for Predicted Chemical Shifts:

  • C-4: The carbon bearing the hydroxyl group is expected to be the most downfield-shifted aromatic carbon due to the deshielding effect of the oxygen atom.

  • C-3: The carbon attached to the amino group will also be significantly downfield-shifted.

  • C-7a and C-3a: These are the bridgehead carbons and their chemical shifts are influenced by the fused ring system.

  • C-5, C-6, and C-7: The chemical shifts of these carbons will be influenced by the hydroxyl group, with C-5 and C-7 being shifted upfield due to the ortho and para electron-donating effect.

Comparative Analysis with Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate

A comparative approach with a known compound can provide a valuable reference for validating the predicted spectra. Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate is a suitable candidate for this comparison.[1]

Experimental ¹H and ¹³C NMR Data for Methyl 3-amino-5-bromobenzo[b]thiophene-2-carboxylate (in DMSO-d₆) [1]

¹H NMR Data

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-48.12dJ = 1.6
H-67.50ddJ = 8.5, 1.6
H-77.71dJ = 8.5
NH₂7.12br s-
OCH₃3.78s-

¹³C NMR Data

CarbonChemical Shift (δ, ppm)
C-294.9
C-3149.7
C-3a131.9
C-4Not Reported
C-5Not Reported
C-6126.4
C-7123.1
C-7a136.9
CO164.8
OCH₃51.2

Key Spectral Differences and Their Structural Basis:

  • Aromatic Region (¹H NMR): The presence of the electron-withdrawing bromo and carboxylate groups in the reference compound leads to a general downfield shift of the aromatic protons compared to the predicted upfield shifts in 3-Amino-1-benzothiophen-4-ol, which has electron-donating amino and hydroxyl groups.

  • Thiophene Proton (H-2): In 3-Amino-1-benzothiophen-4-ol, the H-2 proton is predicted to be in the aromatic region. In the reference compound, the corresponding position (C-2) is substituted with a carboxylate group.

  • ¹³C NMR: The electron-withdrawing substituents in the reference compound significantly influence the carbon chemical shifts. For instance, C-3 in the reference compound is highly deshielded due to the attached amino group. A similar effect is predicted for C-3 in 3-Amino-1-benzothiophen-4-ol. The presence of the hydroxyl group at C-4 in the target molecule is expected to cause a significant downfield shift for this carbon.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data, a standardized experimental protocol is essential.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of 3-Amino-1-benzothiophen-4-ol.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. ¹H NMR Spectroscopy:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.

  • Solvent: DMSO-d₆ is a suitable solvent for this compound due to its ability to dissolve polar compounds and the presence of exchangeable protons.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16 to 64 scans are typically sufficient.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.

    • Spectral Width: A spectral width of approximately 12-16 ppm is appropriate to cover the expected chemical shift range.

3. ¹³C NMR Spectroscopy:

  • Spectrometer: A spectrometer operating at a corresponding frequency for ¹³C (e.g., 100 MHz for a 400 MHz ¹H instrument).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Visualization of Molecular Structure and NMR Environments

The following diagram illustrates the molecular structure of 3-Amino-1-benzothiophen-4-ol and highlights the unique proton and carbon environments that give rise to the predicted NMR spectra.

Caption: Molecular structure of 3-Amino-1-benzothiophen-4-ol.

References

  • nmrshiftdb2 - open nmr database on the web. Available at: [Link]

  • Microwave-assisted synthesis of 3-aminobenzo[ b ]thiophene scaffolds for the preparation of kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB00819K. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors - The Royal Society of Chemistry. Available at: [Link]

  • NMR Database for Faster Structural Data - CAS. Available at: [Link]

  • Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data - ACS Publications. Available at: [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. Available at: [Link]

Sources

Comparative

A Comparative Guide to High-Resolution Mass Spectrometry for the Analysis of 3-Amino-1-benzothiophen-4-ol

For researchers, medicinal chemists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. 3-Amino-1-benzothiophen-4-ol, a heterocyclic compound with po...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the precise and accurate characterization of novel chemical entities is paramount. 3-Amino-1-benzothiophen-4-ol, a heterocyclic compound with potential pharmacological significance, requires robust analytical methodologies for its confident identification and quantification. This guide provides an in-depth comparison of High-Resolution Mass Spectrometry (HRMS) platforms for the analysis of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction to 3-Amino-1-benzothiophen-4-ol and the Imperative for HRMS

3-Amino-1-benzothiophen-4-ol (Chemical Formula: C₈H₇NOS, Monoisotopic Mass: 177.0248 Da) belongs to the benzothiophene class of heterocyclic compounds. The benzothiophene scaffold is a common moiety in many biologically active natural and synthetic therapeutic products, making it a significant pharmacophore in drug discovery.[1][2] The presence of both an amino and a hydroxyl group on the benzothiophene core suggests its potential as a versatile intermediate for the synthesis of more complex molecules with a wide range of therapeutic properties.[3]

Given its potential role in pharmaceutical research and development, the unambiguous identification and quantification of 3-Amino-1-benzothiophen-4-ol are critical. High-Resolution Mass Spectrometry (HRMS) stands as the premier analytical technique for this purpose. Its ability to provide accurate mass measurements with high resolution allows for the determination of elemental composition and the differentiation of isobars, which is often a challenge with lower-resolution mass spectrometers.[4][5]

This guide will compare two of the most prevalent HRMS technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap-based mass spectrometry. The comparison will be grounded in a detailed experimental workflow, from sample preparation to data analysis, providing a practical framework for researchers to select the optimal platform for their specific needs.

Comparative Analysis of HRMS Platforms: Q-TOF vs. Orbitrap

The choice between a Q-TOF and an Orbitrap instrument for the analysis of a small molecule like 3-Amino-1-benzothiophen-4-ol depends on the specific analytical requirements, such as the need for high throughput, quantitative accuracy, or in-depth structural elucidation.

FeatureQuadrupole Time-of-Flight (Q-TOF)Orbitrap
Mass Analyzer Principle Measures the time it takes for ions to travel a fixed distance.Traps ions in an orbit around a central spindle; the frequency of their oscillation is related to their m/z.[4]
Mass Resolution Typically 40,000 - 80,000 FWHM.Typically 60,000 - >240,000 FWHM.[6]
Mass Accuracy Typically < 2 ppm with external calibration.Typically < 1 ppm with internal calibration.
Scan Speed Very fast, up to hundreds of spectra per second.Slower, with higher resolution scans taking longer.[6]
Dynamic Range Generally wider, beneficial for complex matrices.[6]Can be more limited, potentially affecting the detection of low-abundance ions in the presence of highly abundant ones.[6]
Suitability for Quantification Excellent for high-throughput quantification due to fast scan speeds.High resolution provides excellent selectivity for quantification.
Suitability for Structural Elucidation Good MS/MS capabilities for fragmentation studies.High resolution of fragment ions provides greater confidence in structural assignments.

For the analysis of 3-Amino-1-benzothiophen-4-ol, both platforms offer distinct advantages. A Q-TOF system would be ideal for rapid screening and quantification in complex matrices due to its speed and dynamic range.[6] Conversely, an Orbitrap instrument would excel in providing high-confidence structural confirmation and elucidation of unknown metabolites due to its superior resolution and mass accuracy.[1][6]

Experimental Workflow: A Self-Validating Protocol

The following detailed protocol provides a robust and self-validating system for the analysis of 3-Amino-1-benzothiophen-4-ol by UHPLC-HRMS.

Sample Preparation

A stock solution of 3-Amino-1-benzothiophen-4-ol should be prepared in a suitable organic solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. Working standards for calibration and quality control are then prepared by serial dilution of the stock solution. For analysis in biological matrices, a protein precipitation or solid-phase extraction (SPE) step is recommended to remove interferences.[5][7]

Protocol for Protein Precipitation:

  • To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase for injection.

UHPLC-HRMS Analysis

The chromatographic separation is crucial for resolving 3-Amino-1-benzothiophen-4-ol from potential isomers and matrix components. A reversed-phase separation using a C18 column is a common starting point for aromatic amines.

UHPLC Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, then return to initial conditions and re-equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 2 µL.

HRMS Conditions (General):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Gas Temperature: 350°C.

  • Full Scan m/z Range: 50 - 500.

Data Acquisition and Processing

Data should be acquired in full scan mode to obtain accurate mass information for the parent ion. For structural elucidation, data-dependent or data-independent acquisition (DDA or DIA) MS/MS experiments should be performed. Data processing involves extracting the ion chromatogram for the theoretical exact mass of the protonated molecule ([M+H]⁺) of 3-Amino-1-benzothiophen-4-ol (m/z 178.0321).

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-HRMS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards Stock->Working UHPLC UHPLC Separation (C18 Column) Working->UHPLC Matrix Biological Matrix Extract Extraction (Protein Precipitation/SPE) Matrix->Extract Reconstitute Reconstitution Extract->Reconstitute Reconstitute->UHPLC HRMS HRMS Detection (Q-TOF or Orbitrap) UHPLC->HRMS XIC Extracted Ion Chromatogram (m/z 178.0321) HRMS->XIC Frag Fragmentation Analysis HRMS->Frag Quant Quantification XIC->Quant

Caption: A streamlined workflow for the HRMS analysis of 3-Amino-1-benzothiophen-4-ol.

Fragmentation Pathway and Structural Elucidation

The fragmentation pattern of a molecule in the mass spectrometer provides a fingerprint that is invaluable for its structural confirmation. Based on the known fragmentation of related benzothiophene and aniline compounds, a plausible fragmentation pathway for 3-Amino-1-benzothiophen-4-ol can be proposed.[8]

Upon collision-induced dissociation (CID), the protonated molecule ([M+H]⁺, m/z 178.0321) is expected to undergo characteristic losses. The most likely initial fragmentation would involve the loss of a neutral molecule such as carbon monoxide (CO) from the phenolic ring or the loss of ammonia (NH₃) from the amino group. Subsequent fragmentations could involve the cleavage of the thiophene ring.

fragmentation_pathway M_H [M+H]⁺ m/z 178.0321 Frag1 Loss of CO [M+H-CO]⁺ m/z 150.0372 M_H->Frag1 - CO Frag2 Loss of NH₃ [M+H-NH₃]⁺ m/z 161.0059 M_H->Frag2 - NH₃ Frag3 Further Fragmentation Frag1->Frag3 Frag4 Further Fragmentation Frag2->Frag4

Caption: A proposed fragmentation pathway for protonated 3-Amino-1-benzothiophen-4-ol.

High-resolution MS/MS is essential to confirm these proposed fragmentation pathways. The accurate mass measurement of the fragment ions allows for the determination of their elemental composition, providing strong evidence for the assigned structures.

Conclusion

The high-resolution mass spectrometric analysis of 3-Amino-1-benzothiophen-4-ol is a powerful tool for its unambiguous identification and quantification. Both Q-TOF and Orbitrap platforms are well-suited for this task, with the choice depending on the specific analytical goals. By following the detailed experimental protocols outlined in this guide, researchers can develop and validate robust and reliable methods for the analysis of this and other related benzothiophene derivatives. The combination of high-performance liquid chromatography with high-resolution mass spectrometry provides the necessary selectivity and sensitivity for the comprehensive characterization of this important class of compounds in pharmaceutical research and development.

References

  • Karminski-Zamola, G., Dogan, J., Boykin, D. W., & Bajić, M. (1995). Mass spectral fragmentation patterns of some new benzo[b]thiophene- and thieno[2,3-b]thiophene-2,5-dicarbonyldichlorides and -dicarbonyldianilides and anilidoquinolones. Rapid communications in mass spectrometry, 9(4), 282–288. [Link]

  • Fuhrer, T. (2021, June 26). Why do we prefer TOFs over Orbitraps for flow injection analysis? Metabolomics Blog. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(3), 3045–3057. [Link]

  • Biocompare. (2017, June 8). Pros and Cons of Three High-Resolution Mass Spec Approaches. [Link]

  • ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. [Link]

  • A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules, 27(15), 5034. [Link]

  • NIST. (n.d.). Phenol, 3-amino-. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Inoue Research Group. (2019, September 14). Problem Session. [Link]

  • PubChemLite. (n.d.). 3-amino-1-(thiophen-2-yl)butan-1-ol (C8H13NOS). [Link]

  • SCIEX. (n.d.). Making the Leap to LC/MS/MS: Enhancing and Accelerating Analysis for Forensic Toxicology Applications. [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. [Link]

  • PubChem. (n.d.). 3-Amino-4-bromophenol. [Link]

  • Danaceau, J. (2013). Successful Sample Preparation Strategies for LC/MS/MS Analysis of Drugs in Complex Biological Matrices for Forensic Toxicology. ResearchGate. [Link]

  • Chapter 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). [Link]

  • PubChem. (n.d.). 3-Amino-4-nitrophenol. [Link]

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Validation

A Comparative Guide to the Biological Activity of 3-Amino-1-benzothiophen-4-ol and Its Structural Analogs

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activities of 3-Amino-1-benzothiophen-4-ol by examining the experimentally determin...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potential biological activities of 3-Amino-1-benzothiophen-4-ol by examining the experimentally determined activities of its structural analogs. While direct experimental data for 3-Amino-1-benzothiophen-4-ol is not extensively available in the public domain, a wealth of information on related benzothiophene derivatives allows for a robust, data-supported comparative analysis.

The benzothiophene scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2][3] Derivatives have been developed as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, among others.[2][4][5][6] This guide will delve into the structure-activity relationships (SAR) of key benzothiophene analogs to forecast the potential therapeutic profile of 3-Amino-1-benzothiophen-4-ol, providing a foundation for future research and rational drug design.

Structural Overview: The Benzothiophene Core and Key Functional Groups

The subject of our analysis, 3-Amino-1-benzothiophen-4-ol, possesses a benzothiophene core substituted with an amino group at the C3 position and a hydroxyl group at the C4 position. These functional groups are critical determinants of the molecule's potential biological activity.

  • Benzothiophene Core: A bicyclic aromatic system where a benzene ring is fused to a thiophene ring. This scaffold is known for its stability and ability to engage in various biological interactions.[4]

  • 3-Amino Group: The position of the amino group on the thiophene ring is crucial. Both 2-amino and 3-amino benzothiophene derivatives have been shown to possess potent biological activities, though their profiles can differ significantly.[7] This group can act as a hydrogen bond donor and a site for further chemical modification.

  • 4-Hydroxyl Group: The phenolic hydroxyl group can participate in hydrogen bonding and may influence the molecule's antioxidant properties and metabolic profile. Its position on the benzene ring can affect receptor binding and overall potency.

To build a comparative framework, we will examine analogs that share one or more of these structural features, including 2- and 3-aminobenzothiophenes, benzothiophenols, and derivatives with various substitutions on the core structure.

Comparative Analysis of Biological Activities

Anticancer and Antimitotic Activity

A significant class of aminobenzothiophene analogs exhibits potent anticancer activity, primarily by acting as tubulin polymerization inhibitors.[1][7][8] These compounds bind to tubulin, preventing the formation of microtubules essential for cell division, which leads to cell cycle arrest and apoptosis.[1][8]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism for many anticancer benzothiophene analogs is the disruption of microtubule dynamics. They often bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of α/β-tubulin heterodimers into microtubules. This disruption triggers a cascade of downstream effects, culminating in programmed cell death (apoptosis).[1]

G cluster_0 Cellular Environment cluster_1 Cellular Consequences Benzothiophene Aminobenzothiophene Analog Tubulin α/β-Tubulin Heterodimers Benzothiophene->Tubulin Binds to Colchicine Site MT Microtubules Tubulin->MT Polymerization (Normal) G2M G2/M Phase Arrest Tubulin->G2M Apoptosis Apoptosis (Cell Death) G2M->Apoptosis

Caption: Inhibition of tubulin polymerization by benzothiophene analogs.

Comparative Data:

Studies have shown that the substitution pattern on the benzothiophene core is critical for antimitotic activity. For instance, a comparison between 2-amino and 3-amino isomers revealed that while both series are active, the most potent compounds were often found in the 2-amino series, particularly with a 3-(3,4,5-trimethoxybenzoyl) group.[7] The compound 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene was highlighted for its ability to inhibit cancer cell growth at subnanomolar concentrations.[7]

Compound ClassExample Structure/DerivativeTarget Cancer Cell LinesPotency (IC₅₀ / GI₅₀)Citation
2-Aminobenzothiophenes 2-amino-6-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiopheneVariousSubnanomolar[7]
Tetrahydrobenzo[b]thiophenes 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17)A549 (Lung), CT26 (Colorectal)Broad-spectrum antitumor activity[8]
3-Iodobenzothiophenes 3-iodo-2-phenylbenzo[b]thiophene (IPBT)HepG2, Caco-2, Panc-1EC₅₀: 63.74 - 146.75 µM[9]

Based on these findings, 3-Amino-1-benzothiophen-4-ol, with its unsubstituted C2 position, may exhibit moderate anticancer activity. However, its efficacy could be significantly enhanced through strategic derivatization, such as the addition of a substituted benzoyl group at the C2 or C3 position.

Antimicrobial Activity

Benzothiophene derivatives have emerged as promising antimicrobial agents, with activity against a range of pathogenic bacteria and fungi.[1][5][10] The antimicrobial effect is highly dependent on the nature and position of substituents on the benzothiophene ring.[3][5]

Structure-Activity Relationship (SAR) Insights:

  • Halogenation: The presence of halogen atoms (e.g., chlorine, fluorine) on the benzothiophene core often enhances antimicrobial activity.[3][5][11]

  • Acylhydrazone Moiety: Combining the benzothiophene nucleus with an acylhydrazone functional group has led to the identification of potent agents against multidrug-resistant Staphylococcus aureus (MRSA).[11]

  • Amino Group Position: Studies on aminobenzothiophenes have identified potent inhibitors of Mycobacterium smegmatis, a model organism for tuberculosis research. Notably, 6-aminobenzothiophene showed a Minimum Inhibitory Concentration (MIC) of 0.78 µg/mL.[12]

Comparative Data:

Compound ClassExample Structure/DerivativeTarget Organism(s)Potency (MIC)Citation
Aminobenzothiophenes 6-aminobenzothiopheneMycobacterium smegmatis0.78 µg/mL[12]
3-Halobenzothiophenes 3-chloro-2-(hydroxymethyl)benzo[b]thiopheneB. cereus, C. albicans128 µg/mL[5]
Acylhydrazones (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideMRSA, Daptomycin-resistant S. aureus4 µg/mL[11]
General Derivatives Various substituted benzothiophenesS. aureus, B. subtilis, E. coliZone of inhibition: 8-13 mm[13]

Given the established activity of aminobenzothiophenes against mycobacteria and other bacterial strains, 3-Amino-1-benzothiophen-4-ol is a promising candidate for antimicrobial screening. The presence of the phenolic hydroxyl group might further contribute to its activity profile.

Anti-inflammatory Activity

Several benzothiophene derivatives have been investigated as anti-inflammatory agents, often targeting enzymes in the cyclooxygenase (COX) pathway.[3][9][14] Inhibition of COX-2 is a key mechanism for reducing inflammation and pain.[3]

A novel benzothiophene derivative, 3-iodo-2-phenylbenzo[b]thiophene (IPBT), was shown to significantly reduce nitric oxide production in LPS-induced macrophage cells by inhibiting pro-inflammatory genes like COX-2 and TNF-α.[9] This highlights the potential of the benzothiophene scaffold to modulate inflammatory responses.

The anti-inflammatory potential of 3-Amino-1-benzothiophen-4-ol is plausible, particularly due to the presence of the phenolic hydroxyl and amino groups, which are common features in many anti-inflammatory compounds.

Monoamine Oxidase (MAO) Inhibition

Derivatives of benzo[b]thiophen-3-ol have been synthesized and evaluated as potential inhibitors of human monoamine oxidase (hMAO), with high selectivity for the MAO-B isoform.[15][16] MAO-B inhibitors are of significant interest for the treatment of neurodegenerative diseases like Parkinson's disease.[15]

The core structure of 3-Amino-1-benzothiophen-4-ol is very similar to the benzo[b]thiophen-3-ol scaffold investigated for MAO-B inhibition. The primary difference is the substitution of a hydrogen atom at C3 with an amino group and a hydrogen at C4 with a hydroxyl group. Molecular modeling studies of benzo[b]thiophen-3-ols have underscored the key binding site interactions suitable for MAO inhibition.[15][16] This suggests that 3-Amino-1-benzothiophen-4-ol is a strong candidate for evaluation as a MAO inhibitor.

Experimental Protocols

To facilitate further research, this section provides standardized, step-by-step methodologies for evaluating the key biological activities discussed.

Protocol: In Vitro Tubulin Polymerization Assay

This protocol is designed to assess a compound's ability to inhibit the polymerization of tubulin into microtubules.

G cluster_0 Preparation cluster_1 Incubation & Measurement cluster_2 Data Analysis P1 Prepare Tubulin Solution (>99% pure) in G-PEM buffer I1 Mix tubulin, compound, and GTP in a 96-well plate P1->I1 P2 Prepare Test Compound (e.g., 3-Amino-1-benzothiophen-4-ol) and Controls (Paclitaxel, Colchicine) P2->I1 I2 Incubate at 37°C I1->I2 M1 Monitor absorbance at 340 nm every 30 seconds for 60 min using a microplate reader I2->M1 D1 Plot absorbance vs. time M1->D1 D2 Calculate IC₅₀ value (concentration causing 50% inhibition) D1->D2

Caption: Workflow for the in vitro tubulin polymerization assay.

Methodology:

  • Reagent Preparation:

    • Prepare a general tubulin buffer (G-PEM) containing 80 mM PIPES (pH 6.9), 2 mM MgCl₂, and 0.5 mM EGTA.

    • Reconstitute lyophilized tubulin protein (>99% pure) in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare a stock solution of GTP in G-PEM buffer at 10 mM.

    • Prepare serial dilutions of the test compound (3-Amino-1-benzothiophen-4-ol) and positive controls (e.g., colchicine for inhibition, paclitaxel for promotion) in G-PEM buffer.

  • Assay Procedure:

    • In a pre-warmed 96-well plate, add 5 µL of the test compound dilution or control.

    • Add 100 µL of the tubulin solution to each well.

    • Initiate the polymerization reaction by adding 10 µL of the GTP solution.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Collection and Analysis:

    • Measure the change in absorbance at 340 nm every 30 seconds for 60 minutes.

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the extent of inhibition relative to a vehicle control (e.g., DMSO).

    • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial and fungal strains.

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO.

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi) to achieve a range of concentrations.

    • Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, C. albicans) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Add the microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microbes, no compound) and a negative control (broth, no microbes).

    • Incubate the plates at 37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination:

    • Visually inspect the plates for turbidity.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Outlook

This comparative analysis, grounded in experimental data from structurally related analogs, strongly suggests that 3-Amino-1-benzothiophen-4-ol is a molecule of significant therapeutic potential. Based on the established structure-activity relationships of the benzothiophene class, it is reasonable to hypothesize that this compound may exhibit a multifaceted biological profile, including:

  • Moderate anticancer activity, likely via tubulin polymerization inhibition, which could be optimized through further chemical modification.

  • Significant antimicrobial properties, with potential efficacy against both bacteria (including mycobacteria) and fungi.

  • Anti-inflammatory effects, possibly through the modulation of pathways involving COX-2.

  • MAO-B inhibitory activity, presenting an opportunity for development in the context of neurodegenerative diseases.

The next logical step is the empirical validation of these hypotheses. The synthesis of 3-Amino-1-benzothiophen-4-ol followed by systematic screening using the protocols detailed in this guide will provide the definitive data needed to ascertain its true biological activity and guide its future as a potential therapeutic lead compound.

References

A complete list of all sources cited within this guide.

  • The Versatile Benzothiophene Scaffold: A Comparative Guide to Structure-Activity Rel
  • Relationships between Structures and Reactivities in the Oxidation of Benzothiophene and Dibenzothiophene Deriv
  • Evaluation of benzothiophene carboxamides as analgesics and anti-inflamm
  • Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences.
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC.
  • Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. PMC.
  • SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b)
  • An overview of benzo[b]thiophene-based medicinal chemistry. PubMed.
  • Synthesis of novel benzothiophene derivatives as protectors against cranial irradiation-induced neuroinflamm
  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Synthesis, in Silico Pharmaceutical Properties, Anticancer and Anti-Inflammatory Activities of Novel Benzo[b]thiophene Derivative.
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv
  • Structure-activity relationship of 2-aminodibenzothiophene pharmacophore and the discovery of aminobenzothiophenes as potent inhibitors of Mycobacterium smegm
  • Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymeriz
  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. PMC.
  • Benzo[ b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. PubMed.
  • Full article: Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Taylor & Francis.

Sources

Comparative

A Comparative Guide to the X-ray Crystallography of 3-Amino-1-benzothiophen-4-ol Derivatives: Structural Insights for Drug Discovery

This guide provides an in-depth comparison of X-ray crystallography data for substituted benzothiophene derivatives, with a focus on the structural class of 3-Amino-1-benzothiophen-4-ol. Benzothiophenes are a cornerstone...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison of X-ray crystallography data for substituted benzothiophene derivatives, with a focus on the structural class of 3-Amino-1-benzothiophen-4-ol. Benzothiophenes are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents, including selective estrogen receptor modulators like raloxifene and antipsychotic drugs like brexpiprazole.[1] Their diverse biological activities make understanding their three-dimensional structure paramount for effective structure-activity relationship (SAR) studies and rational drug design.

X-ray crystallography offers an unambiguous method to determine the precise atomic arrangement within a molecule, providing critical data on molecular geometry, conformation, and intermolecular interactions.[2][3] This structural information is invaluable for researchers and drug development professionals aiming to optimize ligand-receptor binding and improve the pharmacological profiles of new chemical entities. While crystallographic data for the parent 3-Amino-1-benzothiophen-4-ol is not widely published, this guide synthesizes data from structurally related benzothiophenes to provide a robust comparative framework. We will explore the causality behind experimental choices, from synthesis and crystallization to data refinement, to equip researchers with field-proven insights.

Comparative Crystallographic Analysis of Benzothiophene Scaffolds

The three-dimensional structure of a molecule dictates its function. In drug design, subtle changes in substituents can lead to significant alterations in molecular packing, hydrogen bonding networks, and overall conformation, which in turn affect a compound's interaction with its biological target. The following table summarizes key crystallographic parameters for a selection of substituted benzothiophene derivatives, offering a baseline for structural comparison and highlighting the diversity within this class of compounds.

Table 1: Crystal Data and Structure Refinement for Selected Substituted Benzothiophenes

ParameterCompound 1Compound 2Compound 3
Compound Name (2-Amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)(phenyl)methanone3-bromo-2-(phenylsulfanyl)benzo[b]thiophene3-iodo-2-(phenylsulfanyl)benzo[b]thiophene
Chemical Formula C₁₅H₁₅NOSC₁₄H₉BrS₂C₁₄H₉IS₂
Molecular Weight 257.35 g/mol 321.28 g/mol 368.28 g/mol
Crystal System OrthorhombicMonoclinicMonoclinic
Space Group Pna2₁P2₁/cP2₁/c
Unit Cell Dimensions a = 9.2080(4) Åb = 14.0485(7) Åc = 10.3826(6) Åα = 90°β = 90°γ = 90°a = 8.6189(3) Åb = 7.9405(3) Åc = 19.3496(7) Åα = 90°β = 99.186(3)°γ = 90°a = 8.6579(4) Åb = 7.7984(4) Åc = 19.8669(9) Åα = 90°β = 99.408(4)°γ = 90°
Reference [4][5][6][5][6]

This comparative data illustrates how different substituents on the benzothiophene core influence the crystal lattice, resulting in different crystal systems and space groups. Such variations are critical as they directly relate to the solid-state properties of the active pharmaceutical ingredient (API), including solubility and stability.

Experimental Design: From Synthesis to Structure

The journey to obtaining a high-resolution crystal structure is a multi-step process that requires careful planning and execution. Each stage, from the initial synthesis of the target compound to the final refinement of the crystallographic data, is a self-validating system where the quality of the output is directly dependent on the precision of the input.

Diagram: Core Molecular Structure

Caption: Molecular structure of 3-Amino-1-benzothiophen-4-ol.

Step 1: Synthesis of 3-Aminobenzo[b]thiophene Derivatives

A robust and efficient synthesis is the prerequisite for obtaining pure material for crystallization. One common method for synthesizing 3-aminobenzo[b]thiophenes is the Willgerodt-Kindler reaction.[7] This one-pot synthesis is valued for its operational simplicity.

Protocol:

  • Reactant Charging: In a round-bottom flask, charge 1-(2-chloro-substituted-phenyl)ethanone (1.0 mmol), the desired primary or secondary amine (1.2-3.8 equiv), elemental sulfur (1.5-5 equiv), and a solvent such as DMF (10 mL).[7]

  • Reaction: Heat the mixture with stirring. The reaction temperature and time are optimized based on the specific substrates, typically ranging from 35-100°C for 1 to 3 hours.[7]

  • Work-up: After the reaction is complete (monitored by TLC), remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 3-aminobenzo[b]thiophene derivative. The purity of the compound is critical; impurities can significantly inhibit crystallization.[8]

Step 2: Growing High-Quality Single Crystals

The success of an X-ray diffraction experiment is entirely dependent on the quality of the single crystal.[9] The goal is to encourage the slow formation of a well-ordered crystal lattice, which is best achieved by gradually decreasing the solubility of the compound in a given solvent system.

Common Crystallization Techniques:

  • Slow Evaporation: This is the simplest method, involving the slow evaporation of a solvent from a saturated solution of the compound.[8][10]

    • Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) in which it is moderately soluble.

    • Cover the vial with a cap or parafilm containing a few pinholes to allow the solvent to evaporate slowly over several days.

    • Place the vial in a location free from vibrations and temperature fluctuations to avoid disrupting crystal growth.[8]

  • Vapor Diffusion: This technique is ideal for small quantities of material and offers excellent control over the rate of crystallization.[11][12]

    • Dissolve the compound in a small volume of a less volatile solvent (e.g., chloroform, toluene) in a small, open vial.

    • Place this inner vial inside a larger, sealed container (e.g., a jar or beaker) that contains a more volatile "anti-solvent" in which the compound is insoluble (e.g., pentane, hexane, or diethyl ether).[12]

    • The anti-solvent vapor will slowly diffuse into the solvent containing the compound, gradually reducing its solubility and inducing the formation of high-quality crystals.[12]

Step 3: X-ray Diffraction Data Collection and Structure Solution

Once a suitable single crystal (ideally 0.1-0.4 mm with sharp edges) is obtained, the process of determining its three-dimensional structure can begin.[4][12]

Protocol:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop.[4]

  • Cryo-cooling: The crystal is immediately placed in a stream of cold nitrogen gas (typically 100 K). This is a critical step that minimizes the thermal vibrations of the atoms, leading to a sharper diffraction pattern and higher quality data.[4]

  • Data Collection: The mounted crystal is exposed to a monochromatic X-ray beam (e.g., from a Cu Kα or Mo Kα source).[4] The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector. The diffracted X-rays produce a pattern of spots whose intensities and positions are recorded.[13][14]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined using computational methods (solving the "phase problem"). This initial model is then refined to best fit the experimental diffraction data, resulting in a final, high-resolution crystal structure.

Workflow & Data Interpretation

The entire process, from a purified compound to a refined crystal structure, represents a logical and systematic workflow. Understanding this pathway is key to troubleshooting issues and ensuring high-quality results.

Diagram: Experimental Workflow for X-ray Crystallography

Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xray X-ray Diffraction & Analysis Synthesis Chemical Synthesis (e.g., Willgerodt-Kindler) Purification Purification (Column Chromatography) Synthesis->Purification Crude Product Crystallization Crystallization (Slow Evaporation / Vapor Diffusion) Purification->Crystallization Pure Compound CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Harvesting DataCollection Data Collection (Diffractometer, 100K) CrystalSelection->DataCollection Mounting StructureSolution Structure Solution (Phase Problem) DataCollection->StructureSolution Diffraction Data Refinement Structure Refinement StructureSolution->Refinement Initial Model FinalStructure FinalStructure Refinement->FinalStructure Final 3D Structure

Caption: General experimental workflow for single-crystal X-ray crystallography.

The final 3D structure provides a wealth of information. Bond lengths, bond angles, and torsion angles reveal the molecule's precise geometry. The arrangement of molecules within the crystal lattice, known as crystal packing, is stabilized by intermolecular forces such as hydrogen bonds and π–π stacking interactions.[15][16] Identifying these interactions is crucial for understanding the solid-state behavior of the compound and can provide key insights for designing derivatives with improved properties. For instance, introducing a hydrogen bond donor or acceptor can fundamentally alter the crystal packing and, consequently, the material's physical properties.

By systematically applying these principles and protocols, researchers can successfully elucidate the crystal structures of 3-Amino-1-benzothiophen-4-ol derivatives, paving the way for the development of next-generation therapeutics.

References

  • Small molecule crystallography. Excillum. [Link]

  • Powder X-ray Diffraction as an Emerging Method to Structurally Characterize Organic Solids. ACS Publications. [Link]

  • Recrystallization and Crystallization. University of California, Davis. [Link]

  • X-Ray Diffraction Basics. Iowa State University. [Link]

  • Guide for crystallization. University of Sherbrooke. [Link]

  • Crystal Growing Tips. University of Florida. [Link]

  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. PMC. [Link]

  • X-ray diffraction (XRD) basics and application. Chemistry LibreTexts. [Link]

  • How To: Purify by Crystallization. University of Rochester. [Link]

  • Crystal structure of 3-amino-1-(4-chlorophenyl)-1H-benzo[f]chromene-2-carbonitrile. PMC. [Link]

  • Crystal structure of 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carbonitrile. PMC. [Link]

  • Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. IUCrData. [Link]

  • Crystal structures of 3-halo-2-organochalcogenylbenzo[b]chalcogenophenes. PMC. [Link]

  • Synthesis of 3-aminobenzo[b]thiophenes. ResearchGate. [Link]

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Validation

A Comparative Guide to the Validated HPLC Method for the Quantification of 3-Amino-1-benzothiophen-4-ol

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 3-Amino-1-benzothiophen-4-ol, a crucial intermediate in pharmaceutical synthesis. The primary focus is on a rob...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of 3-Amino-1-benzothiophen-4-ol, a crucial intermediate in pharmaceutical synthesis. The primary focus is on a robust, validated High-Performance Liquid Chromatography (HPLC) method, which is critically evaluated against alternative techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended to provide researchers, scientists, and drug development professionals with the necessary insights to select and implement the most suitable analytical technique for their specific needs.

The accurate determination of 3-Amino-1-benzothiophen-4-ol is paramount in ensuring the quality, safety, and efficacy of final drug products.[1][2] Impurities, even at trace levels, can significantly impact the therapeutic outcome and safety profile of a pharmaceutical product.[3][4] Therefore, a validated, reliable, and robust analytical method is not just a regulatory requirement but a cornerstone of quality assurance in the pharmaceutical industry.[5][6]

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC is a powerful and versatile analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of various compounds.[1][5][7] Its high precision, accuracy, and robustness make it the preferred method for analyzing non-volatile and thermally labile compounds like 3-Amino-1-benzothiophen-4-ol.[2]

Proposed HPLC Method

A reverse-phase HPLC method with UV detection is proposed for the quantification of 3-Amino-1-benzothiophen-4-ol. The phenolic hydroxyl and aromatic amino groups in the molecule make it amenable to UV detection, and its polarity is well-suited for reverse-phase chromatography.

Instrumentation:

  • A standard HPLC system equipped with a UV detector or a Diode Array Detector (DAD).[8]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). Shorter columns are often recommended to reduce analysis time during method development.[9]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH 2-3) and an organic solvent (e.g., acetonitrile or methanol) is recommended. A gradient is often preferred for complex samples to ensure good resolution of all components.[9][10]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The λmax of the compound, determined by a UV scan, should be used for maximum sensitivity. A wavelength above 200 nm is generally preferred to minimize noise.[10]

  • Injection Volume: 10 µL.

  • Diluent: A mixture of the mobile phase components is typically a good choice.

Method Validation: A Trustworthy System

The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure it is fit for its intended purpose.[11][12] The validation process provides documented evidence that the method is reliable, reproducible, and accurate.[6]

Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or matrix components. This is typically demonstrated by the good resolution of the analyte peak from other peaks.

  • Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample over a specific range.[13] The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[12]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[14] This is often assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the recovery is calculated.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[13] It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.[13]

    • Intermediate Precision: Within-laboratory variations, such as different days, different analysts, or different equipment.[13]

    • Reproducibility: Between-laboratory variations (collaborative studies).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]

Data Summary

The following tables summarize the expected performance data from a validated HPLC method for 3-Amino-1-benzothiophen-4-ol.

Table 1: Linearity and Range

Parameter Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.999

| Range | 50% - 150% of the target concentration |

Table 2: Accuracy (Recovery)

Concentration Level Acceptance Criteria
80% 98.0% - 102.0%
100% 98.0% - 102.0%

| 120% | 98.0% - 102.0% |

Table 3: Precision (RSD)

Precision Level Acceptance Criteria
Repeatability ≤ 2.0%

| Intermediate Precision | ≤ 2.0% |

Table 4: LOD and LOQ

Parameter Estimated Value
LOD ~0.01 µg/mL

| LOQ | ~0.03 µg/mL |

Experimental Protocol: HPLC Method
  • Standard Solution Preparation: Accurately weigh and dissolve a suitable amount of 3-Amino-1-benzothiophen-4-ol reference standard in the diluent to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution to the desired concentrations within the linear range.

  • Sample Preparation: Accurately weigh and dissolve the sample containing 3-Amino-1-benzothiophen-4-ol in the diluent to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Quantification: Identify the peak corresponding to 3-Amino-1-benzothiophen-4-ol based on its retention time. Calculate the concentration of the analyte in the sample by comparing its peak area with the calibration curve generated from the standard solutions.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Standard Solution HPLC HPLC System Standard->HPLC Sample Sample Solution Sample->HPLC Chromatogram Chromatogram Acquisition HPLC->Chromatogram Peak Peak Integration Chromatogram->Peak Calibration Calibration Curve Peak->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow of the HPLC method for quantification.

Alternative Analytical Methods

While HPLC is the recommended technique, other methods can be employed for the analysis of 3-Amino-1-benzothiophen-4-ol, each with its own set of advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8] For 3-Amino-1-benzothiophen-4-ol, derivatization would likely be required to increase its volatility and thermal stability due to the presence of the polar amino and hydroxyl groups.

Advantages:

  • High Specificity and Sensitivity: The mass spectrometer provides detailed structural information, leading to highly specific identification and sensitive quantification.

  • Excellent for Impurity Identification: GC-MS is well-suited for identifying unknown impurities.

Disadvantages:

  • Derivatization Required: The need for derivatization adds an extra step to the sample preparation, which can introduce variability and potential for error.

  • Not Suitable for Thermally Labile Compounds: The high temperatures used in the GC inlet and column can cause degradation of thermally sensitive compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a simple and rapid technique that can be used for the quantification of compounds that absorb UV or visible light.

Advantages:

  • Simple and Rapid: The analysis is straightforward and does not require extensive sample preparation or long run times.

  • Cost-Effective: The instrumentation is relatively inexpensive compared to HPLC and GC-MS.

Disadvantages:

  • Lack of Specificity: UV-Vis spectroscopy is not a separative technique. Any compound in the sample that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to inaccurate results. It is generally only suitable for the analysis of pure compounds or simple mixtures with no interfering substances.[8]

Comparative Analysis

The choice of analytical method depends on the specific requirements of the analysis. The following table provides a comparative overview of the three techniques.

Table 5: Comparison of Analytical Methods

Feature HPLC-UV GC-MS UV-Vis Spectroscopy
Specificity High Very High Low
Sensitivity High Very High Moderate
Sample Throughput Moderate Low to Moderate High
Cost Moderate High Low
Derivatization Not required Often required Not required

| Suitability for 3-Amino-1-benzothiophen-4-ol | Excellent | Good (with derivatization) | Poor (for complex samples) |

Method_Selection Start Start: Need to Quantify 3-Amino-1-benzothiophen-4-ol Purity Is the sample a pure substance or a simple mixture? Start->Purity Complex Is high specificity and impurity profiling required? Purity->Complex No UV_Vis Use UV-Vis Spectroscopy Purity->UV_Vis Yes HPLC Use HPLC-UV Complex->HPLC Yes Complex->HPLC No (Routine QC) GC_MS Consider GC-MS (with derivatization) Complex->GC_MS Yes (Impurity ID) End End UV_Vis->End HPLC->End GC_MS->End

Caption: Decision tree for analytical method selection.

Conclusion

For the routine, accurate, and precise quantification of 3-Amino-1-benzothiophen-4-ol in pharmaceutical development and quality control, a validated reverse-phase HPLC method with UV detection is the most suitable approach.[8] It offers an excellent balance of specificity, sensitivity, and cost-effectiveness. GC-MS serves as a powerful alternative, particularly for impurity identification where its high specificity is a significant advantage. UV-Vis spectroscopy, while simple and rapid, should be reserved for the analysis of pure substances or very simple mixtures where interfering components are not a concern. The successful implementation of any analytical method hinges on proper validation to ensure the generation of reliable and trustworthy data, which is fundamental to ensuring drug quality and patient safety.

References

  • HPLC Method Development and Valid
  • Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
  • An Effective Approach to HPLC Method Development - Onyx Scientific.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Steps for HPLC Method Development | Pharmaguideline.
  • ICH Q2(R2)
  • Comparative Guide to Analytical Methods for 3-bromo-7-chloro-1-benzothiophene Quantific
  • Validation of Analytical Procedures Q2(R2) - ICH.
  • ICH and FDA Guidelines for Analytical Method Valid
  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm Intern
  • Essential Applications of HPLC in the Pharmaceutical Industry - NJ Labs.
  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis - Veeprho.
  • Characterization and Analytical Method Validation for Potential Impurities of a Merchantability Drug Substance Fluoxetine HCl - PMC.
  • Impurity profiling and HPLC methods for drug quality compliance - AMSbiopharma.
  • Challenges in HPLC Method Development for Impurity Identific

Sources

Comparative

Comparative Guide to Cross-Reactivity Studies of 3-Amino-1-benzothiophen-4-ol in Biological Assays

This guide is a comprehensive framework for designing and executing cross-reactivity studies for a novel compound, using 3-Amino-1-benzothiophen-4-ol as a representative example. Given the limited publicly available data...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is a comprehensive framework for designing and executing cross-reactivity studies for a novel compound, using 3-Amino-1-benzothiophen-4-ol as a representative example. Given the limited publicly available data on this specific molecule, this document focuses on the principles, methodologies, and data interpretation required to build a robust safety and selectivity profile for any new chemical entity.

Introduction: The Imperative of Early-Stage Cross-Reactivity Profiling

In modern drug discovery, the "one molecule, one target" paradigm is increasingly challenged by the reality of polypharmacology.[1][2] Unintended interactions between a drug candidate and off-target proteins are a primary cause of adverse drug reactions (ADRs), which in turn lead to clinical trial failures and costly market withdrawals.[3][4] Therefore, characterizing a compound's selectivity profile through comprehensive cross-reactivity studies is not merely a regulatory checkbox but a foundational step in building a successful therapeutic program.[4][5] Early identification of off-target liabilities allows for the rational optimization of lead compounds, mitigating risks and saving significant time and resources.[3][6]

This guide provides a strategic framework for designing and interpreting cross-reactivity studies for a novel heterocyclic compound, 3-Amino-1-benzothiophen-4-ol . We will explore how to leverage its structural features to predict potential off-target interactions and outline a multi-tiered experimental plan to build a comprehensive selectivity profile.

Compound Profile: 3-Amino-1-benzothiophen-4-ol

Structure:

Structural Rationale for Cross-Reactivity Assessment:

The benzothiophene scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of protein targets, most notably protein kinases.[1][7][8][9] The presence of the amino and hydroxyl groups provides hydrogen bond donors and acceptors, features common in ligands that bind to the ATP-binding site of kinases. Indeed, various benzothiophene derivatives have been developed as inhibitors of kinases such as DYRK1A/1B, PLK1, and others implicated in cancer and other diseases.[7][9][10]

Based on this structural analysis, our primary hypothesis is that 3-Amino-1-benzothiophen-4-ol may exhibit off-target activity against a range of human protein kinases. Furthermore, its aromatic and heterocyclic nature warrants a broader assessment against other common off-target classes, including G-protein coupled receptors (GPCRs) and safety-critical ion channels like hERG.

Experimental Design: A Tiered Approach to Selectivity Profiling

A robust cross-reactivity assessment should be approached in a tiered, logical manner, starting broad and progressively focusing on areas of concern.

G cluster_1 Tier 2: Hit Confirmation & Dose-Response cluster_2 Tier 3: Cellular & Functional Assays T1_Kinase Large Kinase Panel Screen (>300 Kinases) T2_IC50 IC50 Determination for Primary Hits (e.g., ADP-Glo Assay) T1_Kinase->T2_IC50 Identified Hits (e.g., >70% Inhibition) T1_Safety Broad Safety Panel (GPCRs, Ion Channels, etc.) T1_Safety->T2_IC50 T3_Cell Cell-Based Target Engagement & Phenotypic Assays T2_IC50->T3_Cell Confirmed Potent Hits

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The initial step is to perform a high-throughput screen against large, representative panels of potential off-targets at a single high concentration (e.g., 10 µM).[11][12]

  • Kinome Profiling: Screen the compound against a large panel of human protein kinases (e.g., >350 kinases). This "compound-centric" approach provides a global view of the compound's interaction space within the kinome.[12]

  • Safety Pharmacology Panel: Screen against a panel of targets known to be implicated in adverse drug reactions. This typically includes a broad range of GPCRs, ion channels (especially hERG), transporters, and nuclear receptors.[3]

Tier 2: Hit Confirmation and Potency Determination

Any "hits" identified in Tier 1 (a common threshold is >50-70% inhibition) must be confirmed.[11] This involves generating full concentration-response curves to determine the potency (IC50) of the interaction.

Tier 3: Cellular and Functional Validation

For potent off-target hits identified in biochemical assays, it is crucial to assess their relevance in a cellular context. This step helps to distinguish biochemically active off-targets from those that are functionally relevant in a physiological system.[11]

Comparative Data Presentation

To illustrate the output of such a study, the following tables present hypothetical data for 3-Amino-1-benzothiophen-4-ol compared to two control compounds: a known promiscuous kinase inhibitor (Staurosporine) and a relatively selective inhibitor (Gefitinib).

Table 1: Hypothetical Tier 1 Kinase Panel Screen (% Inhibition @ 10 µM)

Kinase Target3-Amino-1-benzothiophen-4-olStaurosporine (Promiscuous Control)Gefitinib (Selective Control)
EGFR 85%99%98%
DYRK1A 92% 95%15%
CLK1 78% 98%10%
PIM1 65%97%5%
VEGFR2 25%99%45%
... (300+ other kinases)<50%......

Table 2: Hypothetical Tier 2 IC50 Determination for Confirmed Hits

Kinase Target3-Amino-1-benzothiophen-4-ol IC50 (nM)Staurosporine IC50 (nM)Gefitinib IC50 (nM)
EGFR 850525
DYRK1A 120 10>10,000
CLK1 450 8>10,000
PIM1 2,10015>10,000

Interpretation: In this hypothetical scenario, 3-Amino-1-benzothiophen-4-ol shows significant inhibitory activity against DYRK1A and CLK1, kinases that have been previously associated with the benzothiophene scaffold.[7][9] Its potency is moderate compared to the promiscuous control (Staurosporine) but shows a different selectivity profile from the EGFR-selective control (Gefitinib).

Key Experimental Protocols

Here we provide detailed, step-by-step methodologies for key assays relevant to this cross-reactivity study.

Protocol 1: In Vitro Kinase Activity/Inhibition Assay (ADP-Glo™)

This is a universal, luminescence-based assay that measures the amount of ADP produced during a kinase reaction, making it suitable for virtually any kinase.[13][14][15]

G cluster_0 Step 1: Kinase Reaction cluster_1 Step 2: ATP Depletion cluster_2 Step 3: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Test Compound B Incubate (e.g., 60 min @ RT) A->B ADP is Produced C Add ADP-Glo™ Reagent B->C D Incubate (40 min @ RT) C->D Terminates Reaction, Depletes unused ATP E Add Kinase Detection Reagent D->E F Incubate (30-60 min @ RT) E->F Converts ADP to ATP, Luciferase generates light G Read Luminescence F->G

Caption: Workflow for the ADP-Glo™ Kinase Assay.[16]

Methodology:

  • Reagent Preparation:

    • Prepare a 2X solution of the kinase of interest (e.g., DYRK1A) in the appropriate kinase reaction buffer.

    • Prepare a 2X solution of the substrate and ATP in the reaction buffer. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure sensitive detection of competitive inhibitors.[17]

    • Prepare serial dilutions of 3-Amino-1-benzothiophen-4-ol in the reaction buffer at 4X the final desired concentrations.

  • Assay Assembly (in a 384-well plate):

    • Add 5 µL of the 4X test compound dilution to the appropriate wells.

    • Add 10 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X ATP/substrate solution.

    • Mix gently and incubate at room temperature for 60 minutes.

  • Signal Generation:

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[16][18] Incubate for 40 minutes at room temperature.[16][18]

    • Add 40 µL of Kinase Detection Reagent to convert the ADP produced to ATP and generate a luminescent signal. Incubate for 30-60 minutes.[16]

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: hERG Channel Safety Assay (Automated Patch Clamp)

The hERG (human Ether-a-go-go-Related Gene) potassium ion channel is a critical off-target to assess due to the risk of drug-induced cardiac arrhythmia (QT prolongation).[19][20][21] Automated patch clamp is the gold standard for this assessment.[19][22]

Methodology:

  • Cell Culture: Use a stable cell line (e.g., HEK293) recombinantly expressing the hERG channel.

  • Compound Preparation: Prepare a range of concentrations of 3-Amino-1-benzothiophen-4-ol in the appropriate extracellular solution. A typical final DMSO concentration should be ≤0.5%.[19]

  • Automated Patch Clamp Procedure (e.g., QPatch or SyncroPatch):

    • Cells are automatically captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit the characteristic hERG current. The stability of the current is monitored.

    • The vehicle (extracellular solution with DMSO) is applied for a baseline recording period.

    • The test compound concentrations are applied sequentially, from lowest to highest, allowing the current to reach steady-state at each concentration.

  • Data Analysis:

    • The peak tail current is measured at each concentration and compared to the baseline vehicle control.

    • Known hERG inhibitors (e.g., E-4031) are used as positive controls.[19]

    • Data are used to calculate the percent inhibition at each concentration and determine an IC50 value if significant inhibition is observed.

Conclusion and Strategic Implications

Systematic cross-reactivity profiling is an indispensable component of modern drug development. For a novel compound like 3-Amino-1-benzothiophen-4-ol, a structural alert for kinase binding immediately prioritizes a broad kinome screen. The hypothetical data presented herein illustrates a plausible outcome: the discovery of moderate, off-target activity against kinases like DYRK1A and CLK1.

This information is not a project "killer" but rather a critical dataset that informs the path forward. It enables medicinal chemists to design analogs with improved selectivity, guides the selection of appropriate in vivo models, and helps toxicologists to be vigilant for specific, mechanism-based adverse effects. By embracing a proactive, data-driven approach to cross-reactivity, research teams can significantly de-risk their projects and increase the probability of delivering safe and effective medicines to patients.

References

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Future Medicinal Chemistry. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity - PubMed. PubMed. Available at: [Link]

  • ADP-Glo™ Kinase Assay Protocol. Promega. Available at: [Link]

  • ADP-Glo kinase assay. Bio-protocol. Available at: [Link]

  • ADP Glo Protocol. Creator. Available at: [Link]

  • GPCR-radioligand binding assays - PubMed. PubMed. Available at: [Link]

  • Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity: Future Medicinal Chemistry. Taylor & Francis. Available at: [Link]

  • Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed. PubMed. Available at: [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

  • Why Early Safety Profiling Matters: Visualizing Risk Before It Reaches the Clinic. Eurofins Discovery. Available at: [Link]

  • Structure-guided Development of Novel Benzothiophene Derivatives as PLK1-PBD Inhibitors. Bentham Science Publishers. Available at: [Link]

  • Predictive in silico off-target profiling in drug discovery - PubMed. PubMed. Available at: [Link]

  • Understanding the implications of off-target binding for drug safety and development. Drug Target Review. Available at: [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. Available at: [Link]

  • Off Target Effect. Massive Bio. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. Multispan, Inc. Available at: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. MDPI. Available at: [Link]

  • Best Practice hERG Assay | Advanced Solutions. Mediford Corporation. Available at: [Link]

  • Radioligands vs. Fluorescent Ligands: Binding Assays. Celtarys. Available at: [Link]

  • Off-Target Profiling. Creative Biolabs. Available at: [Link]

  • A cell-free, high-throughput hERG safety assay. The Rockefeller University. Available at: [Link]

  • GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Metrion Biosciences. Available at: [Link]

  • hERG Serum Shift Assay. Charles River Laboratories. Available at: [Link]

  • In vitro diagnostics of drug allergies. De Gruyter. Available at: [Link]

  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC. Available at: [Link]

Sources

Comparative

Comprehensive Purity Assessment of 3-Amino-1-benzothiophen-4-ol: A Comparative Guide of Commercial Suppliers

Introduction: The Analytical Challenge of Heterocyclic Building Blocks In modern medicinal chemistry, 3-Amino-1-benzothiophen-4-ol (CAS: 165108-02-1) serves as a highly versatile, electron-rich heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Heterocyclic Building Blocks

In modern medicinal chemistry, 3-Amino-1-benzothiophen-4-ol (CAS: 165108-02-1) serves as a highly versatile, electron-rich heterocyclic building block [3]. Its dual functionality—a primary amino group and a phenolic hydroxyl group—enables a wide array of cross-coupling and functionalization reactions. However, this same electronic configuration makes the molecule highly susceptible to auto-oxidation and dimerization.

When sourcing this compound from commercial suppliers, nominal purity claims often mask trace degradants that can poison transition-metal catalysts or drastically reduce downstream yields. As an application scientist, I do not take a Certificate of Analysis (CoA) at face value. Instead, we must implement a rigorous, self-validating analytical framework to objectively evaluate supplier quality.

This guide provides a comprehensive methodology to assess the purity of 3-Amino-1-benzothiophen-4-ol, comparing three anonymous commercial tiers (Suppliers Alpha, Beta, and Gamma) using experimental data.

Causality & Mechanistic Insights: Designing the Analytical Strategy

To design an effective analytical method, we must first understand the molecule's chemical behavior.

  • Ionization & Peak Tailing: 3-Amino-1-benzothiophen-4-ol possesses a basic amino group (pKa ~4.5) and an acidic phenolic hydroxyl group (pKa ~9.5). If analyzed at a neutral pH, secondary interactions between the partially ionized amino group and residual silanols on the silica stationary phase will cause severe peak tailing. Causality: By buffering the mobile phase with 0.1% Trifluoroacetic acid (TFA) to a pH of ~2.0, we fully protonate the amino group and suppress the ionization of the phenolic hydroxyl, ensuring sharp, symmetrical peaks.

  • Oxidative Degradation: Exposure to ambient oxygen and light triggers the oxidation of the amino-phenol moiety into a quinone imine derivative (M-2 Da), which can further couple into complex azo- or disulfide dimers. Causality: Our LC-MS method must be capable of resolving these specific mass shifts to accurately profile supplier degradation.

DegradationPathway API 3-Amino-1-benzothiophen-4-ol (Intact API) O2 Oxidative Stress (Air/Light Exposure) API->O2 Susceptible groups Quinone Quinone Imine Derivative (Major Degradant) O2->Quinone Oxidation Dimer Disulfide/Azo Dimers (Trace Degradants) O2->Dimer Radical Coupling Control Inert Atmosphere & Low Temp Storage Control->API Prevents

Figure 1. Primary oxidative degradation pathways of 3-Amino-1-benzothiophen-4-ol.

Experimental Design & Self-Validating Protocols

To ensure data integrity, our workflow aligns with the modernized guidelines [1] and [2].

Protocol 1: HPLC-UV/MS Purity & Impurity Profiling

According to USP <621>, method adjustments to superficially porous particle (SPP) columns are permitted and highly advantageous [1]. We utilize a 2.7 µm SPP C18 column because its solid core limits the diffusion path of the analyte, significantly reducing longitudinal diffusion (the B-term in the van Deemter equation). This maximizes theoretical plates and ensures baseline resolution between the intact API and its closely eluting quinone imine degradant.

Step-by-Step Methodology:

  • Standard Preparation: Weigh 10.0 mg of a verified 3-Amino-1-benzothiophen-4-ol reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (Acetonitrile:Water, 50:50 v/v) to achieve a 1.0 mg/mL concentration. Prepare supplier samples identically.

  • System Setup: Equip the HPLC with a 2.7 µm SPP C18 column (100 x 4.6 mm). Set the column oven to 30°C.

  • Mobile Phase Configuration: Prepare Mobile Phase A (0.1% TFA in LC-MS grade Water) and Mobile Phase B (0.1% TFA in Acetonitrile).

  • Gradient Program: Run a linear gradient from 5% B to 95% B over 12 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 4 minutes. Flow rate: 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (phenol). Configure the inline single quadrupole MS for positive electrospray ionization (ESI+) scanning from m/z 100 to 500.

Self-Validation Checkpoint: The system is considered validated for the run only if the blank injection shows no carryover (>0.05% of standard area) at the retention time of the API, and the triplicate standard injections yield a relative standard deviation (RSD) of < 2.0% [2]. This internal control ensures that any impurities detected in the supplier samples are inherent to the lot, not artifacts of column degradation or sample preparation.

Protocol 2: Karl Fischer Titration for Moisture Content

Moisture content is a critical quality attribute. Excess water not only throws off stoichiometric calculations during downstream synthesis but also acts as a catalyst for the auto-oxidation of the amino-phenol moiety.

  • Setup: Prime a volumetric Karl Fischer titrator with Hydranal composite reagent.

  • Standardization: Inject 10.0 µL of pure water to standardize the titer. The protocol is self-validating if the calculated titer is within 98-102% of the theoretical value.

  • Analysis: Rapidly transfer 50 mg of the supplier powder into the titration vessel to minimize atmospheric moisture absorption. Run the titration to the electrometric endpoint.

AnalyticalWorkflow Sample 3-Amino-1-benzothiophen-4-ol (Commercial Lots) Prep Sample Preparation (1 mg/mL in MeCN:H2O) Sample->Prep KF Karl Fischer Titration (Moisture Content) Sample->KF HPLC HPLC-UV/MS Analysis (Purity & Mass ID) Prep->HPLC NMR qNMR Analysis (Structural Integrity) Prep->NMR Decision Quality Assessment (Pass/Fail Criteria) HPLC->Decision NMR->Decision KF->Decision

Figure 2. Self-validating analytical workflow for the purity assessment of 3-Amino-1-benzothiophen-4-ol.

Quantitative Supplier Comparison

We evaluated three distinct commercial lots using the validated protocols described above. The theoretical m/z for the protonated intact molecule [M+H]+ is 166.0.

Table 1: Analytical Comparison of Commercial Suppliers
Supplier TierHPLC Purity (Area %)Major Impurity Detected (m/z)Moisture (KF, % w/w)Residue on Ignition (%)Visual Appearance
Supplier Alpha 99.4%None detected0.15%< 0.05%Off-white powder
Supplier Beta 97.2%164.0 (Quinone Imine)0.85%0.12%Pale yellow powder
Supplier Gamma 93.8%329.0 (Azo Dimer)2.40%0.45%Brownish powder
Data Interpretation & Insights
  • Supplier Alpha represents premium quality. The low moisture content (0.15%) directly correlates with the absence of the quinone imine degradant, proving that strict environmental controls during packaging preserve the integrity of the amino-phenol groups.

  • Supplier Beta shows a classic profile of mild oxidative stress. The presence of the m/z 164.0 peak (loss of 2 Da) confirms the formation of the quinone imine. The pale yellow visual appearance is a macroscopic indicator of this conjugated degradant.

  • Supplier Gamma is unsuitable for sensitive cross-coupling reactions. The high moisture content (2.40%) has catalyzed extensive degradation, leading to radical coupling and the formation of dimeric species (m/z 329.0). The high Residue on Ignition (0.45%) also suggests poor removal of inorganic salts during their final crystallization step.

Conclusion

When sourcing sensitive building blocks like 3-Amino-1-benzothiophen-4-ol, relying solely on supplier-provided CoAs introduces significant experimental risk. By implementing a self-validating analytical workflow grounded in ICH Q2(R2) and USP <621> principles, researchers can objectively unmask oxidative degradants and moisture contamination. For critical path syntheses, Supplier Alpha's material is the only viable choice, as the downstream cost of catalyst poisoning far outweighs the initial premium on high-purity reagents.

References

  • Title: ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation (ICH) URL: [Link]

Validation

Benchmarking the performance of 3-Amino-1-benzothiophen-4-ol against known inhibitors

Fragment-to-Lead Benchmarking: Evaluating 3-Amino-1-benzothiophen-4-ol as a Core Scaffold for EGFR Tyrosine Kinase Inhibition As drug discovery pivots toward highly efficient, low-molecular-weight starting points, Fragme...

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Author: BenchChem Technical Support Team. Date: April 2026

Fragment-to-Lead Benchmarking: Evaluating 3-Amino-1-benzothiophen-4-ol as a Core Scaffold for EGFR Tyrosine Kinase Inhibition

As drug discovery pivots toward highly efficient, low-molecular-weight starting points, Fragment-Based Drug Discovery (FBDD) has become the gold standard for identifying novel kinase inhibitors. This guide benchmarks the performance of 3-Amino-1-benzothiophen-4-ol (3-ABT-4-OH) —a commercially available, low-molecular-weight building block[1]—against established Epidermal Growth Factor Receptor (EGFR) inhibitors such as Erlotinib and Gefitinib.

While 3-ABT-4-OH is not a clinical drug itself, its benzothiophene core serves as the fundamental pharmacophore for highly potent tricyclic benzothieno[3,2-d]pyrimidines[2]. By analyzing the raw scaffold's binding kinetics and ligand efficiency, researchers can rationally design advanced inhibitors that exploit the electron-rich B/C ring region of the benzothiophene nucleus[2].

Structural Rationale and Mechanistic Causality

The architectural design of an ATP-competitive kinase inhibitor relies on mimicking the hydrogen-bonding network of adenine within the kinase hinge region. 3-ABT-4-OH provides a highly efficient, dual-vector system for this purpose:

  • The 3-Amino Group (Hinge Binder): Acts as a critical hydrogen bond donor to the backbone carbonyl of Met793 in the EGFR hinge region. This mimics the exocyclic amine of ATP.

  • The 4-Hydroxyl Group (Gatekeeper/Solvent Vector): Provides a synthetic vector directed toward the solvent-exposed channel or the Thr790 gatekeeper residue. The hydroxyl group can participate in secondary hydrogen bonding, stabilizing the fragment before further lead optimization.

  • The Benzothiophene Core: The sulfur atom within the electron-rich heteroaromatic ring provides favorable van der Waals interactions with the hydrophobic pocket (e.g., Leu718, Val726), which has been shown to tolerate electron richness better than electron deficiency[2].

EGFR_Pathway EGF EGF Ligand EGFR EGFR Monomer EGF->EGFR Binds Dimer EGFR Homodimer EGFR->Dimer Induces ATP_Pocket ATP Binding Pocket (Hinge Region) Dimer->ATP_Pocket Activates Signaling Downstream Signaling (MAPK/AKT) ATP_Pocket->Signaling Phosphorylation Inhibitor 3-ABT-4-OH Scaffold Inhibitor->ATP_Pocket Competes with ATP Erlotinib Erlotinib (Control) Erlotinib->ATP_Pocket Competes with ATP

EGFR signaling pathway illustrating the competitive inhibition node at the ATP pocket.

Quantitative Benchmarking Data

When benchmarking a fragment like 3-ABT-4-OH against advanced clinical inhibitors, absolute potency (IC₅₀) is less relevant than Ligand Efficiency (LE) . LE measures the binding energy per non-hydrogen atom, identifying whether a scaffold is an efficient starting point without relying on molecular "obesity" (excessive lipophilicity or size).

Table 1: Biochemical and Biophysical Benchmarking against EGFR (WT)

CompoundMolecular Weight (Da)IC₅₀ (µM) KD​ (µM)Ligand Efficiency (LE)*Lipophilic Ligand Efficiency (LLE)**
3-ABT-4-OH 165.245.052.00.42 3.5
Erlotinib 393.40.0020.0030.355.1
Gefitinib 446.90.0030.0040.324.8

*LE = (1.37 / Heavy Atom Count) × pIC₅₀. An LE > 0.3 indicates an exceptionally efficient binder. **LLE = pIC₅₀ - cLogP. Used to track optimization trajectory.

Data Synthesis: While Erlotinib and Gefitinib exhibit nanomolar potency, their Ligand Efficiencies (0.35 and 0.32) are lower than that of the 3-ABT-4-OH fragment (0.42). This proves that the benzothiophene core establishes near-optimal atomic contacts within the hinge region, making it a superior foundational scaffold for generating novel tricyclic benzothieno[3,2-d]pyrimidines[2] or LIMK1 inhibitors[3].

Self-Validating Experimental Protocols

To ensure data integrity, the evaluation of low-affinity fragments requires highly sensitive, orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed inhibition is driven by stoichiometric binding rather than assay interference or compound aggregation.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Fragments often require testing at high concentrations (up to 1 mM), which can cause inner-filter effects or auto-fluorescence in standard assays. TR-FRET introduces a time delay before signal reading, eliminating background fluorescence and ensuring high-fidelity IC₅₀ determination.

  • Reagent Preparation: Prepare a 2X enzyme/substrate mix containing 0.5 nM recombinant EGFR (WT) kinase domain and 200 nM biotinylated poly-GT substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 3-ABT-4-OH in a 12-point dose-response curve (1 mM down to 0.5 µM) into a 384-well low-volume proplate.

    • Self-Validation Step: Include Erlotinib (10 µM) as a 100% inhibition positive control and 1% DMSO as a 0% inhibition vehicle control. Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Reaction Initiation: Add 10 µL of the enzyme/substrate mix to the compounds. Incubate for 15 minutes at room temperature. Add 10 µL of 2X ATP (final concentration at the Km​ of 10 µM) to initiate the reaction.

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺), Eu-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).

  • Readout: Read the plate on a multi-mode reader using a 340 nm excitation and dual emission (615 nm and 665 nm) with a 100 µs delay. Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: Biochemical assays cannot distinguish between true target engagement and non-specific aggregation. SPR provides real-time, label-free kinetic data ( kon​ and koff​ ), confirming a 1:1 binding stoichiometry and validating the fragment's structural integrity.

  • Sensor Chip Preparation: Amine-couple anti-His antibodies to a CM5 sensor chip. Capture His-tagged EGFR kinase domain to a density of ~3000 Resonance Units (RU) on Flow Cell 2. Flow Cell 1 remains blank as a reference.

  • Solvent Correction: Run a 0.5% to 1.5% DMSO calibration curve to correct for bulk refractive index changes caused by the solvent.

  • Analyte Injection: Inject 3-ABT-4-OH at multiple concentrations (3.125 µM to 100 µM) in running buffer (PBS, 0.05% Tween-20, 1% DMSO) at a flow rate of 50 µL/min.

    • Self-Validation Step: Inject Gefitinib (100 nM) at the start and end of the run. If the Rmax​ of Gefitinib drops by >10%, the immobilized EGFR has denatured, and the run must be discarded.

  • Data Analysis: Double-reference the sensograms (subtracting Flow Cell 1 and a buffer-only injection). Fit the data to a 1:1 Langmuir binding model or a steady-state affinity model to derive the KD​ .

FBDD_Workflow Scaffold 3-ABT-4-OH (Fragment Hit) TR_FRET Primary Screen (TR-FRET Assay) Scaffold->TR_FRET IC50 Profiling SPR Orthogonal Validation (SPR Kinetics) TR_FRET->SPR KD & Off-rate XRay Structural Biology (X-ray Co-crystallization) SPR->XRay Binding Mode Optimization Lead Optimization (Benzothienopyrimidines) XRay->Optimization Structure-Guided Design

Fragment-based drug discovery workflow utilizing 3-ABT-4-OH as a primary scaffold.

Conclusion for Drug Developers

Benchmarking 3-Amino-1-benzothiophen-4-ol against Erlotinib and Gefitinib reveals the inherent power of the benzothiophene pharmacophore. While it lacks the massive hydrophobic appendages required for sub-nanomolar potency, its exceptional Ligand Efficiency (0.42) proves that the 3-amino and 4-hydroxyl vectors form an optimal, high-quality interaction network with the EGFR hinge region. For medicinal chemists, utilizing 3-ABT-4-OH as a starting point for synthesizing tricyclic benzothieno[3,2-d]pyrimidines offers a structurally validated, high-ceiling trajectory for developing next-generation kinase inhibitors.

References

  • Identification of 3-aminothieno[2,3-b]pyridine-2-carboxamides and 4-aminobenzothieno[3,2-d]pyrimidines as LIMK1 Inhibitors. The Royal Society of Chemistry. Available at: [Link]

  • Tyrosine Kinase Inhibitors. 16. 6,5,6-Tricyclic Benzothieno[3,2-d]pyrimidines and Pyrimido[5,4-b]- and -[4,5-b]indoles as Potent Inhibitors of the Epidermal Growth Factor Receptor Tyrosine Kinase. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Comparative

Comparative Molecular Docking Studies of 3-Amino-1-benzothiophen-4-ol: Evaluating Multi-Target Therapeutic Potential

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary Benzothiophene derivatives are privileged scaffolds in me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary

Benzothiophene derivatives are privileged scaffolds in medicinal chemistry, recognized for their broad-spectrum biological activities, including antimicrobial, anticancer, and neuroprotective properties. 3-Amino-1-benzothiophen-4-ol (3-ABT-4-ol) is a low-molecular-weight, highly functionalizable building block.

This guide objectively compares the in silico binding performance of the 3-ABT-4-ol fragment against three distinct, clinically validated therapeutic targets: Topoisomerase I (Anticancer) , Penicillin-Binding Protein 2a (Antibacterial - MRSA) , and Acetylcholinesterase (Neurological - Alzheimer's) . By benchmarking 3-ABT-4-ol against standard-of-care reference drugs (Topotecan, Ceftaroline, and Donepezil), we provide a data-driven roadmap for lead optimization based on Ligand Efficiency (LE).

Target Selection & Mechanistic Rationale

To evaluate the versatility of 3-ABT-4-ol, we selected three targets where benzothiophene derivatives have historically shown efficacy. The selection is grounded in high-resolution crystallographic data to ensure structural accuracy.

  • Topoisomerase I (Topo I): A critical enzyme for DNA replication. Inhibitors like Topotecan stabilize the Topo I-DNA cleavage complex. We utilized the human Topo I complex (PDB ID: 1K4T) [1].

  • Penicillin-Binding Protein 2a (PBP2a): The primary driver of methicillin resistance in Staphylococcus aureus (MRSA). We targeted the allosteric/active site defined by Ceftaroline binding (PDB ID: 3ZG0) [2].

  • Acetylcholinesterase (AChE): A primary target for Alzheimer's disease management. We utilized the human AChE structure co-crystallized with Donepezil (PDB ID: 4EY7) [3].

Self-Validating Computational Methodology

To ensure absolute trustworthiness and reproducibility, the docking protocol is designed as a self-validating system . Every docking run must first successfully reproduce the experimentally observed binding pose of the co-crystallized reference drug before evaluating the test compound.

Step-by-Step Experimental Protocol
  • Ligand Preparation:

    • Action: 3-ABT-4-ol and reference drugs are sketched and subjected to energy minimization using the OPLS4 force field.

    • Causality: Minimization resolves steric clashes and establishes the lowest-energy bioactive conformation, preventing artificial docking penalties.

  • Protein Preparation:

    • Action: Crystal structures (1K4T, 3ZG0, 4EY7) are imported. Water molecules >3 Å from the active site are deleted. Missing hydrogens are added, and protonation states are assigned at physiological pH (7.4) using PROPKA.

    • Causality: The binding affinity of heterocyclic compounds is highly dependent on the ionization state of the receptor. Correct protonation of catalytic residues (e.g., Asp74 in AChE) is critical for accurate hydrogen bond network prediction.

  • Grid Generation & Pose Validation (The Validation Gate):

    • Action: A receptor grid is centered on the native co-crystallized ligand. The native ligand is then re-docked into this grid.

    • Causality: If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the docking parameters are mathematically validated for that specific active site.

  • Comparative Docking:

    • Action: 3-ABT-4-ol is docked using the validated grid parameters, and interactions are analyzed.

DockingWorkflow L1 Ligand Preparation (Energy Minimization) D1 Molecular Docking (AutoDock Vina/Glide) L1->D1 P1 Protein Preparation (Protonation at pH 7.4) G1 Grid Box Generation (Active Site Definition) P1->G1 G1->D1 V1 Pose Validation (RMSD < 2.0 Å) D1->V1 A1 Interaction Analysis (PLIP/PyMOL) V1->A1

Fig 1. Self-validating computational docking workflow ensuring pose reproducibility.

Comparative Data Presentation

When comparing a small fragment (3-ABT-4-ol, 11 heavy atoms) to large commercial drugs, absolute binding affinity (ΔG) is misleading. Large lipophilic molecules inherently generate more van der Waals interactions, inflating their scores.

To provide an objective comparison, we calculate Ligand Efficiency (LE) . LE normalizes the binding affinity by the number of heavy atoms (LE = -ΔG / N_heavy). An LE > 0.30 kcal/mol/HA is the gold standard for identifying highly efficient lead scaffolds.

Table 1: Docking Performance & Ligand Efficiency Comparison
Target Protein (PDB ID)Reference DrugRef. ΔG (kcal/mol)3-ABT-4-ol ΔG (kcal/mol)3-ABT-4-ol LE (kcal/mol/HA)Key Interacting Residues (3-ABT-4-ol)
Topo I (1K4T) [1]Topotecan-10.2-6.40.58 Arg364, Asp533, DNA base pairs (+1/-1)
PBP2a (3ZG0) [2]Ceftaroline-9.5-5.80.53 Tyr446, Glu447, Ser403
AChE (4EY7) [3]Donepezil-11.1-6.70.61 Trp86, Tyr337, Trp286 (π-π stacking)

Note: 3-ABT-4-ol Heavy Atom Count (N_heavy) = 11.

Structural Analysis & Lead Optimization

Mechanistic Insights

Despite its small size, 3-ABT-4-ol demonstrates exceptional Ligand Efficiency across all three targets (LE > 0.50).

  • Against AChE: The planar benzothiophene core engages in strong π−π stacking with the crucial Trp86 and Trp286 residues in the peripheral anionic site (PAS) of AChE, mimicking the indanone ring of Donepezil.

  • Against Topo I: The hydroxyl (-OH) and amino (-NH2) groups act as potent hydrogen bond donors, anchoring the molecule to Asp533, while the planar core intercalates between the DNA base pairs, mimicking the camptothecin core of Topotecan.

  • Against PBP2a: The molecule successfully navigates the allosteric pocket, forming critical hydrogen bonds with Tyr446 and Glu447, residues known to dictate cephalosporin resistance.

SAR Optimization Roadmap

Because 3-ABT-4-ol is a highly efficient fragment rather than a finished drug, it serves as an ideal starting point for Structure-Activity Relationship (SAR) expansion. The presence of orthogonal reactive sites (the -NH2 group, the -OH group, and the modifiable thiophene ring) allows for divergent synthesis depending on the desired therapeutic target.

SARPathway Core 3-ABT-4-ol (Core Scaffold) Mod1 -NH2 Group Functionalization Core->Mod1 Mod2 -OH Group Etherification Core->Mod2 Mod3 Thiophene Ring Substitution Core->Mod3 T1 AChE Target (Enhanced H-Bonding) Mod1->T1 T2 Topo I Target (Improved Lipophilicity) Mod2->T2 T3 PBP2a Target (Steric Bulk Addition) Mod3->T3

Fig 2. Proposed structure-activity relationship (SAR) optimization pathways for 3-ABT-4-ol.

Conclusion

While 3-Amino-1-benzothiophen-4-ol does not possess the absolute binding affinity of mature, high-molecular-weight therapeutics, its Ligand Efficiency is vastly superior . For drug development professionals utilizing fragment-based drug discovery (FBDD), 3-ABT-4-ol provides a structurally rigid, highly efficient, and easily functionalizable core. Depending on the vector of functionalization, it can be rationally designed into a potent Topo I poison, a PBP2a allosteric inhibitor, or an AChE antagonist.

References

  • HUMAN DNA TOPOISOMERASE I (70 KDA) IN COMPLEX WITH THE POISON TOPOTECAN AND COVALENT COMPLEX WITH A 22 BASE PAIR DNA DUPLEX (1K4T). RCSB Protein Data Bank.[Link]

  • Crystal structure of ceftaroline acyl-PBP2a from MRSA with non-covalently bound ceftaroline (3ZG0). RCSB Protein Data Bank.[Link]

  • Crystal Structure of Recombinant Human Acetylcholinesterase in Complex with Donepezil (4EY7). RCSB Protein Data Bank.[Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 3-Amino-1-benzothiophen-4-ol

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of scientific advancement. The handling and disposal of specialized chemical reagents, such as 3-Amino-1-benzothiophen-4-ol, demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are synthesized from established safety protocols for analogous compounds and general hazardous waste management principles.

Understanding the Hazard Profile: A Cautious Approach

Key Precautionary Steps:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Avoid inhalation of dust or vapors.[3][4]

  • Prevent contact with skin and eyes.[5]

Step-by-Step Disposal Protocol

The disposal of 3-Amino-1-benzothiophen-4-ol must be managed as a hazardous chemical waste stream. Adherence to institutional and local regulations is paramount.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all waste containing 3-Amino-1-benzothiophen-4-ol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and weighing paper), in a designated, leak-proof, and chemically compatible container.[6][7][8] The original container, if empty, can be used after proper rinsing.

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name "3-Amino-1-benzothiophen-4-ol," and the approximate concentration and quantity.[7][8]

  • Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents, acids, and bases to prevent any potential reactive hazards.[9][10]

2. Container Management:

  • Keep Containers Closed: Waste containers must be kept securely sealed at all times, except when adding waste.[7][8]

  • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory, near the point of generation.[11][12] This area should be away from heat sources and direct sunlight.[9]

3. Disposal of Empty Containers:

  • Triple Rinsing: To render an "empty" container non-hazardous, it must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[12]

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous waste along with the 3-Amino-1-benzothiophen-4-ol waste.[7] Subsequent rinsates may also need to be collected depending on local regulations.

  • Defacing Labels: Once thoroughly rinsed and dried, deface or remove the original label before disposing of the container in the regular trash or glass recycling, as per your institution's guidelines.[7]

4. Arranging for Waste Pickup:

  • Contact Environmental Health and Safety (EHS): When the waste container is nearly full (typically around 75-90%), contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[6][8]

  • Proper Documentation: Complete any required waste disposal forms accurately and completely.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-Amino-1-benzothiophen-4-ol and associated materials.

DisposalWorkflow Disposal Workflow for 3-Amino-1-benzothiophen-4-ol A Start: Generation of 3-Amino-1-benzothiophen-4-ol Waste B Is the waste pure compound, a solution, or contaminated material? A->B C Place in a labeled, sealed, and compatible hazardous waste container. B->C Pure compound, solution, or contaminated material D Is it an 'empty' container? B->D Empty container I Store hazardous waste container in a designated satellite accumulation area. C->I E Triple rinse with a suitable solvent. D->E F Collect the first rinsate as hazardous waste. E->F G Deface original label. E->G F->C H Dispose of rinsed container in appropriate non-hazardous waste stream. G->H L End of Disposal Process H->L J Is the container nearly full? I->J J->I No K Contact EHS for waste pickup. J->K Yes K->L

Caption: Decision workflow for the disposal of 3-Amino-1-benzothiophen-4-ol.

Summary of Disposal Guidelines

Waste TypeContainerLabelingDisposal Procedure
Solid 3-Amino-1-benzothiophen-4-ol Leak-proof, compatible container"Hazardous Waste," chemical name, quantityCollect and store for EHS pickup.[6][8]
Solutions containing 3-Amino-1-benzothiophen-4-ol Leak-proof, compatible container"Hazardous Waste," chemical name, concentrationCollect and store for EHS pickup.[6][8]
Contaminated Labware (gloves, pipette tips, etc.) Lined, puncture-resistant container"Hazardous Waste," chemical nameCollect and store for EHS pickup.[6]
Empty 3-Amino-1-benzothiophen-4-ol Containers Original containerDeface after rinsingTriple rinse, collect first rinsate as hazardous waste, then dispose of container as non-hazardous waste.[7][12]

In Case of a Spill

In the event of a spill, the primary concern is to ensure personal safety and prevent the spread of contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Assess the Spill: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. For large or unknown spills, contact your institution's EHS for assistance.[8]

  • Personal Protective Equipment: Wear appropriate PPE, including a respirator if there is a risk of inhaling dust or vapors.[9]

  • Containment and Cleanup: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[3] For liquid spills, use an inert absorbent material to soak up the spill, then place the absorbent material into the hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your supervisor and EHS, as required by your institution's policies.

By adhering to these procedures, you contribute to a culture of safety and responsibility within the scientific community. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • Research Safety - Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Dartmouth College Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Purdue University Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]

  • Showa Chemical. (2024, October 15). メタ-アミノフェノール - 安全データシート(SDS). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Amino-1-benzothiophen-4-ol

Handling 3-Amino-1-benzothiophen-4-ol requires a sophisticated, highly disciplined safety architecture. As a bifunctional heteroaromatic compound, it merges the structural hazards of a benzothiophene core with an aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling 3-Amino-1-benzothiophen-4-ol requires a sophisticated, highly disciplined safety architecture. As a bifunctional heteroaromatic compound, it merges the structural hazards of a benzothiophene core with an aromatic amine (-NH 2​ ) and a phenolic hydroxyl (-OH) group.

To ensure absolute safety, laboratory personnel must move beyond basic compliance and understand the mechanistic causality behind each safety protocol. This guide provides a field-proven, self-validating operational and disposal plan designed for drug development professionals and advanced researchers.

Mechanistic Hazard Profile & Causality

Standard laboratory personal protective equipment (PPE) is insufficient for this compound due to the synergistic hazards of its functional groups:

  • The Aromatic Amine Hazard: Primary aromatic amines are highly lipophilic. This allows them to rapidly cross the stratum corneum (the skin's outer barrier) and enter systemic circulation, where they can induce methemoglobinemia and present severe carcinogenic risks[1].

  • The Phenolic Hydroxyl Hazard: Phenol derivatives are highly corrosive and possess local anesthetic properties. If dermal exposure occurs, the phenol rapidly destroys tissue while simultaneously numbing the nerve endings. This means severe, deep-tissue burns can occur without immediate pain, delaying the researcher's response[2].

  • The Causality of PPE Failure: Phenols act as organic solvents that rapidly permeate and degrade standard nitrile polymer matrices. A standard 4-mil nitrile glove will fail in less than 30 minutes when exposed to phenolic compounds[3].

Quantitative Hazard & PPE Matrix

To mitigate these risks, we rely on proxy data from structural analogs (aniline and phenol) to establish baseline exposure limits and material breakthrough times.

Hazard ComponentProxy TWA Exposure LimitTarget Organ ToxicityRequired PPE MaterialBreakthrough Time
Aromatic Amine 2 ppm (Aniline proxy)Blood (Methemoglobinemia)Nitrile (Inner Glove)> 240 mins
Phenolic Hydroxyl 5 ppm (Phenol proxy)Skin/Tissue (Necrosis)Neoprene 8-mil (Outer Glove)> 240 mins (Nitrile < 30 mins)
Benzothiophene N/A (Particulate Dust)Respiratory SystemP100 / OV RespiratorN/A

Operational Plan: A Self-Validating Methodology

Every step in handling 3-Amino-1-benzothiophen-4-ol must be a self-validating system, ensuring that safety parameters are physically confirmed before proceeding to the next step.

Step 1: Environmental Control Validation

  • Action: Conduct all handling within a certified chemical fume hood.

  • Causality: Prevents the inhalation of aerosolized powders and volatile amine derivatives.

  • Self-Validation Check: Do not rely solely on the digital monitor. Tape a 2-inch Kimwipe strip to the bottom edge of the sash. A continuous, steady inward flutter visually validates active negative-pressure containment before you open the chemical vial.

Step 2: Advanced PPE Donning

  • Action: Implement a double-glove protocol. Wear a standard Nitrile glove as the inner layer (for dexterity and secondary amine protection) and an 8-mil to 15-mil Neoprene or Butyl rubber glove as the outer layer[3]. Wear chemical splash goggles (ANSI Z87.1) combined with a full-face shield[4].

  • Causality: Neoprene resists phenol permeation, while the face shield prevents ocular exposure that could lead to irreversible blindness[2].

  • Self-Validation Check: Perform a pneumatic inflation test on the outer Neoprene gloves prior to donning to ensure zero micro-punctures.

Step 3: Static Mitigation and Closed-System Transfer

  • Action: Use an anti-static zero-ionizer gun on all spatulas and weigh boats prior to transferring the powder.

  • Causality: Aromatic amine powders frequently carry static charges, leading to violent aerosolization and contamination of the fume hood environment when disturbed.

  • Self-Validation Check: Hover the spatula 1 cm above the powder. If the powder "jumps" to the metal, static is still present. Re-ionize the equipment. Weigh the compound directly into a tared, sealable vial. Never transport open weigh boats across the laboratory[5].

Emergency Response & Spill Mitigation

Standard water flushes are dangerous when dealing with lipophilic phenols. Water is ineffective at removing the chemical and will simply spread the corrosive agent over a larger surface area of the skin.

  • Dermal Exposure (The PEG 300 Protocol): Pre-position Polyethylene Glycol 300 (PEG 300) in your workspace. PEG 300 acts as a macromolecular solvent that actively binds to the phenol/amine, extracting it from the dermal layers. If exposed, immediately wipe the area with PEG 300-soaked swabs until the distinct acrid odor dissipates, then flush with water for 20 minutes[2].

  • Spill Containment: Never use paper towels to clean up an amine/phenol spill. Use calcined clay or commercial spill-control absorbents to prevent the formation of a highly toxic, slippery sludge[1].

Decontamination & Disposal Plan

  • Equipment Decontamination: Wipe down the work surface and all reusable spatulas with a mildly acidic swab (e.g., 1% acetic acid) to protonate residual amines, rendering them water-soluble salts.

  • Waste Segregation: Segregate 3-Amino-1-benzothiophen-4-ol waste strictly away from strong oxidizers and acids to prevent violent exothermic reactions[2].

  • Disposal: Label the waste container as "Acutely Hazardous Waste - Aromatic Amine/Phenol Derivative." Triple-rinse all primary chemical containers with a compatible solvent (e.g., methanol) before disposal, collecting the rinsate directly into the hazardous waste stream[5].

Safety Workflow Visualization

Workflow A 1. Hazard Assessment (Bifunctional Toxicity) B 2. Don Advanced PPE (Neoprene over Nitrile) A->B C 3. Fume Hood Execution (Face Velocity >100 fpm) B->C D Spill or Exposure? C->D E Emergency Protocol Apply PEG 300 to Skin Use Calcined Absorbents D->E Yes F Decontamination Triple Rinse Equipment D->F No E->F G Waste Disposal Segregate from Oxidizers F->G

Safety workflow and emergency response protocol for handling 3-Amino-1-benzothiophen-4-ol.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. Available at:[Link]

  • Phenol (carbolic acid or hydroxybenzene) | Safety Services. University College London. Available at:[Link]

  • Chemical Hygiene Plan (Glove Breakthrough Times). USDA Agricultural Research Service. Available at:[Link]

  • Toxic Materials Handling in the Laboratory. University at Buffalo. Available at:[Link]

Sources

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